Protegrin-1
Description
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Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RGGRLCYCRRRFCVCVGR |
Origin of Product |
United States |
Foundational & Exploratory
Protegrin-1: A Technical Guide to its Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1] This technical guide provides an in-depth overview of the core characteristics of this compound, including its amino acid sequence, three-dimensional structure, and proposed mechanisms of action. The document summarizes key quantitative data on its antimicrobial efficacy and cytotoxicity, presents detailed protocols for essential experimental procedures, and visualizes its known signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel antimicrobial agents.
This compound: Core Molecular Features
This compound is an 18-amino acid cationic peptide characterized by a high content of arginine and cysteine residues. Its primary sequence and structural features are fundamental to its potent antimicrobial activity.
Amino Acid Sequence
The primary amino acid sequence of this compound is composed of 18 residues:
R-G-G-R-L-C-Y-C-R-R-R-F-C-V-C-V-G-R [1][2]
The C-terminus of the native peptide is amidated.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉₁H₁₅₅N₃₅O₁₇S₄ | N/A |
| Molecular Weight | 2172.77 g/mol | [3] |
| Theoretical pI | 12.52 | N/A |
| Charge at pH 7 | +7 | N/A |
Three-Dimensional Structure
This compound adopts a well-defined β-hairpin structure, which is a type of antiparallel β-sheet.[2][4] This rigid conformation is stabilized by two intramolecular disulfide bonds formed between cysteine residues at positions 6 and 15 (Cys6-Cys15) and positions 8 and 13 (Cys8-Cys13).[1][2] This structural arrangement is crucial for its biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the solution structure of this compound.[4]
Antimicrobial Spectrum and Efficacy
This compound exhibits potent and rapid microbicidal activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[1]
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2.0 | [4] |
| Enterococcus faecium | Vancomycin-Resistant (VREF) | 1.0 | [4] |
| Escherichia coli | ATCC 25922 | 0.5 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 | [4] |
| Candida albicans | ATCC 90028 | 4.0 | [4] |
In Vivo Efficacy
Studies in murine models of infection have demonstrated the in vivo efficacy of this compound.
| Infection Model | Pathogen | PG-1 Dose | Route | Outcome | Reference |
| Peritonitis | P. aeruginosa | 0.5 mg/kg | i.p. | 73-100% survival vs. 0-7% in control | [4] |
| Systemic Infection | S. aureus | 5 mg/kg | i.v. | 67-93% survival vs. 7-27% in control | [4] |
| Systemic Infection | E. faecium (VREF) | 2.5 mg/kg | i.v. | 67% survival vs. 13% in control | [4] |
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. Its cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.
Host Cell Interactions and Signaling
Beyond its direct antimicrobial activity, this compound can modulate host cell signaling pathways, suggesting a role in the innate immune response.
ERK/MAPK Pathway Activation
This compound has been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This activation is thought to be mediated through the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Epidermal Growth Factor Receptor (EGFR).
Endoplasmic Reticulum Stress Pathway
While not directly demonstrated for this compound, some antimicrobial peptides can induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). One of the key pathways in the UPR is the PERK/eIF2α/CHOP signaling cascade, which can ultimately lead to apoptosis.
Cytotoxicity Profile
A critical aspect of drug development is assessing the toxicity of a compound towards host cells. The following table presents the 50% inhibitory concentration (IC₅₀) of this compound against various mammalian cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 661W | Retinal cells | ~100 | [5] |
| HEK293T | Human embryonic kidney | ~200 | [5] |
| NIH-3T3 | Mouse embryonic fibroblast | >1365 | [5] |
| SH-SY5Y | Human neuroblastoma | ~400 | [5] |
| PMN | Porcine neutrophils | ~150 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method with modifications for cationic antimicrobial peptides.[3][6][7]
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound stock solution (e.g., in 0.01% acetic acid)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Sterile polypropylene tubes
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound stock solution in a suitable diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss). The concentration range should bracket the expected MIC.
-
Assay Plate Setup: a. Add 50 µL of MHB to all wells of a 96-well polypropylene plate. b. Add 50 µL of each this compound dilution to the corresponding wells. c. Add 50 µL of the prepared bacterial inoculum to each well. d. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability.[5][8]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the cells with the peptide for a defined period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.[1][2][9]
Materials:
-
Purified this compound (at least 95% purity)
-
CD-compatible buffer (e.g., phosphate buffer, as transparent as possible in the far-UV region)
-
CD spectrophotometer
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the purified this compound in the CD-compatible buffer to a final concentration typically between 0.1 and 1 mg/mL. The exact concentration will depend on the cuvette path length.
-
Instrument Setup: a. Purge the instrument with nitrogen gas. b. Set the measurement parameters, including the wavelength range (e.g., 190-260 nm), scanning speed, and number of accumulations.
-
Data Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the CD spectrum of the this compound sample.
-
Data Processing: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
-
Secondary Structure Estimation: Analyze the processed spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Conclusion
This compound remains a subject of significant interest in the field of antimicrobial research due to its potent, broad-spectrum activity and its multifaceted interactions with both microbial and host cells. This technical guide has provided a consolidated resource on the fundamental aspects of this compound, from its molecular structure to its biological functions and the experimental methodologies used for its characterization. A thorough understanding of these core principles is essential for the continued exploration of this compound and its analogues as potential therapeutic agents in an era of growing antimicrobial resistance.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. frontiersin.org [frontiersin.org]
- 5. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Protegrin-1: A Technical Guide to its Cysteine-Rich β-Sheet Conformation and Antimicrobial Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) originally isolated from porcine leukocytes.[1][2][3] As a member of the cathelicidin family, PG-1 is a crucial component of the innate immune system.[4][5] It is an 18-amino-acid, arginine-rich peptide characterized by a rigid β-hairpin structure stabilized by two intramolecular disulfide bonds.[5][6] This distinct conformation is essential for its potent microbicidal activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and certain viruses.[7][8][9] The mechanism of action primarily involves the disruption of microbial cell membranes, a process that is highly dependent on its structure and cationic nature.[3][8][10] This document provides an in-depth technical overview of the structure, function, and experimental analysis of this compound, with a focus on its defining cysteine-rich β-sheet conformation.
Molecular Structure and Conformation
The primary structure of this compound is the 18-residue sequence: RGGRL-CYCRR-RFCVC-VGR .[6] Its three-dimensional structure is dominated by a two-stranded antiparallel β-sheet connected by a β-turn.[11] This β-hairpin fold is rigidly stabilized by two crucial disulfide bridges, connecting Cys-6 to Cys-15 and Cys-8 to Cys-13.[4][5] The removal or alteration of these bonds significantly reduces antimicrobial potency, highlighting their importance in maintaining the peptide's active conformation.[4][12]
The spatial arrangement of its amino acid residues gives PG-1 a distinct amphipathic character, with positively charged arginine residues and hydrophobic residues segregated on opposite faces of the β-sheet. This separation is critical for its initial electrostatic attraction to and subsequent insertion into the lipid bilayer of microbial membranes.[4][10]
Caption: Schematic of this compound's β-hairpin structure showing disulfide bonds.
Mechanism of Antimicrobial Action
PG-1 exerts its bactericidal effect primarily by permeabilizing and disrupting the cell membrane.[1][8] The process is multi-step and highly dependent on the peptide's structure and the lipid composition of the target membrane.[7][10][13]
-
Electrostatic Binding: Due to its highly cationic nature (rich in arginine residues), PG-1 initially binds to the anionic components of microbial membranes, such as phosphatidylglycerol (PG) and lipid A in Gram-negative bacteria.[7][13][14] This interaction is significantly weaker with zwitterionic lipids like phosphatidylcholine (PC), which are prevalent in mammalian cell membranes, contributing to its selective toxicity.[10][13]
-
Membrane Insertion and Disruption: Following initial binding, the peptide inserts into the lipid bilayer.[10][15] This insertion disorders lipid packing and can cause a localized thinning of the membrane.[10][14][16] Solid-state NMR studies have confirmed that PG-1 can become fully immersed in the lipid bilayer.[17][18]
-
Oligomerization and Pore Formation: Once inserted, PG-1 monomers self-associate to form oligomeric structures, which are the primary units for creating pores.[6][19][20] Dimerization can occur in parallel or antiparallel β-sheet arrangements.[6][8] These dimers are thought to assemble into larger, ordered aggregates, likely forming octameric transmembrane pores.[5][19] According to the toroidal-pore model, these pores are lined by both the peptides and the lipid head groups, leading to unregulated ion leakage, disruption of membrane potential, and ultimately, cell death.[3]
Caption: The multi-step mechanism of PG-1 leading to microbial cell death.
Quantitative Data Summary
Table 1: Antimicrobial Activity of this compound
The potent activity of PG-1 is reflected in its low Minimum Inhibitory Concentration (MIC) values against a range of pathogens.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 32 | 64 | [21] |
| Escherichia coli | DH5α | 8 | - | [22][23] |
| Escherichia coli | - | 0.12 - 2.0 | - | [2] |
| Staphylococcus aureus (MRSA) | - | 5 | - | [22][23] |
| Acinetobacter baumannii | Various | 2 - 8 | 2 - 16 | [24] |
| Klebsiella pneumoniae | - | 16 | - | [25] |
| Pseudomonas aeruginosa | - | 8 | - | [25] |
| Listeria monocytogenes | - | 0.12 - 2.0 | - | [2] |
| Neisseria gonorrhoeae | F 62 | 1.31 | - | [9] |
| Neisseria gonorrhoeae | FA 19 | 2.11 | - | [9] |
| Candida albicans | - | 0.12 - 2.0 | - | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values can vary based on assay conditions.
Table 2: PG-1 Interaction with Model Lipid Monolayers
Langmuir trough experiments quantify the extent of PG-1 insertion into different lipid monolayers by measuring the increase in surface area at a constant pressure. This data demonstrates PG-1's preference for anionic lipids found in bacterial membranes.
| Lipid Monolayer | Lipid Type | Initial Surface Pressure (mN/m) | Increase in Area (%) | Reference |
| DPPG | Anionic (Saturated) | 20 | 121 | [13] |
| POPG | Anionic (Unsaturated) | 30 | 33 | [13] |
| Lipid A | Anionic (Gram-Negative) | 20 | 117 | [13] |
| DPPC | Zwitterionic (Saturated) | 20 | Minimal | [13] |
| POPC | Zwitterionic (Unsaturated) | 30 | 7 | [13] |
| DPPE | Zwitterionic (Saturated) | 20 | Minimal | [13] |
DPPG: Dipalmitoyl-phosphatidylglycerol; POPG: Palmitoyl-oleoyl-phosphatidylglycerol; DPPC: Dipalmitoyl-phosphatidylcholine; POPC: Palmitoyl-oleoyl-phosphatidylcholine; DPPE: Dipalmitoyl-phosphatidylethanolamine.
Experimental Protocols
Peptide Synthesis and Production
-
Solid-Phase Peptide Synthesis (SPPS): PG-1 and its analogs are commonly synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[17] This allows for the precise incorporation of labeled amino acids for structural studies.
-
Recombinant Production: For larger scale production, PG-1 can be expressed in systems like Pichia pastoris.[22][26] An expression vector encoding the mature PG-1 sequence is transformed into the yeast.[22][23] Expression is typically induced with methanol.[22][26] The secreted peptide is then purified from the culture medium, often using nickel-chelation chromatography if a His-tag is included.[26]
Structural Analysis Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional homonuclear NMR is the primary method used to determine the high-resolution 3D structure of PG-1 in solution.[11] For solid-state NMR (ssNMR) studies in lipid bilayers, specific residues are isotopically labeled (e.g., ¹³C, ¹⁵N).[15][17] These experiments provide information on peptide orientation, aggregation state, and depth of insertion into the membrane.[15][17][18]
-
Protocol Outline (ssNMR Depth Measurement):
-
Sample Preparation: Synthesize PG-1 with ¹³C labels at specific sites (e.g., G2, L5, F12, V16).[17] Prepare lipid vesicles (e.g., DLPC) and incorporate the peptide. Add a paramagnetic agent (e.g., MnCl₂) to the buffer, which binds to the lipid headgroups.[17][18]
-
Data Acquisition: Acquire ¹³C MAS NMR spectra. The paramagnetic Mn²⁺ ions cause distance-dependent signal dephasing or enhanced transverse relaxation (T2) of the labeled carbon nuclei.[17][18]
-
Analysis: Compare the signal attenuation of peptide residues to that of lipid carbons at known depths. Residues closer to the surface (Mn²⁺) will experience stronger paramagnetic effects and lose signal intensity more rapidly.[17]
-
-
-
Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of PG-1. In aqueous buffer, PG-1 shows a spectrum typical of an unstructured peptide.[27][28] In the presence of membrane mimetics like lipopolysaccharide (LPS) or lipid vesicles, the spectrum shifts to one characteristic of a β-sheet, with a minimum around 220 nm, indicating that membrane interaction induces or stabilizes the functional fold.[27][28]
Biological and Biophysical Assays
-
Antimicrobial Susceptibility Testing:
-
Broth Microdilution: A standardized method where two-fold serial dilutions of PG-1 are incubated with a fixed concentration of microorganisms in a 96-well plate. The MIC is the lowest peptide concentration that inhibits visible growth after a set incubation period (e.g., 18-24 hours).[21]
-
Radial Diffusion Assay: A two-stage agar-based method. A nutrient-poor agar is poured first, followed by a nutrient-rich agar seeded with the test organism. The peptide is added to wells punched in the agar. The diameter of the clear zone of no growth around the well is measured to determine antimicrobial activity.[22][23]
-
Caption: A typical experimental workflow for determining the MIC of this compound.
-
Membrane Interaction (Langmuir Trough): This technique measures the interaction of PG-1 with lipid monolayers at an air-water interface, which serves as a model for the outer leaflet of a cell membrane.[13]
-
Protocol Outline:
-
A lipid of interest (e.g., DPPG) is spread on an aqueous subphase in a Langmuir trough to form a monolayer.
-
The monolayer is compressed to a desired initial surface pressure (e.g., 20 mN/m).
-
PG-1 is injected into the subphase beneath the monolayer.
-
The change in the surface area of the monolayer is monitored over time at a constant pressure. An increase in area indicates that the peptide is inserting into the lipid film.[13]
-
-
Host Cell Interactions and Signaling Pathways
Beyond its direct antimicrobial effects, PG-1 can modulate host immune responses.[3][4] In porcine granulosa cells, PG-1 has been shown to stimulate cell proliferation by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[29][30] This activation proceeds through the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which subsequently triggers the ERK1/2 and p38 MAPK cascades.[30] This demonstrates a dual role for PG-1, acting not only as a direct microbicidal agent but also as a signaling molecule that can influence host cell behavior.
Caption: PG-1 activates the MAPK pathway via EGFR phosphorylation.
Conclusion
This compound stands out as a model system for understanding the structure-activity relationships of β-sheet antimicrobial peptides. Its rigid, disulfide-stabilized β-hairpin conformation is inextricably linked to its potent and selective membrane-disrupting capabilities. The wealth of quantitative data from biophysical and microbiological studies provides a clear picture of its mechanism, from initial electrostatic attraction to the formation of oligomeric pores. A thorough understanding of these molecular interactions, elucidated through the experimental protocols detailed herein, is essential for drug development professionals seeking to harness the therapeutic potential of PG-1 and design novel analogs with improved efficacy and safety profiles.
References
- 1. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational study of the this compound (PG-1) dimer interaction with lipid bilayers and its effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Protegrin - Wikipedia [en.wikipedia.org]
- 9. Protegrin structure and activity against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of this compound with Lipid Bilayers: Membrane Thinning Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Structure of the Antimicrobial β-hairpin Peptide this compound in a DLPC Lipid Bilayer Investigated by Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of this compound with lipid bilayers: membrane thinning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. impact.ornl.gov [impact.ornl.gov]
- 17. Solid-State NMR Investigation of the Depth of Insertion of this compound in Lipid Bilayers Using Paramagnetic Mn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Multiscale Models of the Antimicrobial Peptide this compound on Gram-Negative Bacteria Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Efficient Production of Recombinant this compound From Pichia pastoris, and Its Antimicrobial and in vitro Cell Migration Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Efficient Production of Recombinant this compound From Pichia pastoris, and Its Antimicrobial and in vitro Cell Migration Activity [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. researchgate.net [researchgate.net]
- 28. Deep mutational scanning and machine learning uncover antimicrobial peptide features driving membrane selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound Regulates Porcine Granulosa Cell Proliferation via the EGFR-ERK1/2/p38 Signaling Pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | this compound Regulates Porcine Granulosa Cell Proliferation via the EGFR-ERK1/2/p38 Signaling Pathway in vitro [frontiersin.org]
Protegrin-1's Assault on Bacterial Membranes: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Protegrin-1 (PG-1), a potent antimicrobial peptide (AMP) isolated from porcine leukocytes, represents a promising candidate in the fight against antibiotic-resistant bacteria.[1][2][3][4] Its efficacy stems from a direct and rapid assault on the bacterial cell membrane, a mechanism fundamentally different from that of many conventional antibiotics.[1][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Molecular Profile and Initial Interactions
This compound is an 18-amino-acid, cationic peptide characterized by a β-hairpin structure stabilized by two disulfide bonds.[1][7] This structure is crucial for its antimicrobial function.[8] Its highly cationic nature, with a charge of +7 at physiological pH, is a key determinant of its initial interaction with the negatively charged components of bacterial membranes.[1][9]
The interaction of PG-1 with bacterial membranes is a multi-step process that is highly dependent on the lipid composition of the target membrane.[10][11] PG-1 shows a strong preference for anionic lipids, such as phosphatidylglycerol (PG) and cardiolipin, which are abundant in bacterial membranes, over the zwitterionic phospholipids like phosphatidylcholine (PC) that dominate mammalian cell membranes.[10][12] This selective interaction is the basis for its targeted toxicity towards prokaryotic cells.[10] In Gram-negative bacteria, the initial target is the lipopolysaccharide (LPS) layer of the outer membrane.[10][13] PG-1 readily binds to and destabilizes lipid A, the major component of LPS, allowing it to traverse the outer membrane and access the inner cytoplasmic membrane.[10]
Quantitative Analysis of this compound Activity
The antimicrobial potency of this compound has been quantified against a range of bacterial species. The minimum inhibitory concentration (MIC) is a key metric for this activity.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | - | 2 | - | [14] |
| Pseudomonas aeruginosa | - | 0.12 - 2 | - | [2][3][4] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.12 - 2 | - | [2][3][4] |
| Enterococcus faecium | Vancomycin-resistant (VREF) | 0.12 - 2 | - | [4] |
| Salmonella pullorum | - | 4 | - | [14] |
| Acinetobacter baumannii | Colistin-sensitive & resistant | 2 - 8 | - | [14] |
| Klebsiella pneumoniae | - | - | 10 - 20 (MBC) | [15] |
The disruptive effect of PG-1 on model membranes is concentration-dependent, as observed through atomic force microscopy (AFM).
| PG-1 Concentration | Observed Effect on DMPC Bilayers | Reference |
| 1 - 4 µg/mL | Destabilization of membrane edge, formation of finger-like structures | [16] |
| > 4 µg/mL | Formation of sieve-like nanoporous structures | [16] |
| ≥ 20 µg/mL | Complete membrane disruption into stripe-like structures | [16] |
Mechanism of Membrane Permeabilization and Pore Formation
Following the initial electrostatic binding, this compound inserts into the bacterial membrane, leading to its permeabilization and ultimately, cell death.[5][6][17] The precise mechanism of pore formation is a subject of ongoing research, with evidence supporting multiple models.
The proposed mechanism involves the following key steps:
-
Adsorption: Cationic PG-1 electrostatically binds to the anionic bacterial membrane surface.[6][17]
-
Insertion: The peptide inserts into the hydrophobic core of the membrane.[6][17][18]
-
Oligomerization: PG-1 monomers self-associate to form dimers and higher-order oligomers within the membrane.[6][17][19] NMR studies have shown that PG-1 forms a dimeric structure in the presence of dodecylphosphocholine (DPC) micelles.[19]
-
Pore Formation: These oligomers assemble into transmembrane pores that disrupt the membrane's barrier function.[1][5][6][17]
Two primary models for the architecture of these pores have been proposed:
-
Toroidal Pore Model: In this model, the peptide-lipid complex curves, causing the membrane to bend back on itself, forming a pore where the lipid headgroups line the channel along with the peptides.[12][20] This model is supported by solid-state NMR data showing that PG-1 induces a loss of bilayer orientation and alters lipid headgroup conformation.[20]
-
Barrel-Stave Pore Model: Here, the peptides aggregate like staves of a barrel to form a central pore. In this configuration, the hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the aqueous channel.[13] Solid-state NMR studies suggest that in LPS-rich membranes, PG-1 forms transmembrane pores of the barrel-stave type.[13]
Regardless of the exact pore structure, the consequence is a catastrophic loss of membrane integrity. This leads to the leakage of ions, such as potassium, and the dissipation of the transmembrane potential, which is crucial for cellular energy production and other vital functions.[1][11] The uncontrolled ion exchange can also lead to osmotic lysis of the bacterium.[1] It is estimated that approximately 10-100 protegrin pores are sufficient to kill an E. coli cell.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Detailed Experimental Protocols
A variety of biophysical techniques are employed to elucidate the mechanism of action of antimicrobial peptides like this compound. Below are detailed methodologies for key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21]
Materials:
-
96-well polypropylene microtiter plates (low-binding)[21]
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)[21]
-
This compound stock solution (in sterile water or 0.01% acetic acid)[21]
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).[21]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[21]
-
-
Peptide Dilution Series:
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.[21]
-
Include a positive control well (bacteria without peptide) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.[21]
-
Membrane Permeabilization (Calcein Leakage) Assay
This assay assesses the ability of a peptide to disrupt the integrity of lipid vesicles (liposomes) by measuring the release of a fluorescent dye.[22]
Materials:
-
Lipids (e.g., POPE/POPG to mimic bacterial membranes)
-
Calcein
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer (e.g., Tris-HCl with NaCl)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform, evaporate the solvent to form a thin film, and hydrate with a calcein solution in buffer.
-
Subject the suspension to several freeze-thaw cycles to encapsulate the dye.[22]
-
Extrude the liposomes through polycarbonate filters to obtain unilamellar vesicles of a defined size.
-
-
Removal of Unencapsulated Dye:
-
Pass the liposome suspension through a size exclusion chromatography column to separate the calcein-loaded liposomes from the free dye in the external solution.[22]
-
-
Leakage Measurement:
-
Dilute the liposome suspension in buffer in a cuvette.
-
Record the baseline fluorescence.
-
Add this compound to the cuvette and monitor the increase in fluorescence over time. The fluorescence of calcein is self-quenched at high concentrations inside the liposomes; leakage results in dilution and an increase in fluorescence.[22]
-
To determine 100% leakage, add a detergent (e.g., Triton X-100) to completely lyse the liposomes.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage as a function of time and peptide concentration.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique to study the structure, orientation, and dynamics of peptides within lipid bilayers.[12][18][20][23][24]
Sample Preparation:
-
Peptide Synthesis: Synthesize this compound with isotopic labels (e.g., ¹³C, ¹⁵N) at specific amino acid positions.
-
Lipid Bilayer Preparation:
-
Co-dissolve the labeled peptide and lipids (e.g., POPC, POPE/POPG) in an organic solvent.[20]
-
Create a thin film by evaporating the solvent.
-
Hydrate the film with buffer and vortex to form multilamellar vesicles.
-
-
Sample Alignment (for oriented samples):
-
Spread the vesicle suspension onto thin glass plates.
-
Stack the plates and allow them to dry under controlled humidity to form aligned lipid bilayers.[20]
-
NMR Experiments:
-
¹³C and ¹⁵N Chemical Shift Anisotropy: Provides information about the orientation of the peptide with respect to the membrane normal.[20]
-
¹H-¹³C Dipolar Coupling: Measures the order parameter of specific peptide segments, indicating their mobility.[23]
-
¹H Spin Diffusion: Determines the proximity of the peptide to different parts of the lipid molecules (headgroups vs. acyl chains), revealing its insertion depth.[24]
-
³¹P NMR: Probes the structure and orientation of the lipid headgroups, revealing membrane disruption.[12][20]
Conclusion
This compound exerts its potent bactericidal activity through a direct, multi-step assault on the bacterial membrane. Its cationic and amphipathic nature drives a selective interaction with anionic bacterial lipids, leading to membrane insertion, oligomerization, and the formation of transmembrane pores. This process irrevocably compromises the membrane's barrier function, causing ion leakage, dissipation of membrane potential, and ultimately, cell death. The detailed understanding of this mechanism, facilitated by a suite of biophysical and microbiological techniques, is crucial for the rational design of novel, protegrin-based therapeutics that can overcome the challenge of antibiotic resistance. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug developers working towards this goal.
References
- 1. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiscale models of the antimicrobial peptide this compound on gram-negative bacteria membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiscale Models of the Antimicrobial Peptide this compound on Gram-Negative Bacteria Membranes [mdpi.com]
- 7. Antimicrobial this compound Forms Amyloid-Like Fibrils with Rapid Kinetics Suggesting a Functional Link - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protegrin - Wikipedia [en.wikipedia.org]
- 9. Insights into Membrane Translocation of Protegrin Antimicrobial Peptides by Multistep Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Interaction of this compound with Lipid Bilayers: Membrane Thinning Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-state NMR investigation of the selective disruption of lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structures of β-hairpin Antimicrobial Protegrin Peptides in Lipopolysaccharide Membranes: Mechanism of Gram Selectivity Obtained From Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Solid-state NMR investigation of the depth of insertion of this compound in lipid bilayers using paramagnetic Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oligomerization of this compound in the presence of DPC micelles. A proton high-resolution NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meihonglab.com [meihonglab.com]
- 21. benchchem.com [benchchem.com]
- 22. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pnas.org [pnas.org]
Protegrin-1 pore formation in lipid bilayers
An In-depth Technical Guide to Protegrin-1 Pore Formation in Lipid Bilayers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PG-1), a potent cationic antimicrobial peptide (AMP) isolated from porcine leukocytes, exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses.[1][2] Its primary mechanism of action involves the permeabilization of cell membranes through the formation of transmembrane pores, leading to ion dysregulation, potential collapse, and ultimately, cell death.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PG-1-mediated pore formation in lipid bilayers. It synthesizes quantitative data from key studies, details common experimental protocols, and visualizes the complex processes involved.
This compound: Structure and Properties
This compound is an 18-amino-acid peptide characterized by a β-hairpin structure, stabilized by two intramolecular disulfide bonds.[3][5] This rigid conformation is crucial for its antimicrobial activity.[6] The peptide is highly cationic, with a net charge of +7 at physiological pH, which is fundamental to its initial interaction with negatively charged microbial membranes.[1]
| Property | Description | Source(s) |
| Amino Acid Sequence | RGGRL-CYCRR-RFCVC-VGR-NH2 | [1][5] |
| Molecular Weight | ~2154 Da | [7] |
| Structure | β-hairpin with two disulfide bonds (Cys6-Cys15, Cys8-Cys13) | [5] |
| Net Charge (pH 7.4) | +7 | [1] |
| Key Residues | Rich in cationic Arginine (Arg) and hydrophobic residues | [5][6] |
The Mechanism of Pore Formation
The formation of a stable transmembrane pore by PG-1 is a multi-step process, initiated by electrostatic attraction and culminating in the assembly of a peptide-lined channel. This process is highly dependent on the lipid composition of the target membrane, which explains PG-1's selectivity for microbial cells over host cells.[8][9]
Step 1: Electrostatic Attraction and Surface Binding The highly positive charge of PG-1 facilitates its initial binding to the anionic surfaces of bacterial membranes, which are rich in lipids such as phosphatidylglycerol (PG) and cardiolipin.[8][10] In contrast, mammalian cell membranes are typically zwitterionic, composed primarily of lipids like phosphatidylcholine (PC), resulting in weaker electrostatic interactions.[6][9]
Step 2: Insertion, Dimerization, and Oligomerization Upon binding, PG-1 monomers insert into the hydrophobic core of the lipid bilayer.[2] This insertion is accompanied by a conformational change from a bent structure in solution to a more planar β-hairpin at the lipid interface.[6] Within the membrane, PG-1 monomers associate to form dimers, which are considered the minimal structural unit for pore formation.[5][11] These dimers then oligomerize, assembling into larger complexes, most commonly believed to be octamers, that form the final pore structure.[1][12][13]
Step 3: Pore Architecture - A Hybrid Model The precise architecture of the PG-1 pore has been a subject of extensive research. Two classical models are often discussed:
-
Barrel-Stave Model: Peptides assemble like staves of a barrel to form a central, water-filled channel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the pore.[14]
-
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the lipid headgroups.[15]
For this compound, evidence from solid-state NMR and molecular dynamics simulations suggests a hybrid or revised model. The pore consists of a well-defined β-barrel structure formed by the peptide oligomer, a key feature of the barrel-stave model.[9][14][16] However, the surrounding lipids are highly disordered and bend inward, acting as "fillers" that contribute to the pore lining, incorporating a feature of the toroidal model.[9] This process is associated with significant local membrane thinning.[6][17][18]
Visualization of Pathways and Workflows
Logical Flow of this compound Pore Formation
Typical Experimental Workflow for MD Simulation
Quantitative Data on PG-1-Lipid Interactions
The interaction of PG-1 with lipid bilayers has been quantified using various biophysical techniques. The data highlight the peptide's potency and its dependence on lipid composition.
| Parameter | Value(s) | Lipid System / Conditions | Method | Source(s) |
| Minimum Inhibitory Conc. (MIC) | 0.12 - 2 µg/mL | Gram-positive & Gram-negative bacteria | Broth Microdilution | [19] |
| Minimum Bactericidal Conc. (MBC) | 10 - 20 µM | S. aureus, E. coli, P. aeruginosa, etc. | Colony Count Assay | [20] |
| Free Energy of Adsorption (ΔG) | Monomer: ~ -2.5 kcal/molDimer: ~ -4.5 kcal/mol | 1:3 POPE:POPG Bilayer | MD Simulation (PMF) | [21] |
| Peptide:Lipid Ratio (Insertion) | 1:3 | DPPG Monolayer (at 20 mN/m) | Langmuir Insertion Assay | [10] |
| Membrane Thinning | From 45-50 Å to < 35 Å near the pore | POPE:POPG Bilayer | MD Simulation | [22] |
| Bilayer Hydrophobic Thickness | DLPC: ~21 ÅPOPC: ~28 Å | Pure Lipid Bilayers | X-ray Scattering | [5] |
| Pore Area | ~400 Ų | POPE:POPG Bilayer | MD Simulation | [22] |
| Ion Selectivity | Anion Selective (Cl⁻) | POPE:POPG Bilayer | MD Simulation | [14][16] |
Key Experimental Protocols
Understanding the mechanism of PG-1 requires a multi-faceted experimental approach. Below are summaries of key methodologies.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the dynamics of PG-1 interacting with and forming pores in lipid bilayers.
-
System Setup: A typical system is constructed using tools like CHARMM-GUI.[5] It includes the PG-1 peptide (often starting from its NMR structure, PDB: 1PG1), a lipid bilayer of defined composition (e.g., 3:1 POPE:POPG to mimic bacterial membranes or pure POPC for mammalian models), and explicit water and ions (e.g., KCl) to solvate the system and maintain neutrality.[5][12]
-
Force Fields & Parameters: The CHARMM or AMBER force fields are commonly used for proteins, lipids, and water. Electrostatic interactions are typically handled with the Particle Mesh Ewald (PME) method, and bonds involving hydrogen are constrained using algorithms like SHAKE to allow for a 2 fs integration time step.[12]
-
Simulation Protocol: The system first undergoes energy minimization to remove steric clashes. This is followed by a series of equilibration steps, often in the NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles, to allow the system to relax to a stable state. Finally, a long production run (hundreds of nanoseconds) is performed to collect data for analysis.[12][14]
-
Analysis: Trajectories are analyzed to determine peptide conformation, insertion depth, oligomerization state, lipid ordering, membrane thickness, and ion/water transport through the pore. Advanced techniques like Potential of Mean Force (PMF) calculations are used to determine the free energy landscapes of peptide insertion.[12][23]
Solid-State NMR (ssNMR) Spectroscopy
ssNMR is a powerful technique for determining the structure, orientation, and oligomerization of membrane-bound peptides in a lipid environment.
-
Sample Preparation: PG-1 is reconstituted into lipid bilayers that mimic bacterial (e.g., POPE/POPG) or mammalian (e.g., POPC/cholesterol) membranes.[9] For orientation studies, samples are often mechanically aligned on glass plates. Specific isotopes (e.g., ¹⁵N, ¹³C, ¹⁹F) can be incorporated into the peptide to serve as probes.[7][9]
-
Experimental Techniques:
-
¹H Spin Diffusion: Measures the transfer of magnetization from lipid acyl chains to the peptide. The rate of diffusion provides information about the proximity of the peptide to the membrane core, thus determining its insertion depth.[9]
-
¹⁹F Spin Diffusion: By labeling different strands (N- or C-terminus) of PG-1 with ¹⁹F, the proximity between strands in the oligomeric state can be measured, revealing the nature of dimerization and the overall architecture of the pore (e.g., NCCN vs. NCNC packing).[9][24]
-
Chemical Shift Analysis: In aligned samples, the ¹⁵N and ¹³CO chemical shifts of labeled residues are dependent on their orientation relative to the external magnetic field. This allows for the precise determination of the peptide's tilt and rotation angles relative to the bilayer normal.[7]
-
Atomic Force Microscopy (AFM)
AFM provides real-space, high-resolution topographical images of lipid bilayers, enabling direct visualization of peptide-induced membrane damage.
-
Sample Preparation: A supported lipid bilayer (SLB) is formed on a smooth, flat substrate like mica. This is typically done by vesicle fusion. The lipid composition can be controlled (e.g., zwitterionic DMPC or POPC).[25][26]
-
Imaging: The SLB is imaged in a fluid buffer. After acquiring baseline images of the intact bilayer, a solution of PG-1 is injected into the fluid cell. Imaging is then continued in real-time or at subsequent intervals to observe the dynamic effects of the peptide.[25]
-
Data Analysis: AFM images reveal various membrane remodeling events, including the formation of distinct pore-like defects, membrane thinning, and the creation of worm-like micelles at higher peptide concentrations.[25] The height difference between the intact bilayer and the bottom of a defect confirms a complete pore. The depth and diameter of these features can be quantified directly from the images.[26]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor the secondary structure of PG-1 under different environmental conditions.
-
Methodology: The CD spectrum of PG-1 is measured in various solvents: in an aqueous buffer (mimicking the unbound state), in the presence of membrane-mimetic micelles (e.g., DPC), or in the presence of liposomes or bacterial lipopolysaccharide (LPS).[13][27]
-
Interpretation: In aqueous solution, PG-1 typically shows a spectrum characteristic of a random coil or unstructured peptide. Upon interaction with lipids or LPS, the spectrum shifts to one with a characteristic minimum around 220 nm, which is indicative of a transition to a β-sheet conformation.[27] This confirms that membrane binding induces the peptide to adopt its active, folded structure.
Conclusion and Implications for Drug Development
This compound disrupts microbial membranes through a sophisticated, multi-step process involving electrostatic binding, insertion, and the oligomerization of β-hairpin dimers into a stable, octameric β-barrel pore. This pore exhibits features of both the barrel-stave and toroidal models, leading to catastrophic ion leakage and cell death. The peptide's strong preference for anionic lipids provides a clear basis for its selective toxicity toward microbes. The quantitative data and detailed methodologies presented here offer a robust framework for researchers in the field. A deep understanding of this mechanism is critical for the rational design of novel PG-1 analogs with enhanced antimicrobial potency and reduced host toxicity, paving the way for their development as next-generation antibiotics.
References
- 1. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Membrane Translocation of Protegrin Antimicrobial Peptides by Multistep Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protegrin - Wikipedia [en.wikipedia.org]
- 5. Comparative Molecular Dynamics Simulation Studies of this compound Monomer and Dimer in Two Different Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with Lipid Bilayers: Membrane Thinning Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meihonglab.com [meihonglab.com]
- 8. Insertion selectivity of antimicrobial peptide this compound into lipid monolayers: effect of head group electrostatics and tail group packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Conformational study of the this compound (PG-1) dimer interaction with lipid bilayers and its effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic Analysis of this compound Insertion and Permeation through a Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. On the nature of antimicrobial activity: a model for this compound pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Comparative molecular dynamics simulation studies of this compound monomer and dimer in two different lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of this compound with lipid bilayers: membrane thinning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound orientation and physicochemical properties in membrane bilayers studied by potential of mean force calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Membrane Interactions and Pore Formation by the Antimicrobial Peptide Protegrin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Protegrin-1: A Comprehensive Technical Guide to its Broad-Spectrum Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protegrin-1 (PG-1), a member of the cathelicidin family of antimicrobial peptides (AMPs) isolated from porcine leukocytes, has demonstrated potent, broad-spectrum antimicrobial activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, and fungi. Its rapid, membrane-disrupting mechanism of action and immunomodulatory properties make it a compelling candidate for the development of novel anti-infective therapeutics, particularly in an era of rising antibiotic resistance. This technical guide provides an in-depth overview of this compound's antimicrobial profile, mechanism of action, and its influence on cellular signaling pathways. Detailed experimental protocols for the evaluation of its antimicrobial efficacy are also presented, alongside a comprehensive summary of its activity against various microorganisms.
Introduction
This compound is an 18-amino-acid, cysteine-rich peptide characterized by a β-hairpin structure stabilized by two disulfide bonds. This structural motif is crucial for its biological activity.[1][2] PG-1 exhibits rapid bactericidal effects, often leading to a significant reduction in viable pathogens within minutes.[3][4] Beyond its direct antimicrobial action, this compound also modulates host immune responses, a dual functionality that is increasingly recognized as a key attribute for effective antimicrobial agents.[5][6][7][8] This document serves as a technical resource, consolidating key data and methodologies to facilitate further research and development of this compound and its analogues.
Antimicrobial Spectrum and Potency
This compound exhibits a broad spectrum of activity, with reported Minimum Inhibitory Concentrations (MICs) typically in the low microgram per milliliter range against a variety of clinically relevant microorganisms.[3][4] The following tables summarize the quantitative data on the in vitro activity of this compound.
Table 1: Antibacterial Activity of this compound
| Microorganism | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Acinetobacter baumannii | Clinical Isolates | 2 - 8 | 2 - 8 | [9][10][11] |
| Escherichia coli | ATCC 25922 | 4 - 6 | - | [12] |
| Escherichia coli | ExPEC PCN033 | 32 | 32 | [5] |
| Escherichia coli | ATCC 25922 | 32 | 64 | [5] |
| Enterococcus faecium | Vancomycin-Resistant | - | - | [3][4] |
| Klebsiella pneumoniae | ATCC 700603 | 0.25 - 2 | - | [13] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2 | - | [13] |
| Staphylococcus aureus | ATCC 6538 | 4 | - | [12] |
| Staphylococcus aureus | MRSA | - | - | [3][4] |
| Staphylococcus aureus | ATCC 29213 | 1 - 8 | - | [13] |
| Staphylococcus pseudintermedius | Clinical Isolates | MIC50: 2, MIC90: 4 | >MIC | [14] |
Table 2: Antifungal Activity of this compound
| Microorganism | Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Candida albicans | UC820 | ~1.7 - 2.4 | ~1.7 - 2.4 | [15] |
| Candida albicans | - | Moderate Activity | - | [16] |
Note: MIC and MBC values can vary depending on the specific assay conditions and the strains tested.
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the permeabilization and disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5]
Upon binding to the membrane surface, this compound monomers are thought to dimerize and insert into the lipid bilayer, subsequently oligomerizing to form stable transmembrane pores.[13][17] These pores disrupt the membrane's integrity, leading to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.[5]
Figure 1: Mechanism of this compound Action on Bacterial Membranes.
Modulation of Host Cellular Signaling Pathways
Beyond its direct antimicrobial effects, this compound can modulate host cellular responses, including immune signaling and cell proliferation. One of the key pathways identified is the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent Mitogen-Activated Protein Kinase (MAPK) signaling.[18]
This compound has been shown to increase the phosphorylation of EGFR, which in turn activates the ERK1/2 and p38 MAPK pathways. This cascade leads to the activation of downstream transcription factors such as Elk1, promoting the expression of genes involved in cell cycle progression and proliferation.[18] Furthermore, transcriptomic analyses have revealed that this compound treatment can temper infection-induced hyperinflammatory responses, including the NF-κB and TNF signaling pathways.[5]
Figure 2: this compound Activated EGFR-MAPK Signaling Pathway.
Experimental Protocols
Accurate and reproducible assessment of the antimicrobial activity of peptides like this compound requires specialized protocols that account for their cationic nature.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: Prepare a series of two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption to plastic surfaces.
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC assay, take a 100 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[19][20]
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism.
Protocol:
-
Prepare a logarithmic-phase bacterial culture with a concentration of approximately 1 x 10^6 CFU/mL in CAMHB.
-
Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots, perform serial dilutions, and plate on agar plates.
-
After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log10 CFU/mL versus time to visualize the killing kinetics.
Biofilm Susceptibility Assay
This assay assesses the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.
Protocol for Biofilm Inhibition:
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
Wash the wells to remove planktonic bacteria.
-
Stain the remaining biofilm with crystal violet, then solubilize the stain and measure the absorbance to quantify the biofilm.
Protocol for Biofilm Eradication:
-
Grow biofilms in a 96-well plate for 24-48 hours.
-
Remove the planktonic bacteria and add serial dilutions of this compound to the established biofilms.
-
Incubate for a further 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described above.
Figure 3: General Experimental Workflow for Antimicrobial Peptide Testing.
Conclusion
This compound stands out as a potent antimicrobial peptide with a rapid, membrane-targeting mechanism of action and the ability to modulate host immune responses. Its broad spectrum of activity against clinically significant pathogens, including drug-resistant strains, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further explore and harness the capabilities of this compound in the ongoing battle against infectious diseases. Future research should continue to focus on optimizing its therapeutic window, exploring its efficacy in in vivo models of infection, and elucidating the full extent of its immunomodulatory functions.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway [frontiersin.org]
- 7. Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patrinum.ch [patrinum.ch]
- 9. In vitro activity of this compound, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity of Protegrins against Yeast-Phase Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound Regulates Porcine Granulosa Cell Proliferation via the EGFR-ERK1/2/p38 Signaling Pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microchemlab.com [microchemlab.com]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Protegrin-1: A Technical Guide to its Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1][2] Characterized by its 18-amino acid, cysteine-rich, β-hairpin structure stabilized by two disulfide bridges, PG-1 exhibits rapid microbicidal activity against a wide array of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as fungi.[2][3][4][5][6][7] Its primary mechanism of action involves the electrostatic attraction to and subsequent disruption of microbial cell membranes, leading to pore formation, loss of membrane potential, and ultimately, cell death.[3][6] This guide provides a comprehensive technical overview of this compound's antimicrobial properties, detailing its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound's bactericidal activity is primarily driven by its cationic and amphipathic nature, which facilitates a multi-step process of membrane disruption.[1][8] The peptide's rigid β-hairpin structure is crucial for its function.[9]
-
Electrostatic Attraction: As a cationic peptide, PG-1 is initially attracted to the net negative charge of bacterial membranes, which are rich in anionic components.[1]
-
Membrane Insertion and Dimerization: Upon reaching the surface, PG-1 inserts into the hydrophobic core of the lipid bilayer.[1][10] Within the membrane, monomers associate to form dimers.[1][11][12]
-
Oligomerization and Pore Formation: These peptide dimers then oligomerize, assembling into stable, water-filled transmembrane pores, often described as octameric β-barrels.[1][11][12]
-
Cell Lysis: The formation of these pores leads to an uncontrolled flux of ions and the leakage of essential cytoplasmic contents, causing membrane depolarization and rapid cell death.[1][3][6] This membranolytic action is typically very rapid, often reducing viable bacterial counts by several log units within minutes.[4][5][7]
Activity Against Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria, composed of lipopolysaccharide (LPS), presents a unique initial target for PG-1.[13]
-
LPS Interaction: PG-1 first interacts with and binds to the anionic LPS molecules, neutralizing their charge.[3][14][15] This interaction disrupts the integrity of the outer membrane, effectively permeabilizing it.[3][14][15]
-
Inner Membrane Targeting: This disruption allows PG-1 to traverse the outer membrane and access the periplasmic space, whereupon it targets the inner phospholipid membrane to form the characteristic transmembrane pores, leading to cell death.[13][14][15]
Activity Against Gram-Positive Bacteria
Gram-positive bacteria lack an outer membrane, presenting a more direct path for PG-1 to its target. The primary target is the cytoplasmic membrane, which is rich in anionic phospholipids like phosphatidylglycerol.[13][15] PG-1 interacts directly with these lipids to insert, oligomerize, and form pores, disrupting cellular homeostasis and killing the bacterium.
Quantitative Antimicrobial Activity
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize reported values for PG-1 against various clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Type | Strain Information | MIC (µg/mL) | MIC (µM) | Citation(s) |
| Staphylococcus aureus | Gram-Positive | Methicillin-Resistant (MRSA) | 0.12 - 2 | - | [4][5][7] |
| Enterococcus faecium | Gram-Positive | Vancomycin-Resistant (VREF) | 0.12 - 2 | - | [4][5][7] |
| Acinetobacter baumannii | Gram-Negative | MDR Clinical Isolates | 2 - 8 | - | [16][17] |
| Escherichia coli | Gram-Negative | - | 0.12 - 2 | 2 | [3][4][5][6][7] |
| Pseudomonas aeruginosa | Gram-Negative | - | 0.12 - 2 | 8 | [3][4][5][6][7] |
| Salmonella pullorum | Gram-Negative | - | - | 4 | [3][6] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | Type | MBC (µg/mL) | MBC (µM) | Citation(s) |
| Staphylococcus aureus | Gram-Positive | - | 10 - 20 | [18] |
| Enterococcus faecium | Gram-Positive | - | 10 - 20 | [18] |
| Acinetobacter baumannii | Gram-Negative | 2 - 8 | - | [16][17] |
| Escherichia coli | Gram-Negative | - | 10 - 20 | [18] |
| Pseudomonas aeruginosa | Gram-Negative | - | 10 - 20 | [18] |
| Klebsiella pneumoniae | Gram-Negative | - | 10 - 20 | [18] |
Experimental Protocols
Determination of MIC and MBC (Broth Microdilution Method)
This protocol is based on standard methodologies for assessing the antimicrobial activity of peptides.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile saline or PBS
-
Incubator (37°C)
-
Plate reader (optional)
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Peptide Preparation: Prepare a two-fold serial dilution of this compound in MHB directly in the wells of a 96-well plate. Final concentrations should span the expected MIC range. Include a positive control well (bacteria, no peptide) and a negative control well (broth only).
-
Inoculum Preparation: Dilute the log-phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11]
-
MBC Determination: To determine the MBC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquots onto separate agar plates.
-
Second Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum, determined by counting the colonies on the agar plates.
Membrane Permeabilization Assay (ONPG Assay)
This assay measures the integrity of the bacterial inner membrane by detecting the leakage of a cytoplasmic enzyme, β-galactosidase.
Materials:
-
E. coli strain ML-35p (constitutively expresses β-galactosidase but lacks lactose permease)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Buffer (e.g., PBS)
-
This compound solutions at various concentrations
-
Spectrophotometer or plate reader capable of measuring absorbance at 420 nm
Procedure:
-
Bacterial Preparation: Grow E. coli ML-35p to mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the bacterial pellet in buffer to a desired optical density.
-
Assay Setup: In a microplate or cuvette, combine the bacterial suspension with the ONPG substrate.
-
Peptide Addition: Initiate the reaction by adding different concentrations of this compound to the wells. Include a control with no peptide.
-
Measurement: Immediately begin monitoring the change in absorbance at 420 nm over time (e.g., every 5 minutes for 90-180 minutes).[12] The hydrolysis of ONPG by leaked β-galactosidase produces o-nitrophenol, a yellow compound that absorbs at this wavelength.
-
Data Analysis: The rate of increase in absorbance is directly proportional to the rate of membrane permeabilization caused by this compound.
Visualized Mechanisms and Workflows
Conclusion and Future Outlook
This compound is a highly effective antimicrobial peptide with potent, rapid, and broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5][7] Its mechanism, centered on the physical disruption of the bacterial membrane, is a key reason why the development of resistance is significantly less likely compared to conventional antibiotics.[4][5] While its therapeutic potential is clear, issues such as cytotoxicity have spurred the development of synthetic analogues designed to enhance bacterial selectivity and reduce hemolytic risk, making this class of peptides a promising avenue for future antimicrobial drug development.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Bioactive Porcine Peptide, this compound - ProQuest [proquest.com]
- 3. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protegrin - Wikipedia [en.wikipedia.org]
- 9. Cysteine deleted this compound (CDP-1): anti-bacterial activity, outer-membrane disruption and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of β-hairpin Antimicrobial Protegrin Peptides in Lipopolysaccharide Membranes: Mechanism of Gram Selectivity Obtained From Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of this compound, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The sources of antimicrobial peptides against Gram-positives and Gramnegatives: our research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Protegrin-1: A Technical Guide to its Antifungal Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protegrin-1 (PG-1), a member of the cathelicidin family of host defense peptides, is an 18-amino-acid cysteine-rich peptide isolated from porcine leukocytes.[1][2] It exhibits potent, broad-spectrum antimicrobial activity against bacteria, fungi, and certain enveloped viruses.[2][3] Its robust activity, which is maintained at physiological salt concentrations, makes it a compelling candidate for therapeutic development.[4][5] This document provides an in-depth technical overview of the antifungal properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. Key molecular interactions and experimental workflows are visualized to provide a comprehensive guide for the scientific community.
Primary Antifungal Mechanism: Membrane Disruption
This compound exerts its potent fungicidal activity primarily through the physical disruption of the fungal cell membrane.[1][2] This mechanism, often described as membranolytic, is rapid and less likely to induce resistance compared to conventional antifungals that target specific metabolic pathways. The process is initiated by the cationic nature of PG-1, which facilitates electrostatic attraction to the anionic components of the fungal membrane.[1]
The proposed mechanism involves several key steps:
-
Electrostatic Binding: The positively charged arginine residues in PG-1 mediate the initial binding to the negatively charged fungal membrane surface.[1]
-
Membrane Insertion: Following binding, the peptide's amphipathic β-hairpin structure, stabilized by two intramolecular disulfide bonds, inserts into the hydrophobic core of the lipid bilayer.[1][2][6]
-
Oligomerization and Pore Formation: PG-1 monomers self-assemble into dimers and subsequently into larger oligomeric complexes, likely forming tetrameric or octameric barrel-stave or toroidal pores.[1][3] These pores are transmembrane, water-filled channels that allow for the unrestricted transport of ions and small molecules across the membrane.[1][7]
This catastrophic loss of membrane integrity leads to the dissipation of essential ion gradients, leakage of cellular contents, and ultimately, rapid cell death.[1] The two disulfide bridges (Cys6:Cys15 and Cys8:Cys13) are critical for stabilizing the β-sheet structure required for efficient pore formation.[4][7]
Quantitative Antifungal Activity
The antifungal potency of this compound has been quantified against various fungal pathogens. The most common metrics are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.
Activity Against Candida albicans
Studies have demonstrated that PG-1 is potently fungicidal against the yeast phase of Candida albicans. Broth microdilution assays show that the MIC and MFC values are often identical, indicating a strong cidal effect.[4]
| Peptide/Analog | MIC (μM) | MFC (μM) | Notes | Reference |
| This compound (PG-1) | 0.77 - 1.08 | 0.77 - 1.08 | Potently fungicidal. | [4] |
| Protegrin-4 (PG-4) | 2.26 - 3.39 | 2.26 - 3.39 | ~3-fold higher MIC/MFC than PG-1. | [4] |
| "Snake" Analog | > 37.0 | > 37.0 | Lacks both disulfide bonds; inactive. | [4] |
| "Bullet" Analog | 1.1 - 1.6 | 1.1 - 1.6 | Retains one disulfide bond (Cys6:Cys15). | [4] |
| "Kite" Analog | 1.5 - 2.2 | 1.5 - 2.2 | Retains one disulfide bond (Cys8:Cys13). | [4] |
Key Experimental Methodologies
Standardized protocols are crucial for evaluating and comparing the antifungal activity of peptides like this compound. Below are detailed methodologies for two key assays.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide against a fungal strain, following guidelines adapted from the Clinical and Laboratory Standards Institute (CLSI).[8]
Protocol:
-
Peptide Preparation: Prepare a stock solution of this compound (e.g., 2560 µg/mL) in sterile deionized water or 0.01% acetic acid.[4][8] Perform serial two-fold dilutions in the appropriate assay buffer to create a range of concentrations.
-
Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Select a single colony and grow it in a liquid medium (e.g., Yeast Extract-Peptone-Dextrose) at 35°C with shaking until it reaches the exponential growth phase.[8] Adjust the fungal suspension to a final concentration of 0.5 × 10³ to 2.5 × 10³ colony-forming units (CFU)/mL in the assay medium.[8]
-
Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the fungal cell suspension to each well. Add 100 µL of the serially diluted peptide solutions to the corresponding wells.[8]
-
Controls: Include a positive control (fungal cells with medium only, no peptide) and a negative control (medium only, no cells) on each plate.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.[8]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible fungal growth is observed.[8] For a quantitative result, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.[9]
Fungal Membrane Permeabilization Assay (SYTOX Green)
This assay uses a high-affinity nucleic acid stain, SYTOX Green, to quantify membrane damage. The dye is normally impermeant to living cells but fluoresces brightly upon entering cells with compromised membranes and binding to nucleic acids.[10][11][12]
Protocol:
-
Cell Preparation: Harvest fungal cells from the mid-logarithmic growth phase. Wash and resuspend the cells in a suitable phosphate-free buffer (e.g., HEPES buffer) to a desired density.
-
Reagent Preparation: Thaw the SYTOX Green stock solution (typically 5 mM in DMSO). Prepare a working solution by diluting the stock in the assay buffer. The optimal final concentration for yeast can range from 1 to 50 µM and should be determined empirically.[11][12]
-
Assay Setup: In a 96-well black plate suitable for fluorescence measurements, add the fungal cell suspension.
-
Peptide Addition: Add varying concentrations of this compound to the wells. Include a positive control (cells killed by heat or alcohol to achieve maximum permeabilization) and a negative control (untreated cells).
-
Dye Addition & Incubation: Add the SYTOX Green working solution to all wells. Incubate for 5-15 minutes at room temperature, protected from light.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~504 nm excitation and ~523 nm emission).[11] An increase in fluorescence intensity correlates with an increase in membrane permeabilization.
Molecular Interactions and Cellular Consequences
Interaction with the Fungal Cell Envelope
Before reaching the plasma membrane, PG-1 must traverse the fungal cell wall. The fungal cell wall is a complex matrix composed primarily of polysaccharides like β-glucans and chitin.[13][14] While the cell wall is not the primary target, its composition can influence peptide efficacy. PG-1's small size and strong positive charge are thought to facilitate its diffusion through the porous cell wall structure to reach its ultimate target, the cell membrane. The interaction is a critical prerequisite for its fungicidal action.
Downstream Cellular Effects
The primary mode of action—rapid membrane lysis—often precludes the activation of complex, time-dependent signaling pathways such as apoptosis. While some studies have shown that this compound can modulate apoptosis in mammalian cells[15][16], its principal effect on fungi is direct and swift killing through membrane permeabilization. The massive and uncontrolled ion flux caused by pore formation leads to a rapid collapse of cellular homeostasis, resulting in cell death before intricate apoptotic cascades can be fully executed. While secondary effects related to cellular stress cannot be entirely ruled out, the membranolytic action remains the defining characteristic of this compound's antifungal efficacy.
Conclusion
This compound is a potent antifungal peptide that operates through a rapid, membrane-disrupting mechanism. Its efficacy, characterized by low micromolar MIC and MFC values against clinically relevant fungi like Candida albicans, is structurally dependent on its β-hairpin fold stabilized by two disulfide bonds.[4] The direct, physical nature of its attack on the fungal membrane presents a significant advantage, potentially minimizing the development of microbial resistance. The standardized methodologies detailed herein provide a robust framework for the continued investigation and preclinical assessment of this compound and its analogs. As the need for novel antifungal agents grows, the unique properties of this compound position it as a highly promising template for future therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Protegrin - Wikipedia [en.wikipedia.org]
- 3. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Protegrins against Yeast-Phase Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances bacterial killing in thermally injured skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Change in membrane permeability induced by protegrin 1: implication of disulphide bridges for pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. takara.co.kr [takara.co.kr]
- 13. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 14. Chitin and glucan, the yin and yang of the fungal cell wall, implications for antifungal drug discovery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Transcriptome profiling reveals transcriptional regulation of this compound on immune defense and development in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protegrin-1: A Deep Dive into its Antiviral Mechanisms Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the antiviral properties of Protegrin-1 (PG-1), a cysteine-rich antimicrobial peptide, with a specific focus on its efficacy against enveloped viruses. This document provides a comprehensive overview of its mechanisms of action, quantitative antiviral activity, and detailed experimental protocols for its characterization.
Introduction
This compound (PG-1) is a member of the cathelicidin family of host defense peptides, originally isolated from porcine leukocytes.[1] It is an 18-amino acid peptide characterized by a β-hairpin structure stabilized by two disulfide bonds.[2] While extensively studied for its potent antibacterial and antifungal activities, PG-1 has also demonstrated significant antiviral effects, particularly against enveloped viruses.[1] This guide synthesizes the current understanding of PG-1's antiviral capabilities, offering a valuable resource for researchers in virology and drug development.
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through a multi-pronged approach, primarily targeting the viral envelope and interfering with the early stages of the viral life cycle.
2.1. Direct Virucidal Activity via Membrane Disruption:
The primary mechanism of PG-1's antiviral action against enveloped viruses is the direct disruption of the viral lipid envelope.[3] This process is initiated by the electrostatic attraction between the cationic PG-1 and the negatively charged components of the viral membrane.[4] Upon binding, PG-1 inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores.[4][5] This disruption of the viral envelope integrity ultimately results in the inactivation of the virus.[5] Computational studies suggest that PG-1 monomers can dimerize within the lipid bilayer, and these dimers can further oligomerize to form transmembrane pores.[5]
2.2. Inhibition of Viral Entry and Fusion:
By targeting the viral envelope, this compound effectively inhibits the entry of enveloped viruses into host cells. This includes interfering with the fusion process between the viral envelope and the host cell membrane, a critical step for viral entry.[3] For instance, in the context of HIV-1, peptides that target the gp41 fusion protein can prevent the conformational changes necessary for membrane fusion. While direct binding of PG-1 to specific viral glycoproteins like HIV-1 gp41 or influenza hemagglutinin has not been extensively detailed in the literature, its membrane-disruptive properties would inherently interfere with the function of these embedded fusion proteins.
2.3. Inhibition of Viral Enzymes:
In addition to its direct action on the viral envelope, this compound has been shown to inhibit viral enzymes essential for replication. A notable example is its activity against the Dengue virus NS2B-NS3 serine protease, a key enzyme in the viral replication cycle.[6][7][8]
Below is a diagram illustrating the proposed direct virucidal mechanism of this compound.
References
- 1. Protegrin - Wikipedia [en.wikipedia.org]
- 2. Solution structure of this compound, a broad-spectrum antimicrobial peptide from porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the antiviral activity of cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Computational studies of protegrin antimicrobial peptides: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound inhibits dengue NS2B-NS3 serine protease and viral replication in MK2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protegrin-1: A Technical Guide to its Biosynthesis and Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family.[1][2] Isolated from porcine leukocytes, this cysteine-rich, 18-residue peptide exhibits a characteristic β-hairpin structure stabilized by two disulfide bonds.[3][4] Its ability to rapidly kill a wide range of pathogens, including antibiotic-resistant bacteria, has made it a subject of intense research for therapeutic applications.[5][6] Understanding the intricate process of its biosynthesis and activation is crucial for harnessing its full potential in drug development. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis and processing, complete with quantitative data, detailed experimental protocols, and visual workflows.
Biosynthesis of this compound: From Gene to Inactive Precursor
This compound is synthesized as a prepropeptide, a common strategy for producing potent, potentially cytotoxic molecules in an inactive form to prevent self-harm to the host cells.[7] This process begins with the transcription and translation of the protegrin gene.
Gene Expression and Regulation
The expression of the protegrin gene is primarily observed in the bone marrow. Transcriptome profiling has revealed that this compound expression can influence immune defense and development in porcine cells.[8] The regulation of cathelicidin genes, including protegrins, is complex and involves various transcription factors and signaling pathways. The promoter regions of these genes often contain binding sites for factors like NF-κB, which plays a pivotal role in the inflammatory response.[9][10][11] Studies on other cathelicidins have shown that their expression can be induced by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like Interleukin-6 (IL-6), as well as by molecules like retinoic acid.
A simplified diagram of the signaling pathways influencing cathelicidin gene expression, likely applicable to this compound, is presented below.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porcine polymorphonuclear leukocytes generate extracellular microbicidal activity by elastase-mediated activation of secreted proprotegrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome profiling reveals transcriptional regulation of this compound on immune defense and development in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of NF-κB-dependent gene transcription using programmable DNA minor groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
Structural Homology of Protegrin-1 to Defensins and Tachyplesins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protegrin-1 (PG-1), a potent antimicrobial peptide (AMP) isolated from porcine leukocytes, exhibits significant structural and functional similarities to the defensin and tachyplesin families of host defense peptides. All three peptide families are characterized by a core β-hairpin structure stabilized by disulfide bonds, a feature crucial for their antimicrobial activity. This technical guide provides an in-depth analysis of the structural homology between this compound, defensins, and tachyplesins, presenting quantitative data, detailed experimental methodologies for their characterization, and visual representations of their structural relationships and experimental workflows. Understanding these homologies is critical for the rational design of novel antimicrobial therapeutics with improved efficacy and reduced toxicity.
Introduction
The rise of antibiotic-resistant pathogens necessitates the development of new therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with broad-spectrum activity. This compound, a member of the cathelicidin family, is an 18-residue cationic peptide known for its rapid and potent microbicidal action.[1] Its structure, a cysteine-rich β-sheet, bears a resemblance to two other prominent AMP families: the defensins, found across vertebrates and invertebrates, and the tachyplesins, isolated from horseshoe crabs.[2] While protegrins are noted to have limited sequence homology with defensins, they share significant homology with tachyplesins.[2] This guide delves into the specifics of these structural relationships.
Structural and Functional Comparison
This compound, tachyplesins, and defensins share a conserved β-hairpin fold, which is stabilized by intramolecular disulfide bonds. This structural motif is fundamental to their ability to interact with and disrupt microbial membranes, a primary mechanism of their antimicrobial action.[2][3]
Amino Acid Sequence Comparison
A comparison of the primary amino acid sequences of this compound, Tachyplesin-1, and a representative defensin, Human Beta-Defensin 3 (hBD-3), reveals conserved cysteine residues essential for their tertiary structure, alongside a high proportion of cationic and hydrophobic residues that facilitate membrane interaction.
| Peptide | Sequence | Length (aa) | Disulfide Bridges | PDB ID |
| This compound | RGGRLCYCRRRFCVCVGR | 18 | Cys6-Cys15, Cys8-Cys13 | --INVALID-LINK--[4][5][6][7] |
| Tachyplesin-1 | KWCFRVCYRGICYRRCR | 17 | Cys3-Cys16, Cys7-Cys12 | --INVALID-LINK--[8][9] |
| Human Beta-Defensin 3 | GIINTLQKYYCRVRGGRCAVLSCLPKEEQIGKCSTRGRKCCRRKK | 45 | C11-C40, C18-C33, C23-C41 | --INVALID-LINK--[10][11] |
Table 1: Amino Acid Sequences and Structural Features of this compound, Tachyplesin-1, and Human Beta-Defensin 3.
Quantitative Functional Comparison: Antimicrobial Activity
The functional consequence of the structural similarities is evident in their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the effectiveness of an AMP against a specific microorganism.
| Peptide | Organism | MIC (µg/mL) |
| This compound | E. coli | 0.25[12] |
| S. aureus (MRSA) | 0.12 - 2[13] | |
| P. aeruginosa | 0.12 - 2[13] | |
| Tachyplesin-1 | E. coli | 0.25[14] |
| S. aureus | 1[14] | |
| P. aeruginosa | 2[14] | |
| Human Beta-Defensin 3 | E. coli | ≤ 30[15] |
| S. aureus | Data not readily available |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound, Tachyplesin-1, and Human Beta-Defensin 3 against common bacterial pathogens. Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
The characterization of these antimicrobial peptides relies on a suite of biophysical and microbiological techniques.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial peptide.
Materials:
-
Mueller Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Test peptide stock solution (e.g., in 0.01% acetic acid)
-
Bacterial culture in logarithmic growth phase
-
Microplate reader
Protocol:
-
Preparation of Peptide Dilutions: Prepare serial twofold dilutions of the peptide stock solution in the appropriate solvent in the microtiter plate.
-
Preparation of Bacterial Inoculum: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.
Structural Determination by NMR Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in a membrane-mimicking environment.
Protocol Outline:
-
Sample Preparation: The peptide, often isotopically labeled (e.g., with ¹³C, ¹⁵N), is reconstituted into lipid bilayers (e.g., liposomes or bicelles) that mimic the composition of bacterial or mammalian membranes.
-
NMR Data Acquisition: A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments measure through-bond and through-space correlations between atomic nuclei.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate an ensemble of 3D structures consistent with the experimental data.
-
Structure Validation and Analysis: The quality of the calculated structures is assessed using various statistical parameters. The final structure provides insights into the peptide's conformation, orientation, and depth of insertion within the lipid bilayer.
Structural Determination by X-ray Crystallography
X-ray crystallography can provide high-resolution atomic structures of peptides, though obtaining suitable crystals of membrane-active peptides can be challenging.
Protocol Outline:
-
Crystallization: The purified peptide is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (sitting-drop or hanging-drop).
-
X-ray Diffraction Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. An atomic model of the peptide is then built into the electron density map.
-
Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy and agreement with the diffraction pattern.
Visualizing Structural Relationships and Workflows
Structural Homology of this compound, Defensins, and Tachyplesins
dot
Structural relationships of this compound, Tachyplesins, and Defensins.
Experimental Workflow for MIC Determination
dot
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound, defensins, and tachyplesins, despite originating from different species, have converged on a remarkably similar structural solution—the disulfide-stabilized β-hairpin—to fulfill their roles in innate immunity. The significant homology between protegrins and tachyplesins suggests a closer evolutionary or functional relationship. A thorough understanding of the subtle structural and functional differences between these peptide families, achieved through the experimental protocols outlined in this guide, will be instrumental in the development of next-generation antimicrobial agents that can combat the growing threat of antibiotic resistance. The quantitative data and visual models presented herein provide a foundational resource for researchers and drug developers in this critical field.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protegrin - Wikipedia [en.wikipedia.org]
- 3. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Structure of the Antimicrobial β-hairpin Peptide this compound in a DLPC Lipid Bilayer Investigated by Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1pg1 - PROTEGRIN 1 (PG1) FROM PORCINE LEUKOCYTES, NMR, 20 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]
- 8. Tachyplesin - Proteopedia, life in 3D [proteopedia.org]
- 9. rcsb.org [rcsb.org]
- 10. Human beta defensin 3 (hBD-3) – Genepep [genepep.com]
- 11. rcsb.org [rcsb.org]
- 12. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rndsystems.com [rndsystems.com]
Protegrin-1: A Technical Guide to its Immunomodulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protegrin-1 (PG-1), a member of the cathelicidin family of antimicrobial peptides (AMPs) isolated from porcine leukocytes, has emerged as a promising candidate for therapeutic development beyond its direct microbicidal activities.[1] This 18-amino acid, cysteine-rich peptide, characterized by a rigid β-hairpin structure stabilized by two disulfide bonds, exhibits a remarkable capacity to modulate the host immune response.[2] Its multifaceted immunomodulatory functions, ranging from the neutralization of inflammatory triggers to the activation of specific cellular signaling pathways, position it as a molecule of significant interest for the treatment of infectious and inflammatory diseases. This technical guide provides an in-depth overview of the core immunomodulatory functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Immunomodulatory Mechanisms of this compound
This compound exerts its influence on the immune system through a variety of mechanisms, primarily centered around its interactions with immune cells and the neutralization of pathogen-associated molecular patterns (PAMPs).
1.1. Lipopolysaccharide (LPS) Neutralization: A key anti-inflammatory function of PG-1 is its ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inflammatory stimulus.[3][4] By sequestering LPS, PG-1 prevents its interaction with Toll-like receptor 4 (TLR4) on immune cells, thereby mitigating the downstream inflammatory cascade that leads to the production of pro-inflammatory cytokines and septic shock.[5][6]
1.2. Modulation of Macrophage Activity: Macrophages are central players in the innate immune response, and this compound significantly influences their function. It can suppress the hyperactivation of macrophages induced by bacterial components, leading to a reduction in the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7] Furthermore, PG-1 has been shown to inhibit the phagocytosis of bacteria by macrophages, a mechanism that may contribute to the dampening of an excessive inflammatory response.[3]
1.3. Activation of Mast Cells: this compound can directly activate mast cells, potent initiators of allergic and inflammatory responses, leading to their degranulation and the release of pre-formed mediators like histamine and β-hexosaminidase.[8] This activation is mediated through the Mas-related G protein-coupled receptor X2 (MrgX2), highlighting a specific receptor-mediated mechanism for PG-1's interaction with this cell type.[8][9]
1.4. Induction of Chemotaxis and Cell Migration: this compound can act as a chemoattractant for various immune cells, including neutrophils and monocytes, guiding them to sites of infection or injury.[10] It also promotes the migration of non-immune cells, such as intestinal epithelial cells, which is crucial for wound healing and maintaining the integrity of mucosal barriers.[10]
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's efficacy in different immunomodulatory assays.
Table 1: this compound Mediated Modulation of Cytokine Release from Macrophages
| Cell Type | Stimulus | This compound Concentration | Cytokine | Change in Cytokine Level | Reference |
| Human THP-1 macrophages | Meningococcal LOS (5 ng/mL) | 2 µg/mL | TNF-α | Inhibition of release | [5] |
| Human THP-1 macrophages | Meningococcal LOS (5 ng/mL) | 2 µg/mL | IL-1β | Inhibition of release | [5] |
| Murine RAW 264.7 macrophages | LPS | 1.25-20 µM | Nitric Oxide (NO) | Inhibition of production | [11] |
Table 2: this compound Induced Mast Cell Degranulation
| Cell Line | This compound Concentration | % β-hexosaminidase Release (Degranulation) | Reference |
| Human LAD2 mast cells | 2 µg/mL | Significant degranulation | [8] |
| Human LAD2 mast cells | 3 µg/mL | ~60% | [8] |
| Human LAD2 mast cells | 5 µg/mL | ~80% (maximal response) | [8] |
Table 3: this compound Induced Cell Migration
| Cell Type | This compound Concentration | Assay Duration | Observation | Reference |
| Porcine intestinal epithelial cells (IPEC-J2) | 1-9 µM | 16 hours | Promotes cell migration | [11] |
| Porcine intestinal epithelial cells (IPEC-J2) | 4.5 µM | Not specified | Optimal concentration for increased cell migration | [10] |
Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are underpinned by its ability to engage and modulate specific intracellular signaling pathways.
3.1. NF-κB and MAPK Signaling: In macrophages, the neutralization of LPS by this compound leads to the downregulation of the TLR4 signaling pathway. This, in turn, inhibits the activation of downstream transcription factors such as Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK.[11] The net result is a decrease in the transcription and subsequent release of pro-inflammatory cytokines.
3.2. IGF-1 Receptor Pathway: In intestinal epithelial cells, this compound has been shown to activate the Insulin-like Growth Factor 1 Receptor (IGF1R).[10] This activation leads to the phosphorylation of downstream effectors like Extracellular signal-Regulated Kinase (ERK), promoting cell migration and tissue repair.[10]
3.3. MrgX2 Signaling in Mast Cells: this compound-induced mast cell degranulation is initiated by its binding to the MrgX2 receptor. This G protein-coupled receptor triggers an increase in intracellular calcium levels, a critical signal for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.[8]
Visualizing this compound's Signaling Cascades
Caption: Signaling pathways modulated by this compound in different cell types.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
4.1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Objective: To quantify this compound-induced mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Cell Line: Human LAD2 mast cells or rat basophilic leukemia (RBL-2H3) cells stably expressing MrgX2.[8]
-
Protocol:
-
Seed mast cells (e.g., 5 x 105 cells/well) in a 96-well plate in a suitable buffer (e.g., Tyrode's buffer).[12]
-
Stimulate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) for 30 minutes at 37°C.[8]
-
Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., 0.1% Triton X-100 to lyse the cells).[12]
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant.[13]
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with a stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).[14]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content (positive control).[13]
-
4.2. Cytokine Release Assay (ELISA)
-
Objective: To measure the effect of this compound on the production of specific cytokines by macrophages.
-
Cell Line: Human THP-1 monocyte-like cells (differentiated into macrophages) or murine RAW 264.7 macrophages.[5]
-
Protocol:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 5 ng/mL of meningococcal LOS).[5]
-
Incubate for a period sufficient for cytokine production (e.g., overnight).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-1β) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
4.3. Cell Migration (Chemotaxis) Assay
-
Objective: To assess the chemoattractant properties of this compound on a specific cell type.
-
Cell Line: Porcine intestinal epithelial cells (IPEC-J2) or immune cells like neutrophils.[10]
-
Protocol:
-
Use a Transwell insert with a porous membrane (e.g., 8-µm pore size).
-
Place the Transwell insert into a well of a 24-well plate.
-
Add serum-free medium containing different concentrations of this compound (e.g., 1 to 9 µM) to the lower chamber.[10]
-
Seed the cells (e.g., 1 x 105 cells) in serum-free medium in the upper chamber of the Transwell insert.
-
Incubate for a duration that allows for cell migration (e.g., 16 hours).[10]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and quantify the absorbance, or count the number of migrated cells in several microscopic fields.
-
4.4. Western Blot for ERK Phosphorylation
-
Objective: To determine if this compound induces the phosphorylation of ERK in a specific cell type.
-
Cell Line: Porcine intestinal epithelial cells (IPEC-J2).[10]
-
Protocol:
-
Culture cells to near confluence and then serum-starve them to reduce basal phosphorylation.
-
Treat the cells with this compound at a specific concentration and for various time points.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
-
Illustrative Experimental Workflow
Caption: Workflow for key immunomodulatory function assays of this compound.
Conclusion and Future Directions
This compound is a potent immunomodulatory peptide with a dual capacity to directly combat pathogens and regulate the host's inflammatory response. Its ability to neutralize LPS, modulate macrophage and mast cell activity, and promote cell migration underscores its therapeutic potential for a range of conditions, from bacterial infections and sepsis to inflammatory disorders and wound healing. The detailed understanding of its mechanisms of action and the specific signaling pathways it engages provides a solid foundation for the rational design of this compound-based therapeutics with enhanced efficacy and safety profiles.
Future research should focus on further elucidating the in vivo relevance of these immunomodulatory functions in various disease models. Investigating the potential for synergistic effects with conventional antibiotics and exploring novel delivery systems to target this compound to specific sites of inflammation will be crucial steps in translating its promising preclinical profile into clinical applications. The development of this compound analogs with optimized immunomodulatory activities and reduced potential for off-target effects will also be a key area of investigation for drug development professionals.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine deleted this compound (CDP-1): anti-bacterial activity, outer-membrane disruption and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and immunomodulatory activities of porcine cathelicidin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide Neutralization by Antimicrobial Peptides: A Gambit in the Innate Host Defense Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of human mast cells by retrocyclin and protegrin highlight their immunomodulatory and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of human mast cells by retrocyclin and protegrin highlight their immunomodulatory and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Protegrin-1 (PG-1) Peptide: A Guide to Chemical Synthesis and Purification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protegrin-1 (PG-1) is a potent, 18-amino acid cationic antimicrobial peptide, originally isolated from porcine leukocytes.[1] It belongs to the cathelicidin family of host defense peptides and exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[1][2] Its structure is characterized by a β-hairpin fold stabilized by two disulfide bonds (Cys6-Cys15 and Cys8-Cys13), which are crucial for its biological activity.[2][3] The primary antimicrobial mechanism of this compound involves the formation of pores in microbial cell membranes, leading to rapid cell death.[1][4] Beyond its direct antimicrobial action, recent studies have shown that this compound can also modulate the host immune response, for instance, by enhancing cellular defense through the Insulin-Like Growth Factor 1 Receptor (IGF1R) pathway.[5][6] This application note provides detailed protocols for the chemical synthesis and purification of this compound, enabling researchers to produce high-purity peptide for a range of applications.
Key Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | H-RGGRLCYCRRRFCVCVGR-NH2 | |
| Molecular Formula | C₈₈H₁₄₇N₃₇O₁₉S₄ | |
| Molecular Weight | 2155.6 Da | |
| Disulfide Bonds | Cys6-Cys15, Cys8-Cys13 | |
| Purity (Synthetic) | >95% | [7] |
Experimental Protocols
I. Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids with appropriate side-chain protection:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
Fmoc-Phe-OH
-
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/coupling agent solution to activate.
-
Add the activated amino acid mixture to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Arginine) to the N-terminus (Arginine).
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin extensively with DMF and DCM, then dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
II. Disulfide Bond Formation
The formation of the two specific disulfide bonds in this compound is a critical step for its biological activity. Air oxidation is a common and effective method.
Materials:
-
Crude, reduced this compound peptide
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)
-
Stir plate
Protocol:
-
Dissolve the crude peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.
-
Stir the solution gently, open to the atmosphere, at room temperature for 24-48 hours.
-
Monitor the reaction by taking aliquots and analyzing them by RP-HPLC and mass spectrometry to observe the disappearance of the reduced peptide and the formation of the oxidized product with the correct mass.
-
Once the oxidation is complete, lyophilize the solution to obtain the crude oxidized this compound.
III. Purification of this compound by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude, oxidized this compound in a minimal amount of Solvent A.
-
Purification:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A shallow gradient is recommended for optimal separation of closely eluting impurities. For example, a gradient of 1% increase in Solvent B per minute.[8][9]
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that represents the fully oxidized this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.
Visualizations
This compound Synthesis and Purification Workflow
References
- 1. Membrane Interactions and Pore Formation by the Antimicrobial Peptide Protegrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Insights into Membrane Translocation of Protegrin Antimicrobial Peptides by Multistep Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Recombinant Expression of Protegrin-1 in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protegrin-1 (PG-1) is a potent antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes. It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its mechanism of action involves the disruption of microbial cell membranes, making it a promising candidate for the development of new anti-infective agents, particularly in the face of rising antibiotic resistance.[3][4] However, the direct extraction from natural sources is not cost-effective for large-scale production.[5]
Recombinant expression in Escherichia coli offers a scalable and economical alternative for producing PG-1.[6] A significant challenge in this approach is the inherent toxicity of AMPs to the bacterial host and their susceptibility to proteolytic degradation.[5][7] To overcome these hurdles, PG-1 is commonly expressed as a fusion protein. This strategy masks the peptide's toxicity, protects it from proteases, and can simplify purification.[5][8] This document provides detailed protocols for the expression of PG-1 in E. coli as a Glutathione S-transferase (GST) fusion protein, its subsequent purification, and the evaluation of its antimicrobial activity.
Data Presentation
The following tables summarize typical quantitative data obtained from the recombinant expression and functional analysis of this compound.
Table 1: Expression and Purification of GST-Protegrin-1 Fusion Protein
| Parameter | Typical Value | Reference |
| Vector | pGEX-4T-1 | [9] |
| E. coli Strain | BL21 (DE3) | [10][11] |
| Culture Volume | 1 L | [9][10] |
| Induction | 0.1 - 1.0 mM IPTG | [12][13] |
| Yield of Purified Fusion Protein | ~10-20 mg/L | [9] |
| Yield of Cleaved this compound | 1.1 - 7.2 mg/L | [9][10] |
| Purification Method | Glutathione Affinity Chromatography | [9][14] |
Table 2: Antimicrobial Activity of Recombinant this compound
| Organism | MIC (µg/mL) | Reference |
| Escherichia coli | 2 - 8 | [2][15] |
| Staphylococcus aureus | 4 - 8 | [2][15] |
| Pseudomonas aeruginosa | 2 - 8 | [15][16] |
| Acinetobacter baumannii | 2 - 8 | [15] |
MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and assay conditions.
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bioke.com [bioke.com]
- 3. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. ibg.kit.edu [ibg.kit.edu]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. protenova.com [protenova.com]
- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 13. ableweb.org [ableweb.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 16. abmgood.com [abmgood.com]
Protegrin-1 Production in Pichia pastoris: Application Notes and Protocols for Researchers
For Immediate Release
Harnessing the Power of Yeast: A Detailed Guide to Protegrin-1 Expression in Pichia pastoris
This document provides comprehensive application notes and detailed protocols for the expression and purification of the potent antimicrobial peptide, this compound (PG-1), using the methylotrophic yeast Pichia pastoris as an expression system. This guide is intended for researchers, scientists, and drug development professionals seeking to produce biologically active recombinant PG-1 for therapeutic and research applications. Pichia pastoris offers a robust and efficient platform for producing complex peptides like PG-1, which are challenging to synthesize chemically due to their structure and potential toxicity to bacterial expression systems.
Introduction to this compound and the Pichia pastoris System
This compound is a member of the cathelicidin family of antimicrobial peptides, originally isolated from porcine leukocytes.[1] It exhibits broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and viruses, making it a promising candidate for the development of new anti-infective agents.[2][3] The Pichia pastoris expression system is a highly effective platform for producing recombinant proteins due to its ability to perform eukaryotic post-translational modifications, high growth densities, and the availability of strong, tightly regulated promoters like the alcohol oxidase 1 (AOX1) promoter.[3]
Expression Strategies and Quantitative Data
Successful expression of PG-1 in P. pastoris has been achieved using various strategies, including the expression of the mature peptide with a C-terminal histidine tag (His-tag) for purification, or as a pro-peptide. The following tables summarize the quantitative data from reported studies.
| Expression Construct | Vector | Host Strain | Expression Level | Reference |
| Mature PG-1 with C-terminal 6xHis-tag | pPICZα-A | P. pastoris X-33 | ~15.6 mg in 100 ml culture medium | [1] |
| Pro-form PG-1 (rProPG-1) | pJ912-proPG-1 | P. pastoris | 0.8 ± 0.10 g/L in fermentation culture medium | [2] |
| Mature PG-1 (rPG-1) | Not specified | P. pastoris | 104 ± 11 µg/mL in fermentation culture medium | [2] |
| PG-1 Cathelin Domain (rCath) | Not specified | P. pastoris | 0.2 ± 0.02 g/L in fermentation culture medium | [2] |
| Purification Method | Starting Material | Purified Product | Yield | Reference |
| Ni-chelating Sepharose column | 500 ml culture broth supernatant | ~20 mg pure active PG-1/6His | Not explicitly stated, but calculated to be ~40 mg/L | [1] |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for producing recombinant this compound in Pichia pastoris involves several key steps, from gene synthesis and cloning to fermentation and purification. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for this compound production in Pichia pastoris.
AOX1 Promoter Regulation and Methanol Utilization Pathway
The expression of this compound is driven by the AOX1 promoter, which is tightly regulated by the carbon source. The promoter is repressed in the presence of glucose or glycerol and strongly induced by methanol. The diagram below outlines the simplified methanol utilization pathway and the induction of the AOT1 promoter.
Caption: AOX1 promoter regulation and methanol utilization pathway in P. pastoris.
Detailed Experimental Protocols
Vector Construction and Transformation of Pichia pastoris
Materials:
-
Codon-optimized this compound gene
-
pPICZα-A expression vector
-
Restriction enzymes (e.g., XhoI and XbaI)
-
T4 DNA Ligase
-
Competent E. coli (e.g., DH5α)
-
Plasmid purification kit
-
Pichia pastoris strain X-33
-
YPD medium
-
Zeocin
Protocol:
-
Gene Cloning:
-
Digest the codon-optimized this compound gene and the pPICZα-A vector with the appropriate restriction enzymes.
-
Ligate the digested gene into the linearized pPICZα-A vector using T4 DNA Ligase. The pPICZα-A vector contains an α-mating factor secretion signal sequence to direct the expressed protein to the culture medium.[1]
-
Transform the ligation product into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Isolate and purify the recombinant plasmid from a selected E. coli colony.
-
Verify the correct insertion of the this compound gene by restriction digestion and DNA sequencing.[1]
-
-
Pichia pastoris Transformation:
-
Linearize the recombinant pPICZα-A-PG-1 plasmid with an appropriate restriction enzyme (e.g., SacI) to facilitate integration into the P. pastoris genome.[1]
-
Prepare competent P. pastoris X-33 cells.
-
Transform the linearized plasmid into the competent P. pastoris cells by electroporation.[2]
-
Plate the transformed cells on YPD agar plates containing Zeocin (100 µg/mL) and incubate at 28-30°C for 2-4 days until colonies appear.[1]
-
Screening for High-Expressing Clones
Materials:
-
BMGY medium (Buffered Glycerol-complex Medium)
-
BMMY medium (Buffered Methanol-complex Medium)
-
Methanol
Protocol:
-
Inoculate several individual Zeocin-resistant colonies into 10 mL of BMGY medium in 50 mL baffled flasks.
-
Incubate at 28-30°C with vigorous shaking (250 rpm) for 24-48 hours until the culture becomes dense.
-
To induce expression, centrifuge the cells and resuspend the cell pellet in BMMY medium to an OD600 of approximately 1.0.
-
Add methanol to a final concentration of 0.5-1% (v/v) every 24 hours to maintain induction.[1]
-
Take samples at various time points (e.g., 24, 48, 72, 96 hours) post-induction.
-
Analyze the culture supernatant for this compound expression by SDS-PAGE and Western blotting to identify the clone with the highest expression level.
High-Density Fermentation and Expression
Materials:
-
Bioreactor (e.g., 3-L)
-
Basal Salts Medium (BSM)
-
Glycerol
-
Methanol
-
Ammonium hydroxide
Protocol:
-
Prepare a 100 mL seed culture of the best-expressing clone in YPD medium, grown to an OD600 of 15 ± 1.3.[2]
-
Inoculate 1 L of BSM in a sterilized bioreactor with the seed culture.[2]
-
Maintain the temperature at 30°C and pH at 5.6 with the addition of 12.5% (v/v) NH4OH.[2]
-
Maintain dissolved oxygen (DO) concentration at 20% air saturation by controlling the stirrer speed (250-700 rpm) and aeration rate (5 L/min).[2]
-
Glycerol Batch Phase: Allow the cells to grow until the initial glycerol is depleted, indicated by a sharp increase in DO.
-
Glycerol Fed-Batch Phase: Feed a solution of 50% glycerol to further increase cell density.
-
Methanol Induction Phase: Once the glycerol is consumed (indicated by a DO spike), start a constant feed of 100% methanol containing PTM1 trace salts (12 mL/L of methanol) at a rate of 3 mL/L/h.[2]
-
Continue induction for 24-96 hours. The highest level of recombinant PG-1 was detected at 24 hours of methanol induction in one study.[2]
-
Harvest the culture by centrifugation to collect the supernatant containing the secreted this compound.
Purification of Recombinant this compound
Materials:
-
Ni-chelating Sepharose column (for His-tagged protein)
-
Binding buffer
-
Wash buffer
-
Elution buffer with imidazole
Protocol (for His-tagged this compound):
-
Clarify the culture supernatant by centrifugation and filtration.
-
Equilibrate a Ni-chelating Sepharose column with binding buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the bound this compound/6His fusion protein with elution buffer containing an increasing concentration of imidazole.[1]
-
Collect the fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and dialyze against a suitable buffer for storage.
Biological Activity and Stability
The recombinant this compound produced in P. pastoris has been shown to be biologically active. It exhibits antimicrobial activity against Escherichia coli DH5α at a level comparable to chemically synthesized PG-1.[2] Furthermore, the recombinant peptide is stable over a wide range of temperatures, from 25°C to 80°C.[2] In addition to its antimicrobial properties, recombinant PG-1 has also demonstrated the ability to enhance cell migration in vitro, suggesting a potential role in wound healing.[2] Another study has shown that PG-1/6His expressed in P. pastoris exhibits strong dose- and time-dependent anticancer activity against HepG2 cells in vitro.[1]
Conclusion
The Pichia pastoris expression system is a highly effective and scalable platform for the production of biologically active recombinant this compound. The protocols outlined in this document provide a comprehensive guide for researchers to successfully express, purify, and characterize this promising antimicrobial peptide for a variety of applications in research and drug development. The ability to produce significant quantities of active this compound opens up new avenues for exploring its therapeutic potential.
References
Application Notes and Protocols for Transient Expression of Protegrin-1 in Nicotiana tabacum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1][2][3] Its structure, a cysteine-rich β-hairpin, allows it to disrupt microbial membranes, making it an attractive candidate for therapeutic development against antibiotic-resistant pathogens.[2][4][5][6] Plant-based expression systems, particularly transient expression in Nicotiana tabacum, offer a rapid and scalable platform for producing such peptides for research and preclinical evaluation. This document provides detailed protocols and application notes for the transient expression of this compound in N. tabacum using agroinfiltration, along with methods for its extraction and functional characterization.
Data Presentation
Table 1: Reported Expression Levels of this compound in Tobacco
| Expression System | Host Plant | Protein Yield | Reference |
| Transient Agroinfiltration (magnICON system) | Nicotiana tabacum | Yield not quantified, described as "very low" | Patiño-Rodríguez et al., 2013[7] |
| Stable Chloroplast Transformation | Nicotiana tabacum | 17%–26% of total soluble protein | M. H. M. Al-Geddawy et al., 2011[8] |
Note: While stable chloroplast expression shows high yields, transient expression is significantly faster for initial studies, albeit with lower reported protein accumulation.
Table 2: Antimicrobial Activity of this compound
| Target Organism | Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) | Reference |
| Gram-positive bacteria (e.g., Staphylococcus aureus) | MIC: 0.12 to 2 µg/ml | Steinberg et al., 1997[9] |
| Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) | MIC: 0.12 to 2 µg/ml | Steinberg et al., 1997[9] |
| Fungi (e.g., Candida albicans) | Active | Kokryakov et al., 1993[10] |
| Various bacteria (S. aureus, E. faecium, E. coli, P. aeruginosa, K. pneumoniae) | MBC: 10 to 20 µM | MedChemExpress Datasheet[11] |
Experimental Protocols
Protocol 1: Agroinfiltration for Transient Expression of this compound
This protocol details the process of introducing the this compound gene construct into Nicotiana tabacum leaves using Agrobacterium tumefaciens.
1. Preparation of Agrobacterium Culture:
-
Vector Construction: The this compound coding sequence should be codon-optimized for tobacco expression and cloned into a suitable plant expression vector (e.g., using the magnICON® transient expression system). To facilitate secretion into the apoplast and avoid intracellular toxicity, the PG-1 sequence can be fused to a signal peptide, such as that from the Raphanus sativus antifungal protein 2 (Rs-AFP2).[7]
-
Transformation: Transform the expression vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or LBA4404) using electroporation or the calcium chloride method.[12]
-
Culture Growth:
-
Inoculate a single colony of the transformed Agrobacterium into 5 mL of LB medium containing appropriate antibiotics (e.g., 50 µg/mL kanamycin and 50 µg/mL rifampicin).[13]
-
Incubate overnight at 28°C with vigorous shaking (250 rpm).
-
The next day, inoculate 25 mL of LB medium (with antibiotics, 10 mM MES, and 20 µM acetosyringone) with the overnight culture.[13]
-
Grow the culture at 28°C until it reaches a logarithmic phase (OD600 of ~0.8).[13]
-
2. Preparation of Infiltration Suspension:
-
Centrifuge the Agrobacterium culture to pellet the cells.
-
Discard the supernatant and resuspend the pellet in an infiltration buffer. A common buffer consists of 10 mM MgCl₂, 10 mM MES (pH 5.6), and 150-200 µM acetosyringone.[12][13]
-
Adjust the final optical density (OD600) of the suspension to between 0.5 and 1.0.[12][13]
-
For enhanced expression, co-infiltrate with an Agrobacterium strain carrying a viral suppressor of gene silencing, such as p19, at a similar OD600.[12]
-
Incubate the suspension at room temperature for 2-3 hours before infiltration to induce virulence gene expression.[13]
3. Infiltration of Nicotiana tabacum Leaves:
-
Use 4-6 week old healthy N. tabacum plants.
-
Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of the leaf.
-
Slowly inject the bacterial suspension into the leaf intercellular space until a water-soaked appearance is observed over the desired area.[13] Multiple spots can be infiltrated on a single leaf.
-
Alternatively, for whole-plant infiltration, leaves can be scratched with a needle and subjected to vacuum infiltration (e.g., twice for 2 minutes at 0.5 mbar).[12]
4. Post-Infiltration Incubation:
-
Maintain the infiltrated plants in a growth chamber at approximately 22-24°C with a 16-hour light/8-hour dark photoperiod for 3-5 days to allow for gene expression.[12][13]
Protocol 2: Extraction and Purification of this compound
This protocol is adapted for the extraction of small cationic peptides from plant tissue.
1. Plant Tissue Homogenization:
-
Harvest the infiltrated leaf areas 3-5 days post-infiltration.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Homogenize the powder in a cold extraction buffer (e.g., 50 mM phosphate buffer pH 7.0, 50 mM NaCl, 2 mM EDTA, 5% glycerol).[14] Use a ratio of approximately 10:1 (v/w) of buffer to tissue.[14]
2. Clarification and Initial Purification:
-
Stir the homogenate on a shaker for 1-2 hours at 4°C.[14]
-
Centrifuge the slurry at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.[14]
-
Filter the supernatant through sterile gauze or a cheesecloth to remove any remaining particulate matter.[14]
3. (Optional) Affinity Purification:
-
If the this compound construct includes an affinity tag (e.g., His-tag), proceed with affinity chromatography according to the manufacturer's instructions. Note that organic extraction has been reported to yield higher quantities for some AMPs compared to affinity purification.[8]
4. (Alternative) Cation Exchange Chromatography:
-
As this compound is highly cationic, cation exchange chromatography can be an effective purification step.
-
Equilibrate a cation exchange column with a low-salt buffer.
-
Load the clarified plant extract.
-
Wash the column to remove unbound proteins.
-
Elute the bound this compound using a salt gradient.
-
5. Desalting and Concentration:
-
Desalt the purified fractions using dialysis or a desalting column.
-
Concentrate the peptide solution using centrifugal filters or lyophilization.
-
Quantify the protein concentration using a suitable method (e.g., BCA assay).
Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the purified this compound.
-
Prepare Bacterial Inoculum:
-
Grow the target bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
-
Prepare Peptide Dilutions:
-
Perform a two-fold serial dilution of the purified this compound in the appropriate broth in the 96-well plate.
-
-
Incubation:
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Mechanism of action of this compound on bacterial membranes.
References
- 1. Frontiers | Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway [frontiersin.org]
- 2. Protegrin - Wikipedia [en.wikipedia.org]
- 3. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Expression and characterization of antimicrobial peptides Retrocyclin-101 and this compound in chloroplasts to control viral and bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3.2. Agroinfiltration of the Nicotiana Tabacum Leaves [bio-protocol.org]
- 13. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 14. researchgate.net [researchgate.net]
Protegrin-1: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of Protegrin-1 (PG-1), a potent, cysteine-rich, β-sheet antimicrobial peptide. Detailed protocols for standardized antimicrobial susceptibility testing, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, are provided. Additionally, this document outlines methodologies to investigate the cellular signaling pathways modulated by this compound.
Antimicrobial Activity of this compound
This compound exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Its potent and rapid microbicidal action makes it a subject of interest for the development of new anti-infective agents.[1][3]
Data Presentation: this compound Antimicrobial Potency
The antimicrobial efficacy of this compound has been quantified against various microorganisms. The following tables summarize reported MIC and MBC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Acinetobacter baumannii | Clinical Isolates | 2 - 8 | - | [4] |
| Escherichia coli | - | - | 2 | [4] |
| Escherichia coli | ATCC25922 | 32 | - | [5] |
| Pseudomonas aeruginosa | - | - | 8 | [4] |
| Salmonella pullorum | - | - | 4 | [4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 2 | - | [1] |
| Staphylococcus aureus | ATCC25922 | 64 | - | [5] |
| Klebsiella pneumoniae | - | - | - | [2] |
| Enterococcus faecium | - | - | - | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | Strain | MBC (µM) | Reference |
| Staphylococcus aureus | - | 10 - 20 | [2] |
| Enterococcus faecium | - | 10 - 20 | [2] |
| Escherichia coli | - | 10 - 20 | [2] |
| Pseudomonas aeruginosa | - | 10 - 20 | [2] |
| Klebsiella pneumoniae | - | 10 - 20 | [2] |
| Acinetobacter baumannii | Clinical Isolates | Identical or one dilution higher than MIC | [4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.
Materials:
-
This compound (lyophilized)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving.
-
Time-Kill Kinetic Assay
Objective: To assess the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Sterile CAMHB
-
Sterile tubes or flasks
-
Sterile saline or PBS for dilutions
-
MHA plates
-
Incubator (37°C) with shaking capabilities
-
Colony counter
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial culture in the logarithmic growth phase in CAMHB, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing the bacterial inoculum and different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without this compound.
-
-
Incubation and Sampling:
-
Serial Dilution and Plating:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.
-
Investigation of Cellular Signaling Pathways
This compound has been shown to modulate several signaling pathways in host cells, including the activation of ERK, COX-2, and NF-κB.[2]
This compound Mechanism of Action and Host Cell Interaction
This compound primarily exerts its antimicrobial effect by disrupting the bacterial cell membrane through pore formation.[4] In host cells, it can trigger signaling cascades involved in inflammation and immune responses.
Caption: this compound signaling pathway in host cells.
Experimental Workflow for Investigating ERK Activation by Western Blot
Caption: Western blot workflow for ERK activation.
Protocol for ERK Activation Analysis:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., macrophages, intestinal epithelial cells) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) or total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.
-
Investigation of COX-2 Expression by Western Blot
The protocol is similar to the one described for ERK activation, with the following modifications:
-
Primary Antibody: Use a primary antibody specific for COX-2.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
Investigation of NF-κB Activation by Luciferase Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway in response to this compound.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct.
-
This compound
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a white, clear-bottom 96-well plate.
-
If not using a stable cell line, transfect the cells with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound. Include a positive control (e.g., TNF-α) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for a suitable period (e.g., 6-24 hours) to allow for luciferase expression.
-
-
Cell Lysis:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysates.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Express the results as fold-change in NF-κB activity compared to the untreated control.
-
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Protegrin-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Protegrin-1 (PG-1), a potent, broad-spectrum antimicrobial peptide. These guidelines are designed to ensure accurate and reproducible results for researchers, scientists, and professionals involved in the development of new antimicrobial agents.
Introduction
This compound is a cysteine-rich, 18-residue beta-sheet antimicrobial peptide originally isolated from porcine leukocytes.[1] It exhibits rapid microbicidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] The primary mechanism of action involves the disruption of microbial cell membranes through the formation of pores, leading to cell death.[4][5][6] Accurate determination of the MIC is a critical first step in evaluating the efficacy of this compound and other antimicrobial peptides.
Standard antimicrobial susceptibility testing methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), often require modifications to accommodate the unique physicochemical properties of cationic peptides like this compound.[7][8] Key considerations include the propensity of peptides to adsorb to surfaces and the influence of media composition on their activity.[7]
Data Presentation: this compound MIC Values
The following table summarizes the known MIC values of this compound against a selection of clinically relevant microorganisms. These values have been compiled from various studies and serve as a reference for expected outcomes.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Resistant) | MRSA | 0.12 - 2 | [1][2] |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 2 | [2] |
| Enterococcus faecium (Vancomycin-Resistant) | VRE | 2 | [1] |
| Escherichia coli | ATCC 25922 | 0.25 - 2 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2 | [1][2] |
| Klebsiella pneumoniae | - | 10 - 20 (µM) | [9] |
| Acinetobacter baumannii | Clinical Isolates | 2 - 8 | [10] |
| Candida albicans | - | Moderate Activity | [2] |
Note: MIC values can vary depending on the specific strain, testing methodology, and media composition.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is based on the CLSI guidelines with modifications to suit the testing of cationic antimicrobial peptides.[7][11][12]
Materials:
-
This compound (PG-1)
-
Test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[7]
-
Sterile 96-well polypropylene microtiter plates (low-binding)[7][11]
-
Sterile polypropylene tubes[7]
-
Solvent for peptide dissolution (e.g., sterile deionized water, 0.01% acetic acid)[7]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[7][11]
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[7]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA using polypropylene tubes.[11] The concentration range should bracket the expected MIC.
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well.[7]
-
Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells.[11]
-
Controls:
-
Growth Control: 100 µL of bacterial suspension + 11 µL of dilution buffer (without peptide).
-
Sterility Control: 100 µL of MHB + 11 µL of dilution buffer.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[13] Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).[11][13]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action leading to bacterial cell death.[4]
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Protegrin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review [mdpi.com]
- 6. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro activity of this compound, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Microdilution Assay [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Minimum Bactericidal Concentration (MBC) Assays of Protegrin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protegrin-1 (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP) belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1][2] Its cationic and amphipathic structure allows it to interact with and disrupt the microbial cell membranes, a mechanism that leads to rapid cell death.[1][3][4] This membrane-disrupting action, often involving the formation of pores, makes this compound an attractive candidate for development as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.[1][3] The minimal bactericidal concentration (MBC) is a critical parameter in assessing the antimicrobial efficacy of agents like this compound. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum over a specified period.[5][6] This document provides detailed protocols for determining the MBC of this compound and presents a summary of its reported bactericidal activity against various pathogens.
Mechanism of Action of this compound
This compound exerts its antimicrobial activity primarily by permeabilizing bacterial membranes.[2] Due to its positive charge, it binds electrostatically to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][3] Following this initial binding, this compound inserts into the lipid bilayer, leading to membrane disruption and the formation of transmembrane pores or channels.[1][3][4] This disruption leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.[1][2]
Data Presentation: Reported MBC Values for this compound
The following table summarizes the minimum bactericidal concentrations (MBCs) of this compound against a range of bacterial strains as reported in the literature. It is important to note that variations in experimental conditions (e.g., broth composition, inoculum size, and incubation time) can influence MBC values.
| Bacterial Strain | Gram Status | MBC (µg/mL) | MBC (µM) | Reference(s) |
| Acinetobacter baumannii | Gram-Negative | 2 - 8 | - | [7][8] |
| Escherichia coli | Gram-Negative | - | 10 - 20 | [9] |
| Escherichia coli ATCC25922 | Gram-Negative | 64 | - | [10] |
| ExPEC PCN033 (E. coli) | Gram-Negative | 32 | - | [10] |
| Pseudomonas aeruginosa | Gram-Negative | - | 10 - 20 | [9] |
| Klebsiella pneumoniae | Gram-Negative | - | 10 - 20 | [9] |
| Staphylococcus aureus | Gram-Positive | - | 10 - 20 | [9] |
| Enterococcus faecium | Gram-Positive | - | 10 - 20 | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | 0.12 - 2 (MIC) | - | [11] |
| Vancomycin-resistant Enterococcus faecium | Gram-Positive | - | - | [11] |
Note: Some studies report MIC values which are often close to or one dilution lower than the MBC for this compound.[8][11] The conversion between µg/mL and µM depends on the molecular weight of this compound.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
This protocol is adapted from standardized broth microdilution methods, with modifications specifically for cationic antimicrobial peptides like this compound to minimize non-specific binding and ensure accurate results.[12][13]
Materials:
-
This compound (quantified by amino acid analysis)
-
Sterile, 96-well polypropylene microtiter plates (low-binding)[12][13]
-
Mueller-Hinton Broth (MHB), cation-adjusted[12]
-
Bacterial strains of interest
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[12]
-
Sterile 0.02% acetic acid with 0.4% BSA[12]
-
Sterile deionized water
-
Incubator (37°C)
-
Shaker
-
Spectrophotometer or microplate reader
-
Mueller-Hinton Agar (MHA) plates
-
Sterile polypropylene tubes[12]
Protocol:
Day 1: Preparation and Inoculation
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium from an MHA plate into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking (approximately 180 rpm).[12]
-
-
This compound Stock and Serial Dilution Preparation:
-
Prepare a stock solution of this compound in sterile deionized water at 20 times the highest desired final concentration.[12]
-
Dilute the stock solution 1:1 with 0.02% acetic acid containing 0.4% BSA to obtain a solution that is 10 times the final concentration.[12]
-
Perform serial two-fold dilutions of the 10x this compound solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[12]
-
-
Bacterial Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 2–7 x 10^5 colony-forming units (CFU)/mL.[12]
-
-
Microtiter Plate Setup for MIC:
-
In a 96-well polypropylene plate, add 100 µL of the prepared bacterial suspension to wells in columns 1 through 11.[12]
-
Add 100 µL of sterile MHB to the wells in column 12 to serve as a sterility control.[12]
-
Add 11 µL of the 10x this compound serial dilutions to the wells in columns 1 through 10 (each concentration in duplicate or triplicate).[12]
-
Column 11 will serve as the growth control (no peptide).[12]
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.[12]
-
Day 2: MIC Determination and MBC Plating
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5]
-
-
MBC Plating:
Day 3: MBC Determination
-
Colony Counting:
-
After incubation, count the number of colonies on each MHA plate.
-
-
MBC Determination:
Mandatory Visualizations
Experimental Workflow for MBC Assay
Caption: Workflow of the Minimum Bactericidal Concentration (MBC) assay.
Logical Relationship for MIC and MBC Determination
Caption: Logical flow from MIC to MBC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protegrin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. In vitro activity of this compound, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Synergy Assays with Protegrin-1 and Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting checkerboard synergy assays to evaluate the interaction between the antimicrobial peptide Protegrin-1 (PG-1) and conventional antibiotics.
Introduction
This compound (PG-1) is a cationic antimicrobial peptide belonging to the cathelicidin family, originally isolated from porcine leukocytes.[1] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[2] The primary mechanism of action of PG-1 involves the disruption of microbial cell membranes through the formation of pores, leading to leakage of intracellular contents and cell death.[2]
The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic strategies, including combination therapies. The synergistic use of antimicrobial peptides like PG-1 with conventional antibiotics presents a promising approach to enhance efficacy, reduce required dosages, and potentially overcome existing resistance mechanisms. The checkerboard assay is a standard in vitro method used to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Data Presentation: this compound Synergy
The following tables summarize the quantitative data from checkerboard synergy assays involving this compound and various antibiotics against different bacterial strains. The Fractional Inhibitory Concentration (FIC) index is a key parameter used to interpret the nature of the interaction.
FIC Index Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: Synergy of this compound and Colistin against Acinetobacter baumannii
| Bacterial Strain | This compound MIC (µg/mL) | Colistin MIC (µg/mL) | FIC Index | Interaction | Reference |
| A. baumannii (including colistin-resistant strains) | 2 - 8 | Varied | < 0.5 | Synergy | [3] |
Note: While the specific MICs in combination were not detailed in the source, the reported FIC index consistently indicated a synergistic relationship.
Table 2: Synergy of this compound and Lysozyme against Enterococcus faecalis
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction | Reference |
| This compound | 16 | 4 | 0.3125 | Synergy | [4] |
| Lysozyme | 6.3 | 0.39 | [4] |
Calculation: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Lysozyme in combination / MIC of Lysozyme alone) = (4/16) + (0.39/6.3) = 0.25 + 0.062 = 0.3125
Table 3: Interaction of this compound with Other Antibiotics against Acinetobacter baumannii
| Antibiotic | Interaction | Reference |
| Fosfomycin | No significant synergistic effect | [3] |
| Levofloxacin | No significant synergistic effect | [3] |
| Meropenem | No significant synergistic effect | [3] |
| Tigecycline | No significant synergistic effect | [3] |
| Rifampicin | No significant synergistic effect | [3] |
Table 4: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.12 - 2 | [1] |
| Pseudomonas aeruginosa | 0.12 - 2 | [1] |
| Escherichia coli | 0.12 - 2 | [1] |
| Enterococcus faecium (VRE) | 0.12 - 2 | [1] |
| Acinetobacter baumannii | 2 - 8 | [3] |
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard synergy assay with this compound and a selected antibiotic.
Materials
-
This compound (lyophilized powder)
-
Antibiotic of choice (lyophilized powder or stock solution of known concentration)
-
Sterile, 96-well, flat-bottom microtiter plates
-
Appropriate bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile deionized water or other appropriate solvent for stock solutions
-
Spectrophotometer
-
Plate reader (optional, for OD measurements)
-
Incubator (35-37°C)
-
Multichannel pipette
Procedure
1. Preparation of Stock Solutions:
-
This compound: Reconstitute lyophilized this compound in a sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1280 µg/mL). Aliquot and store at -20°C or -80°C.
-
Antibiotic: Prepare a stock solution of the antibiotic in its recommended solvent at a concentration that is a multiple of the highest concentration to be tested.
2. Determination of Minimum Inhibitory Concentration (MIC) for Individual Agents:
-
Before performing the checkerboard assay, determine the MIC of this compound and the antibiotic individually against the target bacterial strain using the broth microdilution method.[5] This will inform the concentration range to be used in the synergy assay.
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into broth.
-
Incubate the culture at 37°C with agitation until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
4. Checkerboard Assay Setup:
-
Aseptically add 50 µL of sterile broth to all wells of a 96-well plate.
-
Antibiotic Dilution (Horizontal): In the first column (e.g., column 1), add an additional volume of the antibiotic stock solution to achieve a concentration that is four times the desired final highest concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, across the plate to column 10. Discard 50 µL from column 10. Column 11 will serve as the this compound control (no antibiotic). Column 12 will be the growth control (no antimicrobials).
-
This compound Dilution (Vertical): In the first row (e.g., row A), add an additional volume of the this compound stock solution to each well (columns 1-11) to achieve a concentration that is twice the desired final highest concentration. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, down the plate to row G. Discard 50 µL from row G. Row H will serve as the antibiotic control (no this compound).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control wells in column 12, which should receive 100 µL of sterile broth).
-
The final volume in each well will be 200 µL.
5. Incubation and Data Collection:
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
After incubation, determine the MIC for each agent alone and in combination. The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
The lowest FIC index value obtained determines the nature of the interaction (synergy, additivity, or antagonism).
Visualizations
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Synergistic Mechanism of Action
Caption: Synergistic action of this compound and antibiotics.
This compound Signaling Pathway leading to Cell Permeabilization
Caption: this compound's mechanism of membrane permeabilization.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protegrin - Wikipedia [en.wikipedia.org]
- 3. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Interactions between Mammalian Antimicrobial Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Studying Protegrin-1 Membrane Interactions using Epifluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protegrin-1 (PG-1) is a potent, cysteine-rich antimicrobial peptide (AMP) that exhibits broad-spectrum activity against bacteria, fungi, and some enveloped viruses.[1] Its mechanism of action primarily involves the disruption of microbial cell membranes, making it a promising candidate for the development of novel antibiotics.[2][3] Understanding the precise molecular interactions between PG-1 and lipid bilayers is crucial for optimizing its therapeutic potential and selectivity. Epifluorescence microscopy, particularly when combined with model membrane systems like Giant Unilamellar Vesicles (GUVs), offers a powerful tool for the direct visualization and real-time analysis of these interactions.[4][5]
These application notes provide detailed protocols for investigating the interaction of PG-1 with GUVs using epifluorescence microscopy. The described methods allow for the qualitative and quantitative assessment of peptide binding, membrane permeabilization, and lipid organization.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative parameters for studying this compound membrane interactions.
Table 1: Model Membrane Compositions for GUVs
| Membrane Type | Lipid Composition (molar ratio) | Purpose |
| Gram-negative bacterial inner membrane mimic | POPE:POPG:Cardiolipin (7:2:1) | To model the inner membrane of Gram-negative bacteria like E. coli.[6][7] |
| Gram-positive bacterial membrane mimic | POPE:POPG:Cardiolipin (3:6:1) | To model the membrane of Gram-positive bacteria.[6][7] |
| Zwitterionic (mammalian outer leaflet mimic) | POPC | To represent the neutral charge of the outer leaflet of mammalian plasma membranes.[8] |
| Anionic (general bacterial mimic) | POPC:POPG (1:1) | A simplified model for negatively charged bacterial membranes.[4] |
Table 2: this compound and Fluorescent Probe Concentrations
| Reagent | Typical Concentration Range | Purpose |
| This compound (PG-1) | 1 - 20 µg/mL (approx. 0.5 - 10 µM) | To induce membrane disruption.[9][10][11] |
| Fluorescently-labeled PG-1 | Varies; use lowest possible concentration to minimize artifacts | To visualize peptide localization on the GUV membrane. |
| NBD-DPPE (lipid dye) | 0.5 mol% | To visualize the GUV membrane.[6][7] |
| DOPE-Atto 633 (lipid dye) | 0.1 mol% | To visualize the GUV membrane.[6][7] |
| Calcein (leakage dye) | 0.5 mM (encapsulated) | To monitor membrane permeabilization through fluorescence dequenching.[12] |
Experimental Protocols
Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
This protocol describes the formation of GUVs, which are excellent models for cellular membranes in microscopy studies.[6]
Materials:
-
Lipids (e.g., POPC, POPE, POPG, Cardiolipin) in chloroform
-
Fluorescent lipid probe (e.g., NBD-DPPE)
-
Chloroform
-
Sucrose solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4)
-
Indium Tin Oxide (ITO) coated glass slides
-
Vesicle preparation chamber with an O-ring
-
Function generator and AC power supply
-
Vacuum desiccator
Procedure:
-
Prepare the desired lipid mixture in chloroform, including a fluorescent lipid probe (e.g., 0.5 mol% NBD-DPPE) for membrane visualization.
-
Using a microsyringe, spread a thin, even layer of the lipid solution onto the conductive side of an ITO slide.
-
Place the slide in a vacuum desiccator for at least 30 minutes to completely evaporate the chloroform, forming a dry lipid film.
-
Assemble the vesicle preparation chamber by placing the lipid-coated ITO slide at the bottom (film side up).
-
Place the O-ring around the dried lipid film and fill the enclosed area with the sucrose solution.
-
Place a second ITO slide on top, with the conductive side facing down, to seal the chamber.
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours to induce the swelling of the lipid film and the formation of GUVs.
-
Gently harvest the GUVs from the chamber for immediate use.
Protocol 2: Fluorescent Labeling of this compound
Fluorescently labeling PG-1 allows for its direct visualization as it interacts with the GUV membrane.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FITC, Rhodamine, or Atto dyes)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing
Procedure:
-
Dissolve PG-1 in the labeling buffer.
-
Dissolve the fluorescent dye in a small amount of DMSO and add it to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of 10:1 can be used.
-
Allow the reaction to proceed for 1-2 hours at room temperature in the dark.
-
Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column or through dialysis against a suitable buffer (e.g., PBS).
-
Confirm the labeling efficiency and peptide concentration using UV-Vis spectrophotometry.
-
Store the labeled peptide at -20°C or -80°C, protected from light.
Note: The addition of a fluorescent label can potentially alter the peptide's activity. It is advisable to perform control experiments to compare the activity of labeled and unlabeled PG-1.
Protocol 3: Real-time Monitoring of Membrane Permeabilization using Calcein Leakage Assay
This assay quantifies membrane disruption by monitoring the dequenching of encapsulated calcein upon its release from GUVs.[12][13]
Materials:
-
GUVs prepared with encapsulated calcein (e.g., 0.5 mM calcein in the swelling solution from Protocol 1). The external, unencapsulated calcein should be removed by gentle centrifugation and buffer exchange.
-
This compound (labeled or unlabeled) solution.
-
Microscope slide with a well or a chambered coverglass.
-
Epifluorescence microscope equipped with appropriate filter sets for calcein (Excitation/Emission: ~495/515 nm) and the membrane dye.
Procedure:
-
Place a small volume of the calcein-loaded GUV suspension into the observation chamber on the microscope slide.
-
Allow the GUVs to settle at the bottom of the chamber.
-
Acquire an initial image (t=0) of the GUVs, observing both the membrane fluorescence and the quenched internal calcein fluorescence.
-
Carefully add the PG-1 solution to the chamber to achieve the desired final concentration.
-
Immediately begin time-lapse imaging of the GUVs.
-
Monitor the increase in fluorescence intensity inside the GUVs over time as calcein is released and becomes dequenched in the external buffer.
-
For a positive control and to determine the maximum fluorescence, add a detergent like Triton X-100 at the end of the experiment to completely lyse the vesicles.
Protocol 4: Epifluorescence Microscopy Imaging of PG-1-GUV Interactions
This protocol outlines the general procedure for visualizing the interaction between fluorescently labeled PG-1 and GUVs.
Materials:
-
GUVs with a fluorescently labeled membrane (from Protocol 1).
-
Fluorescently labeled this compound (from Protocol 2).
-
Observation chamber.
-
Epifluorescence microscope with appropriate filter sets for the membrane and peptide dyes, and a sensitive camera.
Procedure:
-
Immobilize the GUVs in the observation chamber.
-
Acquire initial images of the GUVs to establish a baseline.
-
Introduce the fluorescently labeled PG-1 solution into the chamber.
-
Record images or time-lapse videos of the GUVs.
-
Observe the binding of PG-1 to the GUV membrane, any changes in peptide distribution (e.g., formation of aggregates), and any morphological changes to the GUVs (e.g., blebbing, shrinkage, or complete disruption).
Visualizations
Caption: Experimental workflow for studying PG-1 membrane interactions.
Caption: Proposed mechanism of this compound induced membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiscale models of the antimicrobial peptide this compound on gram-negative bacteria membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Mimicking the Mammalian Plasma Membrane: An Overview of Lipid Membrane Models for Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of supported membrane disruption by antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Protegrin-1's Disruption of Bacterial Membranes: A Surface X-ray Scattering Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of biophysics, microbiology, and pharmacology.
Introduction:
Protegrin-1 (PG-1), a cationic antimicrobial peptide, is a key component of the innate immune system with potent activity against a broad spectrum of bacteria. Its mechanism of action primarily involves the disruption of the bacterial cell membrane. Understanding the molecular-level interactions between PG-1 and lipid membranes is crucial for the development of new antimicrobial agents. Surface X-ray Scattering (SXS), encompassing techniques like Grazing Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity (XR), provides unparalleled insight into the structural changes that occur in lipid monolayers—mimics of cell membranes—upon interaction with peptides like PG-1.
This document provides detailed protocols for analyzing the interaction of PG-1 with lipid monolayers using SXS and summarizes the key quantitative findings from such studies.
I. Quantitative Data Summary
The interaction of this compound with lipid monolayers is highly dependent on the lipid composition and the lateral packing density of the monolayer. The following tables summarize the quantitative data on the insertion of PG-1 into various lipid monolayers.
Table 1: this compound Insertion into Different Lipid Monolayers at a Constant Surface Pressure of 20 mN/m
| Lipid Monolayer Composition | Type | Percentage Increase in Area per Molecule | Reference |
| Dipalmitoyl-phosphatidylglycerol (DPPG) | Anionic | 121% | [1][2] |
| Lipid A | Anionic | 117% | [1][2] |
| Dipalmitoyl-phosphatidylcholine (DPPC) | Zwitterionic | Minimal | [3][4] |
Table 2: this compound Insertion into Different Lipid Monolayers at a Constant Surface Pressure of 30 mN/m
| Lipid Monolayer Composition | Type | Percentage Increase in Area per Molecule | Reference |
| Palmitoyl-oleoyl-phosphatidylglycerol (POPG) | Anionic | 33% | [1][2] |
| Palmitoyl-oleoyl-phosphatidylcholine (POPC) | Zwitterionic | 7% | [1][2] |
| Dipalmitoyl-phosphatidylcholine (DPPC) | Zwitterionic | No insertion | [1] |
| Dipalmitoyl-phosphatidylglycerol (DPPG) | Anionic | No insertion | [1] |
Table 3: Effect of this compound on Lipid Packing Order (from GIXD)
| Lipid Monolayer | Initial Surface Pressure | Observation after PG-1 Injection | Reference |
| DPPG | 20 mN/m | Complete disappearance of Bragg peaks, indicating significant disordering of lipid packing. | [3][4] |
| Lipid A | 20 mN/m | Significant disruption of lipid ordering. | [1] |
| DPPC | 20 mN/m | Less pronounced disruption compared to anionic lipids. | [3][4] |
II. Experimental Protocols
Detailed methodologies for studying the interaction of this compound with lipid monolayers using surface X-ray scattering are provided below.
Protocol 1: Lipid Monolayer Preparation and this compound Injection
1. Materials:
- Lipids (e.g., DPPG, DPPC, Lipid A) from a reputable supplier.
- Spreading solvent: Chloroform or a mixture of chloroform/methanol/water (74:23:3 for Lipid A).[1]
- Subphase: Ultrapure water or buffer solution.
- This compound (PG-1) peptide.
- Langmuir trough equipped with movable barriers and a surface pressure sensor.
2. Procedure:
- Clean the Langmuir trough thoroughly.
- Fill the trough with the aqueous subphase.
- Prepare a lipid solution in the appropriate spreading solvent.
- Deposit the lipid solution dropwise onto the subphase surface using a microsyringe.
- Allow the solvent to evaporate completely (typically 15-20 minutes).
- Compress the monolayer to the desired initial surface pressure (e.g., 20 mN/m or 30 mN/m) using the movable barriers.[3][4]
- Once the monolayer is stable, inject a solution of PG-1 into the subphase beneath the monolayer.
- Monitor the change in surface area (at constant pressure) or surface pressure (at constant area) to determine the extent of peptide insertion.[1][3][4]
Protocol 2: Grazing Incidence X-ray Diffraction (GIXD)
1. Objective: To determine the in-plane packing and ordering of the lipid molecules in the monolayer before and after PG-1 interaction.
2. Instrument: A liquid surface diffractometer at a synchrotron radiation source.
3. Procedure:
- Prepare the lipid monolayer and inject PG-1 as described in Protocol 1.
- Direct a monochromatic X-ray beam onto the monolayer at a grazing angle, just below the critical angle for total external reflection.
- Scan a position-sensitive detector parallel to the surface to collect the diffracted X-rays.
- The presence and position of Bragg peaks in the diffraction pattern provide information about the lattice structure and packing of the lipid tails.
- A disappearance or broadening of these peaks after PG-1 injection indicates a disordering of the lipid packing.[1][3][4]
Protocol 3: X-ray Reflectivity (XR)
1. Objective: To determine the electron density profile of the monolayer perpendicular to the surface, revealing the location of PG-1 relative to the lipid headgroups and tails.
2. Instrument: A liquid surface reflectometer at a synchrotron radiation source.
3. Procedure:
- Prepare the lipid monolayer and inject PG-1 as described in Protocol 1.
- Measure the intensity of the reflected X-ray beam as a function of the scattering vector component perpendicular to the surface (Qz).
- Fit the reflectivity data to a model of the electron density profile. This model typically consists of distinct layers representing the lipid headgroups, hydrocarbon tails, and any associated peptide.
- Changes in the thickness and electron density of these layers after PG-1 injection indicate where the peptide is located within the monolayer. XR data has shown that PG-1 primarily inserts into the headgroup region of lipid monolayers.[3][4] For anionic lipids, an additional adsorbed peptide layer below the headgroup region has been suggested.[3][4]
III. Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound interaction with lipid monolayers.
Caption: Experimental workflow for SXS analysis of this compound in lipid monolayers.
Caption: Proposed mechanism of this compound interaction with an anionic lipid monolayer.
IV. Mechanism of Action
The antimicrobial action of this compound is strongly correlated with its ability to interact with and disrupt bacterial membranes, which are rich in anionic lipids.[1][5] The proposed mechanism, supported by surface X-ray scattering and other biophysical data, involves several key steps:
-
Electrostatic Attraction: The cationic PG-1 is initially attracted to the anionic surface of the bacterial membrane.[6]
-
Insertion and Disruption: PG-1 inserts into the lipid monolayer, primarily within the headgroup region.[3][4] This insertion disrupts the ordered packing of the lipid molecules, leading to an increase in the area per molecule and a more disordered state.[1][2]
-
Membrane Destabilization and Pore Formation: At sufficient concentrations, the accumulation of PG-1 in the membrane leads to significant destabilization. This can result in the formation of pores or channels, leading to leakage of cellular contents and ultimately, cell death.[6][7][8][9] Molecular dynamics simulations suggest that PG-1 can induce a local thinning of the bilayer, which may facilitate pore formation.[5][10]
The preferential interaction of PG-1 with anionic lipids, such as those found in bacterial membranes, over the zwitterionic lipids that predominate in eukaryotic cell membranes, provides the basis for its selective toxicity towards microbes.[1][10] Surface X-ray scattering techniques are invaluable tools for elucidating these molecular-level interactions, providing critical data for the rational design of novel antimicrobial peptides.
References
- 1. pnas.org [pnas.org]
- 2. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protegrin interaction with lipid monolayers: Grazing incidence X-ray diffraction and X-ray reflectivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protegrin interaction with lipid monolayers: Grazing incidence X-ray diffraction and X-ray reflectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound with Lipid Bilayers: Membrane Thinning Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Membrane Translocation of Protegrin Antimicrobial Peptides by Multistep Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of supported membrane disruption by antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of this compound with lipid bilayers: membrane thinning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Protegrin-1: In Vivo Efficacy in Murine Infection Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo efficacy of Protegrin-1 (PG-1), a potent, broad-spectrum antimicrobial peptide, in various murine infection models. Detailed experimental protocols and summarized quantitative data are presented to facilitate the design and execution of related studies.
Introduction
This compound (PG-1) is a cysteine-rich, 18-residue β-sheet antimicrobial peptide originally isolated from porcine leukocytes.[1][2] It exhibits rapid microbicidal activity against a wide range of pathogens, including gram-positive and gram-negative bacteria, fungi, and some enveloped viruses.[1][2][3][4] Notably, resistance to PG-1 develops slowly, making it a promising candidate for combating multidrug-resistant infections.[1][2] The primary mechanism of action involves the formation of pores in microbial cell membranes, leading to rapid cell death.[5][6][7] Beyond its direct antimicrobial effects, PG-1 also demonstrates immunomodulatory properties, influencing host inflammatory responses and promoting tissue repair.[8][9][10]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across different murine infection models as reported in the cited literature.
Table 1: Systemic Infection Models
| Pathogen | Mouse Model | PG-1 Dose & Route | Key Findings | Survival Rate (PG-1 vs. Control) | Reference |
| Pseudomonas aeruginosa | Immunocompetent | 0.5 mg/kg, single IP injection | Reduced mortality | 73-100% vs. 0-7% | [1][2] |
| Staphylococcus aureus | Immunocompetent | 0.5 mg/kg, single IP injection | Reduced mortality | 73-100% vs. 0-7% | [1][2] |
| Methicillin-resistant S. aureus (MRSA) | Immunocompetent | 2.5 mg/kg, single IV injection | Reduced mortality | 67% vs. 7% | [4] |
| Methicillin-resistant S. aureus (MRSA) | Immunocompetent | 5 mg/kg, single IV injection (0-60 min post-infection) | Reduced mortality | 67-93% vs. 7-27% | [1][2] |
| Vancomycin-resistant Enterococcus faecium (VREF) | Leukopenic | 2.5 mg/kg, single IV injection | Reduced mortality | 67% vs. 13% | [1][2] |
| Multidrug-resistant E. coli (PCN033) | Immunocompetent | 3.2 mg/kg, IP | Significantly improved survival and reduced bacterial loads in multiple organs | 87.5% vs. 0% (within 24h) | [8][11] |
Table 2: Localized Infection Models
| Infection Model | Pathogen | Mouse Model | PG-1 Administration | Key Findings | Outcome | Reference |
| Lung Infection | Actinobacillus suis | Transgenic mice expressing PG-1 | Ectopic expression | Enhanced resistance, lower bacterial loads, reduced pulmonary lesions | 87.5% survival vs. 31% in wild-type | [3] |
| Wound Infection | Staphylococcus aureus | Transgenic mice overexpressing PG-1 | Ectopic expression | Resolution of bacterial infection, formation of neo-epithelium, enhanced wound healing | Survival of all transgenic mice vs. death of all wild-type mice within 8-10 days | [9] |
| Intestinal Infection | Citrobacter rodentium | Immunocompetent | 10 mg/kg, oral | Reduced histopathologic changes in the colon, prevention of body weight loss | Milder clinical signs of disease | [12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from the referenced studies and should be adapted as needed for specific experimental goals.
Protocol 1: Systemic Infection Model (Intraperitoneal Challenge)
Objective: To evaluate the efficacy of systemically administered PG-1 in a murine model of peritonitis/sepsis.
Materials:
-
This compound (sterile, endotoxin-free)
-
Pathogen of interest (e.g., P. aeruginosa, S. aureus), grown to mid-log phase
-
6-8 week old immunocompetent mice (e.g., BALB/c or ICR)
-
Sterile phosphate-buffered saline (PBS) or 5% mucin solution
-
Syringes and needles (27-30 gauge)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain to the desired concentration. Wash and resuspend the bacterial pellet in sterile PBS or a mucin solution to enhance virulence. The final inoculum volume is typically 0.1-0.2 mL.
-
Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice.[13]
-
Treatment: Administer PG-1 via the desired route (e.g., IP or IV) at the specified dose (e.g., 0.5 mg/kg).[1][2] Treatment can be given immediately after or at various time points post-infection. A vehicle control group (e.g., PBS) should be included.
-
Monitoring: Observe the mice for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and record survival rates over a defined period (e.g., 7 days).
-
Bacterial Load Determination (Optional): At selected time points, euthanize a subset of mice. Collect blood, peritoneal lavage fluid, and/or organs (spleen, liver). Homogenize tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
Protocol 2: Lung Infection Model (Intranasal Challenge in Transgenic Mice)
Objective: To assess the protective effect of endogenously expressed PG-1 against respiratory pathogens.
Materials:
-
PG-1 transgenic mice and wild-type littermates
-
Pathogen of interest (e.g., Actinobacillus suis)
-
Anesthetic agent (e.g., isoflurane)
-
Sterile PBS
-
Pipettor and sterile tips
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile PBS to the desired concentration (e.g., 1.0 × 10⁸ to 5.9 × 10⁸ CFU/ml).[3]
-
Anesthesia: Lightly anesthetize the mice.
-
Infection: Administer the bacterial suspension (e.g., 30 µL) intranasally to each mouse, delivering the drops to the nares.[3]
-
Monitoring: Monitor the mice for clinical signs of respiratory distress and overall health. Record survival rates.
-
Histopathology and Bacterial Load (Optional): At predetermined endpoints, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for differential cell counts and cytokine analysis.
-
Collect lung tissue for bacterial load quantification (CFU counting) and histopathological examination to assess tissue damage.[3]
-
Protocol 3: Infected Wound Model (in Transgenic Mice)
Objective: To evaluate the efficacy of endogenously expressed PG-1 in promoting the healing of infected cutaneous wounds.
Materials:
-
PG-1 overexpressing transgenic mice and wild-type controls
-
Biopsy punch (e.g., 4-6 mm)
-
Surgical scissors and forceps
-
Pathogen of interest (e.g., S. aureus, 10⁶ CFU)
-
Anesthetic and analgesic agents
-
Transparent film dressing
Procedure:
-
Wound Creation: Anesthetize the mice and shave the dorsal surface. Create a full-thickness excisional wound using a biopsy punch.
-
Infection: Apply a suspension of the bacterial pathogen directly onto the wound bed.[9]
-
Dressing: Cover the wound with a transparent dressing to prevent contamination.
-
Monitoring and Analysis:
-
Photograph the wounds daily to measure the wound area and calculate the rate of closure.
-
At specified time points, euthanize mice and harvest the wound tissue.
-
One portion of the tissue can be homogenized for bacterial CFU counting.
-
Another portion can be fixed in formalin, paraffin-embedded, and sectioned for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[9]
-
Visualizations
Mechanism of Action and Immunomodulatory Pathways
The primary antimicrobial action of this compound is the disruption of bacterial membranes. However, it also engages with host cells to modulate immune and repair processes.
Caption: this compound dual action: direct bacterial killing and host immunomodulation.
Caption: Workflow for a murine systemic infection model to test PG-1 efficacy.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Resistance to Bacterial Infection in this compound Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Protegrin - Wikipedia [en.wikipedia.org]
- 8. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
Troubleshooting & Optimization
Technical Support Center: Protegrin-1 (PG-1) Hemolytic Activity Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the hemolytic activity of the antimicrobial peptide Protegrin-1 (PG-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the therapeutic use of this compound?
This compound (PG-1) is a potent, broad-spectrum antimicrobial peptide. However, its clinical development is significantly hindered by its high hemolytic activity and general cytotoxicity towards mammalian cells, which can lead to adverse side effects when administered systemically.[1][2][3][4]
Q2: What are the main strategies to reduce the hemolytic activity of PG-1?
The primary strategies focus on modifying the peptide's structure to decrease its interaction with mammalian cell membranes while preserving its antimicrobial efficacy. These strategies include:
-
Amino Acid Substitution: Altering the charge and hydrophobicity of PG-1 by replacing specific amino acid residues.[1][2]
-
Structural Modifications: Introducing changes to the peptide's backbone, such as removing or altering disulfide bonds.
-
Truncation: Creating shorter versions of the peptide.[5]
-
Formulation Approaches: Encapsulating PG-1 in delivery systems like liposomes to shield it from red blood cells.
Q3: How does amino acid substitution reduce PG-1's hemolytic activity?
Amino acid substitutions can disrupt the peptide's ability to oligomerize and form pores in the cholesterol-rich membranes of mammalian erythrocytes. For instance, substituting a hydrophobic residue with a charged one, such as the V16R mutation, has been shown to significantly decrease hemolytic activity.[1][2] This is because the introduction of a charged residue in the C-terminal β-strand can interfere with the peptide's self-association within the cell membrane.[1][2][3]
Q4: Does reducing the hemolytic activity of PG-1 also reduce its antimicrobial activity?
This is a critical consideration. While some modifications can lead to a decrease in both activities, it is possible to uncouple the two. The goal is to enhance the peptide's selectivity for microbial membranes over mammalian cell membranes. A successful strategy will significantly reduce hemolytic activity while maintaining potent antimicrobial effects, thereby increasing the therapeutic index.[1][2] For example, the [V16R] analog of PG-1 showed a ≥30-fold improvement in its therapeutic index.[1][2]
Troubleshooting Guide
Problem: My novel PG-1 analog shows reduced hemolytic activity but also a significant loss of antimicrobial potency.
-
Possible Cause: The modification may have overly reduced the peptide's hydrophobicity or disrupted the amphipathic structure essential for interacting with bacterial membranes.
-
Troubleshooting Steps:
-
Re-evaluate the substitution: Consider more conservative substitutions that subtly alter hydrophobicity.
-
Focus on charge modulation: Increasing the net positive charge can sometimes enhance antimicrobial activity.
-
Combine strategies: A combination of a less drastic hydrophobic modification with an increase in charge might restore antimicrobial potency.
-
Problem: My hemolysis assay results are inconsistent.
-
Possible Cause: Variability in experimental conditions can significantly impact results.
-
Troubleshooting Steps:
-
Standardize red blood cell (RBC) source and preparation: Use fresh RBCs and a consistent washing and suspension protocol.
-
Control for peptide concentration: Ensure accurate quantification of your peptide stock solution.
-
Maintain consistent incubation conditions: Use a calibrated incubator and a fixed incubation time.
-
Include proper controls: Always run a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (buffer) for baseline measurements.
-
Quantitative Data Summary
The following table summarizes the antimicrobial and hemolytic activities of selected PG-1 analogs. This data allows for a direct comparison of the effects of different modifications.
| Peptide/Analog | Modification(s) | Target Organism(s) | MIC (µM) | Hemolysis (%) at specified concentration | HC50 (µM) | Reference(s) |
| PG-1 | Wild-type | E. coli, S. aureus, P. aeruginosa, K. pneumoniae, A. baumannii | 0.125 - 8 | 17.40 ± 7.54 at 1.6 µM; 61.53 ± 3.66 at 12.5 µM | ~2.9 | [3][5][6] |
| [V16R] PG-1 | Valine to Arginine at position 16 | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | 0.5 - 4 | Significantly reduced compared to PG-1 | >100 | [1][2] |
| PG-B7 | Hybrid with a fragment of caprine bactenecin ChBac7.5 | P. aeruginosa, K. pneumoniae, A. baumannii, E. coli, S. aureus | 0.125 - 4 | 3.83 ± 1.14 at 1.6 µM; 50.38 ± 5.71 at 12.5 µM | Not Reported | [5] |
| PG-1 (5-16) | Truncated version of PG-1 | P. aeruginosa, K. pneumoniae, A. baumannii, E. coli, S. aureus | 0.5 - 8 | 0.02 ± 0.29 at 1.6 µM; 5.3 ± 0.6 at 12.5 µM | Not Reported | [5] |
| Iseganan (IB-367) | Synthetic analog | Gram-positive and Gram-negative bacteria | Not specified | Toxic to normal mammalian cells | Not Reported | [1][6] |
| PLP-3 | Bicyclic antiparallel β-sheet conformation | Gram-negative bacteria | Not specified | Reduced hemolytic risk | Not Reported | [6] |
| CDP-1 | Cysteine-deleted | E. coli, P. aeruginosa, K. pneumoniae, S. enterica | 4 - 8 | Less than 5% at 128 µM | Not Reported | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. A lower MIC indicates greater antimicrobial potency. HC50 (Hemolytic Concentration 50%) is the concentration of a peptide that causes 50% lysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.
Experimental Protocols
Hemolytic Activity Assay
This protocol outlines the steps to determine the hemolytic activity of PG-1 and its analogs.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet three times with 5 volumes of cold, sterile phosphate-buffered saline (PBS, pH 7.4), with centrifugation at 1,000 x g for 10 minutes at 4°C after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 4% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test peptides in PBS in a 96-well microtiter plate.
-
Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the peptide dilutions.
-
Controls:
-
Negative Control (0% hemolysis): 100 µL of RBC suspension + 100 µL of PBS.
-
Positive Control (100% hemolysis): 100 µL of RBC suspension + 100 µL of 1% Triton X-100.
-
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
Measurement and Calculation:
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of PG-1 and its analogs.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
Prepare two-fold serial dilutions of the test peptides in a 96-well polypropylene microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Controls:
-
Growth Control: 50 µL of bacterial inoculum + 50 µL of sterile MHB (no peptide).
-
Sterility Control: 100 µL of sterile MHB (no bacteria, no peptide).
-
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for designing and evaluating this compound analogs with reduced hemolytic activity.
Caption: Hypothesized mechanism for reduced hemolysis in PG-1 analogs with impaired oligomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. static.igem.org [static.igem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CHEMICAL SYNTHESIS AND ANALYSIS OF ANTIMICROBIAL AND HEMOLYTIC ACTIVITY OF STRUCTURAL ANALOGOUS OF A PEPTIDE PROTEGRIN 1 - Kopeykin - Medical academic journal [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
Designing Protegrin-1 analogs with improved selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the design of Protegrin-1 (PG-1) analogs with improved selectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and evaluation of this compound analogs.
Issue 1: Peptide Synthesis and Purification
Problem: Low yield or incomplete synthesis of this compound analogs during solid-phase peptide synthesis (SPPS).
Possible Causes and Solutions:
| Cause | Solution |
| Peptide Aggregation | Peptides with hydrophobic residues are prone to aggregation on the resin, leading to incomplete reactions. To mitigate this, consider using microwave-assisted synthesis, reducing the peptide concentration, or incorporating solubilizing agents.[1] |
| Difficult Residues | Cysteine and proline residues can complicate synthesis. For cysteine-rich peptides like this compound, epimerization can be a side reaction.[2] Using specific protecting groups like tetrahydropyran (Thp) and 4-methoxytrityl (Mmt) for cysteine can minimize this.[2] |
| Incomplete Deblocking | Arginine residues can sometimes have incomplete deblocking of their protecting groups. Using the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side chain blocker is a good choice for efficient deprotection.[3] |
| Oxidation Issues | The formation of the two disulfide bonds in this compound is crucial for its structure.[4] Air oxidation in water, sometimes in the presence of charcoal, can be used to facilitate correct disulfide bond formation after peptide purification.[4] |
Problem: Difficulty in purifying the synthesized peptide.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with Truncated Peptides | Incomplete synthesis can result in peptides of similar length and properties to the desired product, making separation by HPLC difficult. Optimize coupling times and use high-quality reagents to maximize the yield of the full-length peptide. |
| Peptide Stickiness/Aggregation | The purified peptide may be sticky or aggregate, especially if it is hydrophobic. This can be addressed by lyophilizing the peptide from a solution containing a small amount of an organic acid like acetic acid. |
Issue 2: Recombinant Peptide Expression
Problem: Low or no expression of recombinant this compound analogs in E. coli.
Possible Causes and Solutions:
| Cause | Solution |
| Toxicity to Host Cells | Antimicrobial peptides are often toxic to the bacterial expression host, leading to cell death before significant protein production.[5][6] To overcome this, use a fusion partner that masks the peptide's toxicity, such as thioredoxin or baculoviral polyhedrin.[7][8] Expressing the peptide as an insoluble inclusion body can also sequester it from the host cell cytoplasm.[6] |
| Low Basal Expression Control | "Leaky" promoters can lead to premature expression of the toxic peptide.[9] Use tightly regulated promoter systems like the araBAD promoter or E. coli strains such as BL21(DE3)pLysS, which produces T7 lysozyme to inhibit basal T7 RNA polymerase activity.[9] |
| Codon Usage | The codon usage of the synthetic gene may not be optimal for E. coli. Synthesize the gene with codons optimized for high expression in the chosen bacterial strain. |
Issue 3: In Vitro Assays
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) results.
Possible Causes and Solutions:
| Cause | Solution |
| Inoculum Density Variation | The starting concentration of bacteria can significantly affect the MIC value. Ensure the inoculum is standardized correctly using a McFarland standard or by measuring the optical density.[10] |
| Peptide Adsorption to Plastics | Cationic peptides like this compound can bind to polystyrene microtiter plates, reducing the effective concentration. Use polypropylene plates to minimize adsorption.[11] Adding 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to the peptide diluent can also help.[12] |
| Incomplete Peptide Solubilization | The peptide may not be fully dissolved, leading to uneven concentrations in the assay wells. Ensure the peptide is completely dissolved in the appropriate solvent before making serial dilutions.[10] |
| Heterogeneous Bacterial Population | The bacterial culture may contain a subpopulation of resistant cells. Re-streak the culture from a single colony to ensure a homogeneous population before starting the assay. |
Problem: High background hemolysis in the hemolytic assay.
Possible Causes and Solutions:
| Cause | Solution |
| Fragile Red Blood Cells (RBCs) | Improper handling, storage, or age of RBCs can make them more susceptible to lysis.[13] Use fresh RBCs whenever possible and handle them gently, avoiding vigorous vortexing or pipetting.[13] |
| Contaminated Reagents or Glassware | Contaminants can cause RBC lysis. Use fresh, sterile reagents and ensure all glassware is meticulously clean.[13] |
| Incorrect Buffer Osmolarity | The buffer used to suspend the RBCs must be isotonic (e.g., phosphate-buffered saline, PBS) to prevent osmotic lysis. |
| Mechanical Stress | Vigorous mixing or centrifugation at high speeds can damage RBCs. Mix gently and use the recommended centrifugation speed and time.[14] |
Frequently Asked Questions (FAQs)
Analog Design and Structure-Activity Relationship (SAR)
-
Q1: What is the primary strategy for improving the selectivity of this compound analogs? A1: The main goal is to decrease toxicity to mammalian cells while maintaining high antimicrobial activity. This is typically achieved by modulating the peptide's overall charge and hydrophobicity through amino acid substitutions.[7][15] The aim is to find a balance that favors interaction with negatively charged bacterial membranes over the zwitterionic membranes of mammalian cells.[16]
-
Q2: Which amino acid substitutions are most effective for reducing hemolytic activity? A2: Replacing hydrophobic residues with charged or polar residues can reduce hemolytic activity. A notable example is the substitution of Valine at position 16 with Arginine (V16R).[7][15] This substitution was shown to significantly reduce hemolytic activity without a major loss of antimicrobial potency, resulting in a greatly improved therapeutic index.[7]
-
Q3: What is the role of the two disulfide bonds in this compound's activity? A3: The two disulfide bonds (Cys6-Cys15 and Cys8-Cys13) are crucial for stabilizing the β-hairpin structure of this compound.[4] This rigid structure is important for its potent antimicrobial activity, especially in physiological salt concentrations.[17] While some linear analogs (lacking disulfide bonds) have shown antimicrobial activity, they often have reduced potency compared to the cyclized form.[18][19][20]
-
Q4: How does changing the net positive charge of the peptide affect its activity and selectivity? A4: The positive charge of this compound is critical for its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS).[21] Increasing the positive charge can enhance antimicrobial activity, but an excessively high charge can also lead to increased toxicity towards mammalian cells. Therefore, optimizing the net charge is a key aspect of analog design.
Experimental Procedures
-
Q5: What are the key controls to include in a hemolytic assay? A5: A robust hemolytic assay should include a negative control (0% hemolysis), typically red blood cells in PBS, and a positive control (100% hemolysis), which is usually red blood cells treated with a detergent like Triton X-100.[22]
-
Q6: How can I overcome the toxicity of this compound analogs during recombinant expression? A6: Several strategies can be employed. One common method is to express the peptide as a fusion protein with a partner that either neutralizes its charge or directs it to form insoluble inclusion bodies, thus protecting the host cell.[6][8] Another approach is to use an expression system with very tight control over basal expression to prevent premature production of the toxic peptide.[9]
Data on this compound and Selected Analogs
The following tables summarize the in vitro activity of this compound and some of its analogs.
Table 1: Antimicrobial Activity of this compound and Analogs
| Peptide | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against P. aeruginosa |
| This compound (PG-1) | 2 - 4 | 2 | 8 |
| IB-367 (Iseganan) | 4 | 4 | 16 |
| [V16R] PG-1 | 4 | 4 | 16 |
| CDP-1 | 4 | N/A | 8 |
| Data compiled from multiple sources.[23][24] MIC values can vary between studies depending on the specific strains and methods used. |
Table 2: Hemolytic and Cytotoxic Activity of this compound and Analogs
| Peptide | HC₅₀ (µM) (Human RBCs) | IC₅₀ (µM) (HaCaT cells) | Therapeutic Index (TI = HC₅₀/MIC) |
| This compound (PG-1) | ~5 | ~4.5 | ~1.8 |
| IB-367 (Iseganan) | ~20 | ~18 | ~7.1 |
| [V16R] PG-1 | >128 | >128 | >60.2 |
| Data adapted from a study by Shamova et al. (2023).[7] The therapeutic index was calculated based on the MIC against E. coli. |
Experimental Protocols
Protocol 1: Hemolytic Activity Assay
-
Preparation of Red Blood Cells (RBCs):
-
Assay Procedure:
-
Prepare serial dilutions of the this compound analogs in PBS in a 96-well polypropylene V-bottom plate.
-
Add an equal volume of the 2% RBC suspension to each well.[25]
-
Include controls:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100[22]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure:
-
Prepare two-fold serial dilutions of the peptides in a 96-well polypropylene plate. A common starting concentration is 64 µg/mL.
-
Add the standardized bacterial inoculum to each well.
-
Include controls:
-
Positive Control: Bacteria with no peptide.
-
Negative Control: Broth only (no bacteria).
-
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
-
Visualizations
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Powerful workhorses for antimicrobial peptide expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Recombinant Antimicrobial Peptides in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Insertion selectivity of antimicrobial peptide this compound into lipid monolayers: effect of head group electrostatics and tail group packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intramolecular disulfide bonds enhance the antimicrobial and lytic activities of protegrins at physiological sodium chloride concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disulphide bonds of the peptide this compound are not essential for antimicrobial activity and haemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cysteine deleted this compound (CDP-1): anti-bacterial activity, outer-membrane disruption and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protegrin - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. In vitro activity of this compound, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Modifying Protegrin-1 hydrophobicity to decrease toxicity
Welcome to the technical support center for researchers modifying Protegrin-1 (PG-1) to decrease toxicity while maintaining antimicrobial efficacy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing this compound as a therapeutic agent?
This compound (PG-1) is a potent, broad-spectrum antimicrobial peptide (AMP).[1][2][3] However, its clinical development is hindered by its high hemolytic activity and cytotoxicity towards mammalian cells.[1][2] The primary challenge lies in reducing this toxicity without compromising its powerful antimicrobial effects.
Q2: How does modifying the hydrophobicity of this compound affect its toxicity?
There is a strong correlation between the hydrophobicity of PG-1 and its toxicity. Increasing hydrophobicity often leads to greater disruption of mammalian cell membranes, resulting in higher hemolytic activity.[4] Conversely, a strategic reduction in hydrophobicity can decrease toxicity. However, this must be carefully balanced, as excessive reduction can also diminish antimicrobial activity.[4][5] The goal is to find an optimal hydrophobic-hydrophilic balance that maintains bacterial membrane selectivity.
Q3: What are some common amino acid substitution strategies to reduce the toxicity of this compound?
Common strategies involve substituting hydrophobic residues with less hydrophobic or charged amino acids. For instance, replacing valine or leucine with alanine can reduce hydrophobicity.[2] A particularly successful substitution has been the replacement of Valine at position 16 with Arginine (V16R). This single substitution has been shown to significantly decrease hemolytic activity while preserving potent antimicrobial activity.[1][2] Another approach is the substitution of Tyrosine at position 7 with Threonine (Y7T) to lower the hydrophobicity of the side chain.[1]
Q4: What is the mechanism of action for this compound and its analogs?
This compound and its analogs exert their antimicrobial effect primarily through a membranolytic mechanism.[1][2] The cationic peptide is electrostatically attracted to the negatively charged bacterial membrane.[6][7] Upon binding, the peptides insert into the lipid bilayer, aggregate into dimers and then form larger oligomeric pores or channels.[2][3][6][8] This disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[6][8]
Troubleshooting Guides
Problem: Low yield of synthesized this compound analog.
-
Possible Cause: Inefficient peptide synthesis or purification.
-
Troubleshooting Steps:
-
Optimize Solid-Phase Peptide Synthesis (SPPS): Ensure complete coupling and deprotection steps. The use of a thioredoxin fusion protein system for expression in E. coli has been shown to be an effective method for producing PG-1 analogs, increasing solubility and promoting correct disulfide bond formation.[1]
-
Purification Strategy: Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. Optimize the gradient of the mobile phase to achieve better separation of the desired peptide from impurities.
-
Mass Spectrometry Verification: Confirm the molecular weight of the synthesized peptide at each major step to identify any potential issues with amino acid incorporation or side reactions.
-
Problem: Inconsistent results in the Minimum Inhibitory Concentration (MIC) assay.
-
Possible Cause: Variability in bacterial inoculum, peptide aggregation, or interaction with assay components.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial inoculum is at the correct concentration (typically ~5 x 10^5 CFU/mL) for each experiment. Use a spectrophotometer to measure the optical density and confirm with plate counts.
-
Peptide Solubility: Ensure the peptide is fully dissolved before making serial dilutions. Some hydrophobic analogs may require a small amount of a co-solvent like DMSO, but be sure to include a solvent control in your assay.
-
Use Low-Binding Plates: Cationic peptides like this compound can adhere to standard polystyrene microtiter plates. Use polypropylene or other low-binding plates to minimize this effect.
-
Problem: High hemolytic activity observed even with modified analogs.
-
Possible Cause: The modification did not sufficiently reduce hydrophobicity, or the analog retains a high affinity for eukaryotic membranes.
-
Troubleshooting Steps:
-
Re-evaluate Amino Acid Substitutions: Consider more significant changes to reduce hydrophobicity, such as double amino acid substitutions or replacing bulky hydrophobic residues with smaller, less hydrophobic ones. The [V16R] substitution is a good starting point due to its proven success in reducing hemolysis.[1][2]
-
Assess Amphipathicity: Besides overall hydrophobicity, the spatial arrangement of hydrophobic and hydrophilic residues (amphipathicity) is crucial.[5][9] Use helical wheel or beta-sheet projections to analyze the amphipathic character of your analog and guide further design modifications.
-
Control for Peptide Concentration: Ensure accurate determination of the peptide concentration used in the hemolysis assay. Inaccurate concentrations can lead to misleading results.
-
Quantitative Data Summary
The following tables summarize the antimicrobial and hemolytic activities of wild-type this compound and some of its modified analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs
| Peptide | E. coli (µg/mL) | P. aeruginosa (µg/mL) | S. aureus (µg/mL) | K. pneumoniae (µg/mL) |
| This compound (WT) | 0.5 - 2 | 1 - 8 | 0.5 | 1 |
| [V16R] PG-1 | 0.5 | 1 | 0.5 | 1 |
| [L5A] PG-1 | 0.5 | 1 | 0.25 | 0.5 |
| [V14A] PG-1 | 0.5 | 1 | 0.25 | 0.5 |
| [V16A] PG-1 | 0.5 | 1 | 0.25 | 0.5 |
| Iseganan (IB-367) | 1 | 2 | 0.5 | 1 |
Data compiled from multiple sources, ranges may vary based on specific strains and assay conditions.[2][10]
Table 2: Hemolytic Activity of this compound and Analogs
| Peptide | Hemolytic Activity (% hemolysis at a given concentration) | HC₅₀ (µg/mL) |
| This compound (WT) | High (~65% at 300 µg/mL) | ~50 |
| [V16R] PG-1 | Significantly Reduced | >200 |
| [L5A] PG-1 | Reduced | >200 |
| [V14A] PG-1 | Reduced | >200 |
| [V16A] PG-1 | Reduced | >200 |
| Iseganan (IB-367) | High | ~60 |
HC₅₀ is the concentration of peptide that causes 50% hemolysis. Higher values indicate lower hemolytic activity.[2][9]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the general steps for synthesizing this compound analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.
-
Disulfide Bond Formation: For this compound, which contains two disulfide bonds, selective deprotection of cysteine-protecting groups (e.g., Acm and Trt) and subsequent oxidation are required to form the correct disulfide bridges.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of this compound analogs.
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform a two-fold serial dilution of the peptide in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Inoculate the wells containing the serially diluted peptide with the bacterial suspension. Include a positive control (bacteria with no peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Protocol 3: Hemolytic Activity Assay
This protocol details the procedure for assessing the hemolytic activity of this compound analogs against red blood cells (RBCs).
-
RBC Preparation: Obtain fresh red blood cells (e.g., human or sheep). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend them in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to the wells containing the peptide dilutions. Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
Caption: Workflow for designing and testing this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies of protegrin antimicrobial peptides: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. Novel antimicrobial peptides based on this compound: In silico and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Protegrin-1 peptidomimetics with enhanced therapeutic index
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Protegrin-1 (PG-1) peptidomimetics.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound peptidomimetics.
Peptide Synthesis and Purity
Q1: My solid-phase peptide synthesis (SPPS) resulted in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yield in SPPS is a frequent issue that can stem from several factors. A systematic approach is needed to diagnose the problem.[1]
-
Incomplete Reactions: Inefficient amino acid coupling or incomplete removal of the Fmoc protecting group can lead to truncated sequences.[1]
-
Troubleshooting: Use a colorimetric test like the Kaiser (ninhydrin) test to check for free primary amines after each coupling step.[1] If the test is positive (indicating incomplete coupling), repeat the coupling step before proceeding. Consider extending reaction times or using stronger coupling reagents for known "difficult" couplings.[1][2]
-
-
Peptide Aggregation: Hydrophobic residues in the peptide sequence can cause the growing chain to aggregate on the resin, hindering subsequent reactions.[2][3]
-
Suboptimal Cleavage: The final step of cleaving the peptide from the resin might be inefficient.
-
Troubleshooting: Ensure your cleavage cocktail is appropriate for the resin and protecting groups used.[4] Perform a small-scale test cleavage and analyze the product by mass spectrometry to confirm the synthesis was successful on the resin.[1] You may need to extend the cleavage time for sequences with multiple bulky protecting groups.[4]
-
Q2: My HPLC analysis of the crude peptide shows multiple peaks and poor purity. What are the likely impurities?
A2: Poor purity is often due to the formation of deletion sequences (from incomplete coupling) or side reactions.[4]
-
Deletion Sequences: These are peptides missing one or more amino acids. They arise from failed coupling reactions.[4]
-
Side-Reaction Products: Certain amino acids are prone to side reactions. For instance, sequences containing Aspartic acid can lead to aspartimide formation, resulting in a mixture of products that are difficult to separate.[4][5]
-
Troubleshooting: Optimize coupling conditions by using high-quality reagents and potentially double-coupling difficult residues.[3] Ensure that any unreacted amino groups are "capped" after coupling to prevent them from reacting in later steps.[5] Careful selection of protecting groups can minimize side reactions.
Biological Activity and Selectivity
Q3: My this compound peptidomimetic shows lower-than-expected antimicrobial activity. What could be the issue?
A3: The antimicrobial activity of this compound and its analogs is highly dependent on its structure and physicochemical properties.[6]
-
Structural Integrity: The β-hairpin structure, stabilized by disulfide bridges, is critical for activity.[6][7] Improper folding or reduced structural stability can drastically lower potency. The cationic nature and amphipathicity of the peptide are also essential for interacting with bacterial membranes.[6]
-
Experimental Conditions: The results of antimicrobial susceptibility testing (AST) can be influenced by factors like the bacterial growth phase, inoculum size, and medium composition.[8][9]
-
Troubleshooting:
-
Confirm the peptide's primary structure and purity via mass spectrometry and HPLC.
-
For peptides with disulfide bonds, ensure correct disulfide bridge formation.
-
Standardize your AST protocol. Use fresh bacterial cultures in the logarithmic growth phase and verify the final concentration of your peptide stock solution.
-
Q4: My peptidomimetic is highly potent against bacteria but also shows high hemolytic activity. How can I improve its therapeutic index?
A4: High hemolytic activity is a major obstacle for the systemic application of antimicrobial peptides (AMPs).[10] The goal is to decouple antimicrobial potency from cytotoxicity.
-
Increase Cationicity and Introduce Proline: Simultaneously increasing the net positive charge can enhance antimicrobial activity, while introducing proline residues can reduce cytotoxicity by altering the peptide's structure.[10][11]
-
Modify Hydrophobicity: Reducing hydrophobicity, particularly at certain positions, can decrease interactions with neutral mammalian cell membranes (like erythrocytes) while maintaining interactions with anionic bacterial membranes.[12]
-
Stabilize the β-hairpin: Using a D-Pro-L-Pro template to stabilize the β-hairpin structure has been shown to produce compounds with potent antimicrobial activity but reduced hemolytic activity.[7]
-
Use D-Amino Acids: Strategically substituting L-amino acids with their D-enantiomers can result in peptides with lower host toxicity and enhanced stability against proteases.[13][14]
Q5: My minimum inhibitory concentration (MIC) results are inconsistent across experiments. How can I improve reproducibility?
A5: Reproducibility in MIC assays is crucial. Inconsistency can arise from several sources.
-
Inoculum Preparation: The density of the bacterial suspension must be standardized. Variations can lead to significant changes in MIC values.
-
Peptide Dilution: Inaccurate serial dilutions can lead to erroneous results.
-
Reader Interpretation: Visual determination of growth inhibition can be subjective.
-
Troubleshooting:
-
Always standardize the bacterial inoculum to a 0.5 McFarland standard.
-
Use calibrated pipettes and perform serial dilutions carefully.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
If available, use a microplate reader to measure absorbance at 600 nm for an objective measure of growth.
-
Data Presentation
The therapeutic index (TI) is a critical parameter for evaluating the potential of a peptidomimetic. It is typically calculated as the ratio of the concentration that is toxic to host cells (e.g., HC₅₀, the concentration causing 50% hemolysis) to the concentration that is effective against microbes (e.g., MIC).
Table 1: Comparison of Antimicrobial Activity, Hemolytic Activity, and Therapeutic Index for this compound and Representative Peptidomimetics.
| Peptide/Analog | Target Organism | MIC (µg/mL)[15] | HC₅₀ (µg/mL) | Therapeutic Index (HC₅₀/MIC) | Key Modification Strategy | Reference |
| This compound (PG-1) | S. aureus | 0.12 - 2 | Low | Low | Native Peptide | [15] |
| P. aeruginosa | 0.12 - 2 | [15] | ||||
| Cyclic Mimetic | E. coli | ~2-4 | >100 | High | β-hairpin stabilization (D-Pro-Pro) | [7][16] |
| S. aureus | ~1-2 | [16] | ||||
| WLBU2 (eCAP) | P. aeruginosa | ~4 | ~140 | <35 | Engineered Cationic AMP | [14] |
| D8 (d-enantiomer of WLBU2) | P. aeruginosa | ~4 | >560 | >140 | D-amino acid substitution | [14] |
| F5W-magainin 2 Analog | E. coli | 1.6 | >200 | >125 | Increased cationicity & Proline addition | [10][11] |
Note: Data is compiled from multiple sources for illustrative purposes. Exact values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that completely inhibits the visible growth of a microorganism.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Peptide stock solution (e.g., in sterile water or 0.01% acetic acid)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select a single colony of the test bacterium. b. Inoculate it into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Dilute the bacterial suspension with MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Further dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Peptide Dilution: a. Prepare serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate. b. Add 50 µL of MHB to wells 2 through 11 in a given row. c. Add 100 µL of the highest concentration of the peptide solution to well 1. d. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the positive control.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. b. Well 11 contains bacteria with no peptide (Positive Control for growth). c. Add 100 µL of sterile MHB to well 12 (Negative Control for sterility). d. Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: a. The MIC is the lowest peptide concentration at which no visible growth is observed. This can be determined by eye or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol 2: Hemolysis Assay
This protocol measures the ability of a peptide to lyse human red blood cells (RBCs), providing a primary screen for cytotoxicity.[17]
Materials:
-
Fresh human red blood cells (RBCs) in an anticoagulant solution
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
1% Triton X-100 in PBS (Positive Control, 100% hemolysis)
-
Sterile 96-well, V-bottom microtiter plate
-
Centrifuge
Procedure:
-
RBC Preparation: a. Transfer a small volume of whole blood into a centrifuge tube. b. Wash the RBCs by adding 10 volumes of cold PBS, gently mixing, and centrifuging at 1,000 x g for 10 minutes at 4°C. c. Carefully aspirate and discard the supernatant. Repeat the washing step three times or until the supernatant is clear.[18] d. After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.
-
Assay Setup: a. Prepare serial dilutions of your peptide in PBS in a separate 96-well plate or tubes. b. In the V-bottom assay plate, add 75 µL of the peptide dilutions to the sample wells. c. To the negative control wells, add 75 µL of PBS (0% hemolysis). d. To the positive control wells, add 75 µL of 1% Triton X-100.[19]
-
Incubation: a. Gently resuspend the 2% RBC suspension and add 75 µL to all wells (sample and controls). b. Incubate the plate at 37°C for 1 hour, with gentle agitation.
-
Measurement: a. After incubation, centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 450 nm (or 540 nm) to quantify hemoglobin release.
-
Calculation: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula:[19] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to this compound peptidomimetics.
Caption: Mechanism of action for this compound pore formation in bacterial membranes.[6][20][21]
Caption: General experimental workflow for developing and evaluating PG-1 peptidomimetics.
Caption: Troubleshooting workflow for addressing high hemolytic activity in a peptidomimetic.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protegrin - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Properties and structure-activity studies of cyclic beta-hairpin peptidomimetics based on the cationic antimicrobial peptide protegrin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Protegrin-1 Stability in the Presence of Proteases: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Protegrin-1 (PG-1) in the presence of proteases.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound against common proteases?
This compound (PG-1) is known for its high intrinsic stability against many common proteases. This stability is largely attributed to its compact, rigid β-hairpin structure, which is stabilized by two intramolecular disulfide bonds (Cys6-Cys15 and Cys8-Cys13)[1]. This rigid conformation makes it difficult for proteases to access and cleave the peptide backbone. However, its stability is not absolute and can be influenced by the specific protease and experimental conditions.
Q2: What are the primary mechanisms of this compound degradation?
The primary mechanism of PG-1 degradation is enzymatic proteolysis by proteases. These enzymes can cleave the peptide bonds at specific amino acid residues. While PG-1 is generally resistant, certain bacterial or host proteases may be capable of degrading it[2]. Additionally, under certain in vitro conditions, chemical degradation pathways such as oxidation of methionine or tryptophan residues, deamidation of asparagine or glutamine, and hydrolysis at extreme pH can occur, though these are less common under physiological conditions.
Q3: Can this compound be degraded by host proteases?
Yes, this compound is naturally processed from its precursor, pro-protegrin, by the host protease neutrophil elastase. This indicates a specific interaction with this enzyme. While this is an activation step, prolonged exposure or different conditions could potentially lead to further degradation. The stability of PG-1 in biological fluids like serum or plasma, which contain a variety of proteases, is a critical factor for its therapeutic development.
Q4: How can I improve the proteolytic stability of my this compound analog?
Several strategies can be employed to enhance the stability of PG-1 analogs:
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids at known or potential cleavage sites with their D-enantiomers can render the peptide bond unrecognizable to proteases[3].
-
Non-proteinogenic Amino Acids: Incorporating unnatural amino acids can also sterically hinder protease access.
-
Cyclization: While PG-1 is already constrained by disulfide bridges, further cyclization of the peptide backbone can increase rigidity and stability.
Q5: My this compound appears to be degrading in my experiment, but I don't expect it to. What could be the issue?
Unexpected degradation can arise from several factors. Refer to the troubleshooting guide below for potential causes and solutions, such as contamination of reagents with proteases, harsh pH or temperature conditions, or issues with the peptide itself (e.g., impurities from synthesis).
Troubleshooting Guides
Issue 1: Inconsistent or Rapid Degradation of this compound in a Stability Assay
| Potential Cause | Troubleshooting Step |
| Protease Contamination | Use sterile, protease-free reagents and water. Handle samples in a clean environment. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of your assay buffer are optimal for PG-1 stability and consistent across experiments. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution of this compound to avoid multiple freeze-thaw cycles, which can lead to aggregation and degradation. |
| Peptide Quality Issues | Verify the purity and identity of your this compound sample using HPLC and mass spectrometry. Impurities from synthesis can affect stability. |
| Microbial Contamination | If working with non-sterile biological fluids, consider adding broad-spectrum protease inhibitors to a control sample to assess the contribution of microbial proteases. |
Issue 2: Poor Reproducibility in Quantitative Stability Assays (HPLC/LC-MS)
| Potential Cause | Troubleshooting Step |
| Sample Preparation Variability | Ensure consistent timing for quenching the enzymatic reaction and standardize the protein precipitation and extraction procedure. |
| Peptide Adsorption | Peptides can adsorb to plasticware. Use low-binding tubes and pipette tips. |
| Column Performance | Monitor the performance of your HPLC/LC-MS column. Peptide samples can be "sticky" and lead to carryover or peak tailing. |
| Detector Calibration | Regularly calibrate your detector to ensure a linear response across the concentration range of your samples. |
Quantitative Data Summary
While specific half-life data for this compound in the presence of a wide range of proteases is not extensively published, the following table summarizes its known characteristics and provides a framework for experimental investigation.
| Protease/Condition | Expected Stability of this compound | Comments |
| Trypsin | High | PG-1 contains multiple arginine residues, which are trypsin cleavage sites. However, the rigid structure is expected to provide significant protection. |
| Chymotrypsin | High | The rigid structure is expected to limit access to hydrophobic residues that are chymotrypsin cleavage sites. |
| Neutrophil Elastase | Moderate to High | PG-1 is activated from its precursor by neutrophil elastase, indicating a specific interaction. This may make it more susceptible to degradation by this enzyme under certain conditions compared to other proteases. |
| Bacterial Proteases | Variable | Some bacteria can develop resistance to antimicrobial peptides through the secretion of proteases capable of degrading them[2]. Stability will be species and strain-dependent. |
| Human Serum/Plasma | Moderate to High | The complex mixture of proteases in serum presents a challenging environment. Terminal modifications are often explored to enhance stability in this context. |
Experimental Protocols
Protocol 1: In Vitro Protease Stability Assay for this compound
This protocol outlines a general method for assessing the stability of this compound in the presence of a specific protease.
Materials:
-
This compound (lyophilized powder)
-
Protease of interest (e.g., trypsin, chymotrypsin, neutrophil elastase)
-
Protease-free water
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Prepare a stock solution of this compound: Dissolve lyophilized PG-1 in protease-free water to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
Prepare a stock solution of the protease: Prepare a stock solution of the protease in the assay buffer at a concentration recommended by the manufacturer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound solution (final concentration, e.g., 100 µg/mL), and the protease solution (e.g., enzyme-to-substrate ratio of 1:100 by weight).
-
Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS. Monitor the decrease in the peak area of the intact this compound over time.
-
Data Analysis: Plot the percentage of intact this compound remaining versus time. From this plot, the half-life (t½) of this compound in the presence of the specific protease can be determined.
Caption: Workflow for the in vitro protease stability assay of this compound.
Logical Relationships
The stability of this compound is a key determinant of its potential therapeutic efficacy. The following diagram illustrates the relationship between its structural features, stability, and biological activity.
Caption: Relationship between this compound's structure, stability, and activity.
References
- 1. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Protegrin-1 fibril formation under physiological conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating Protegrin-1 (PG-1) fibril formation under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PG-1) and why is its fibril formation significant?
A1: this compound (PG-1) is an 18-residue, cysteine-rich, cationic antimicrobial peptide (AMP) with a β-hairpin structure.[1][2] It exhibits broad-spectrum antimicrobial activity against various pathogens.[3][4] The ability of PG-1 to form amyloid-like fibrils is a significant area of research as it shares structural motifs with amyloidogenic peptides implicated in neurodegenerative diseases.[1][5] Understanding the mechanism of PG-1 fibril formation can provide insights into both its antimicrobial action and the fundamental processes of amyloidogenesis.
Q2: Under what physiological conditions does PG-1 form fibrils?
A2: PG-1 readily forms amyloid-like fibrils in aqueous solutions, such as phosphate-buffered saline (PBS), at room temperature.[1][6] Fibril formation is also observed on hydrophilic surfaces like mica.[1][5] However, fibril formation is notably absent on anionic lipid bilayers, where PG-1 tends to form small oligomers instead.[1][6]
Q3: What is the typical morphology and size of PG-1 fibrils?
A3: PG-1 fibrils are typically unbranched, with a width of approximately 10 nm and lengths ranging from 100 to 200 nm.[1] They can exhibit a helical or cross-β structure, similar to other amyloidogenic peptides.[1]
Q4: How does the fibril formation of PG-1 compare to that of other amyloid peptides like Amyloid-β (Aβ)?
A4: PG-1 forms fibrils with relatively rapid kinetics compared to Aβ peptides (specifically Aβ1-42), which may require several days of incubation to form mature fibrils.[1] While sharing morphological similarities, the kinetics of their formation under similar conditions are notably different.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the investigation of PG-1 fibril formation using various experimental techniques.
Thioflavin T (ThT) Assay
Issue 1: No or low ThT fluorescence signal.
| Possible Cause | Troubleshooting Step |
| PG-1 concentration is too low. | Ensure PG-1 concentration is within the optimal range for fibril formation (e.g., 200-300 µg/mL in PBS).[1] |
| Presence of anionic lipids. | PG-1 does not form fibrils in the presence of anionic lipid bilayers.[1][6] Ensure your buffer is free from such lipids unless studying inhibition. |
| Incorrect ThT concentration. | Use a final ThT concentration of 10-25 µM. Prepare a fresh stock solution and filter it before use. |
| Suboptimal buffer conditions. | Use a physiological pH buffer like PBS (pH 7.4).[7] Extreme pH values can affect fibril formation. |
| Instrument settings are incorrect. | Set the fluorometer to an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm. |
Issue 2: High background fluorescence in ThT assay.
| Possible Cause | Troubleshooting Step |
| ThT self-aggregation. | Prepare fresh ThT solutions and filter them through a 0.2 µm filter before use. Store stock solutions in the dark at 4°C. |
| Contaminants in the sample. | Ensure the purity of the synthesized or purchased PG-1 peptide. |
| Autofluorescence of buffer components. | Run a buffer-only control to determine the background fluorescence and subtract it from your sample readings. |
| Use of inappropriate microplates. | Use black, clear-bottom, non-binding surface 96-well plates to minimize background fluorescence. |
Transmission Electron Microscopy (TEM)
Issue 1: No fibrils observed on the TEM grid.
| Possible Cause | Troubleshooting Step |
| Sample did not adhere to the grid. | Ensure the grid is properly prepared (e.g., formvar-coated and carbon-coated). Allow the sample to adsorb for an adequate time (e.g., 3 minutes). |
| Fibril concentration is too low. | Use a sufficiently concentrated PG-1 solution that is known to form fibrils (e.g., incubated at room temperature). |
| Incorrect staining procedure. | Use a 2% uranyl acetate solution for negative staining. Ensure proper wicking of excess stain. |
| Sample was prepared in a high-salt buffer. | High salt concentrations can lead to crystal formation that obscures fibrils. If possible, reduce the salt concentration or wash the grid carefully with distilled water after sample application. |
Issue 2: Poor contrast or image quality in TEM.
| Possible Cause | Troubleshooting Step |
| Inadequate staining. | Optimize the staining time with uranyl acetate. Ensure the staining solution is fresh and filtered. |
| Damaged formvar coating. | Handle grids with care. Prepare fresh grids if the coating appears damaged. |
| Electron beam intensity is too high. | Reduce the beam intensity to avoid damaging the sample. |
Circular Dichroism (CD) Spectroscopy
Issue 1: Noisy CD spectrum.
| Possible Cause | Troubleshooting Step |
| Low PG-1 concentration. | Ensure the protein concentration is appropriate for the cuvette path length (typically 0.1-1 mg/mL for a 1 mm path length). |
| High absorbance of the buffer. | Use a buffer with low absorbance in the far-UV region (e.g., phosphate buffer). Avoid high concentrations of chloride ions. |
| Presence of aggregates causing light scattering. | Centrifuge or filter the sample before measurement to remove large aggregates. |
Issue 2: CD spectrum does not show the expected β-sheet structure.
| Possible Cause | Troubleshooting Step |
| PG-1 has not yet formed fibrils. | CD spectroscopy can monitor the secondary structure transition. Ensure the sample has been incubated for a sufficient time to allow for fibril formation. |
| Incorrect buffer conditions. | The presence of certain solvents or detergents can alter the secondary structure of PG-1. Ensure the buffer conditions are appropriate for maintaining a β-sheet structure. |
| Inaccurate protein concentration. | Accurate concentration determination is crucial for correct molar ellipticity calculation. Use a reliable method for concentration measurement. |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
This protocol is for monitoring the kinetics of PG-1 fibril formation.
Materials:
-
This compound (PG-1) peptide
-
Thioflavin T (ThT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom, non-binding microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a 1 mM ThT stock solution: Dissolve ThT in sterile, distilled water and filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.
-
Prepare PG-1 solution: Dissolve lyophilized PG-1 in PBS to a final concentration of 200-300 µg/mL.[1]
-
Set up the assay plate:
-
Test wells: Add PG-1 solution and ThT stock solution to achieve final concentrations of 200-300 µg/mL PG-1 and 20 µM ThT in a total volume of 200 µL per well.
-
Negative control: Add PBS and ThT stock solution to the same final concentrations.
-
-
Incubation and Measurement:
-
Place the plate in a fluorometer with temperature control set to 37°C.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with shaking before each reading.
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells from the test wells.
-
Plot the corrected fluorescence intensity against time to observe the fibril formation kinetics.
-
Transmission Electron Microscopy (TEM) of PG-1 Fibrils
This protocol describes the negative staining of PG-1 fibrils for visualization by TEM.
Materials:
-
PG-1 fibril solution (prepared by incubating PG-1 in PBS at room temperature)
-
Formvar-coated 200-400 mesh copper grids
-
2% (w/v) Uranyl Acetate solution in water
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Prepare the Uranyl Acetate solution: Dissolve uranyl acetate in distilled water. Centrifuge at 12,000 rpm for 3 minutes before use to pellet any undissolved salt.
-
Sample Application: Place a 3-5 µL drop of the PG-1 fibril solution onto the formvar-coated side of a TEM grid. Allow the sample to adsorb for 3 minutes.
-
Wicking: Gently touch the edge of the grid with a piece of filter paper to wick away the excess solution. Do not let the grid dry completely.
-
Staining: Immediately apply a 3-5 µL drop of the 2% uranyl acetate solution to the grid. Let it sit for 3 minutes.
-
Final Wicking and Drying: Wick away the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is for determining the secondary structure of PG-1 during fibril formation.
Materials:
-
PG-1 peptide
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
Circular Dichroism Spectrometer
Procedure:
-
Sample Preparation: Dissolve PG-1 in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL. Ensure the solution is clear and free of particulates by centrifugation or filtration if necessary.
-
Instrument Setup:
-
Turn on the CD spectrometer and nitrogen gas flow. Allow the instrument to warm up for at least 30 minutes.
-
Set the scanning parameters:
-
Wavelength range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Step size: 1.0 nm
-
Integration time: 1 second
-
-
-
Blank Measurement: Record a baseline spectrum of the phosphate buffer in the cuvette.
-
Sample Measurement:
-
Carefully fill the cuvette with the PG-1 solution, avoiding bubbles.
-
Record the CD spectrum of the sample.
-
To monitor fibril formation over time, spectra can be recorded at different incubation time points.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the data to molar ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the spectrum for characteristic features of β-sheet structures (a negative band around 218 nm and a positive band around 195 nm).
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound (PG-1)
| Property | Value | Reference |
| Amino Acid Sequence | RGGRLCYCRRRFCVCVGR | [1] |
| Molecular Mass | ~2.16 kDa | [4] |
| Structure | β-hairpin with two disulfide bonds | [2] |
| Hydropathy Index | -0.25 | [1] |
Table 2: Experimental Conditions for this compound (PG-1) Fibril Formation Studies
| Experiment | Parameter | Recommended Value | Reference |
| ThT Assay | PG-1 Concentration | 200-300 µg/mL | [1] |
| ThT Concentration | 10-25 µM | ||
| Buffer | PBS, pH 7.4 | [7] | |
| Temperature | Room Temperature or 37°C | [1] | |
| TEM | PG-1 Concentration | Sufficient for fibril formation | |
| Staining | 2% Uranyl Acetate | ||
| CD Spectroscopy | PG-1 Concentration | 0.1-0.2 mg/mL | |
| Buffer | 10 mM Phosphate, pH 7.4 | ||
| Path Length | 1 mm |
Table 3: Morphological Characteristics of this compound (PG-1) Fibrils
| Characteristic | Dimension | Reference |
| Width | ~10 nm | [1] |
| Length | 100-200 nm | [1] |
| Morphology | Unbranched, Helical/Cross-β structure | [1] |
Visualizations
Caption: Workflow for the Thioflavin T (ThT) assay to monitor PG-1 fibril kinetics.
Caption: Troubleshooting logic for low or no ThT fluorescence signal in PG-1 aggregation assays.
Caption: Workflow for preparing and imaging PG-1 fibrils using Transmission Electron Microscopy (TEM).
References
- 1. Antimicrobial this compound Forms Amyloid-Like Fibrils with Rapid Kinetics Suggesting a Functional Link - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution structure of this compound, a broad-spectrum antimicrobial peptide from porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial this compound forms amyloid-like fibrils with rapid kinetics suggesting a functional link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide-induced formation of protein aggregates and amyloid fibrils in human and guinea pig αA-crystallins under physiological conditions of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
Formulation challenges for Protegrin-1 delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formulation challenges of Protegrin-1 (PG-1) delivery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of this compound delivery systems.
Problem 1: Low Encapsulation Efficiency (EE%) of PG-1 in Liposomes/Nanoparticles
Q: My encapsulation efficiency for PG-1 in lipid-based nanoparticles is consistently low. What factors could be responsible, and how can I improve it?
A: Low encapsulation efficiency of a cationic peptide like this compound is a common challenge. The primary causes often relate to electrostatic repulsion, formulation parameters, and the preparation method itself.
Possible Causes & Solutions:
-
Electrostatic Repulsion: PG-1 is highly cationic, which can lead to repulsion from positively charged lipid components and adsorption to the exterior of anionic liposomes rather than encapsulation.
-
Solution 1: Optimize Lipid Composition. The interaction of PG-1 with lipid bilayers is strongly dependent on the lipid composition.[1][2] PG-1 interacts more strongly with and penetrates membranes containing anionic lipids (like POPG or POPS) compared to zwitterionic lipids (like POPC).[1][3]
-
Solution 2: Charge Neutralization. Incorporate anionic lipids (e.g., POPG, DPPS) into your formulation to promote electrostatic interaction with the cationic PG-1, potentially improving its entrapment within the vesicle. However, an excess of anionic lipid on the surface could lead to aggregation. A careful balance is necessary.
-
-
Lipid Bilayer Rigidity: A very rigid lipid bilayer (e.g., from lipids with high phase transition temperatures, Tm) can hinder peptide encapsulation.
-
Solution: Modulate Bilayer Fluidity. Incorporating cholesterol (10-30 mol%) can modulate membrane fluidity. Low amounts (10-20 mol%) can increase the mobility of the bilayer, which may improve encapsulation efficiency.[4] However, high percentages can increase rigidity and have the opposite effect.
-
-
Preparation Method: The chosen method for liposome preparation significantly impacts encapsulation.
-
Solution: Method Optimization. Passive encapsulation methods like thin-film hydration are simple but often yield low efficiency for water-soluble molecules.[5] Consider active loading techniques or methods that provide higher encapsulation, such as freeze-thaw cycles which can disrupt and reform vesicles, entrapping more of the external medium.[6]
-
Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: Troubleshooting workflow for low PG-1 encapsulation.
Problem 2: High Hemolytic Activity / Cytotoxicity of Formulation
Q: My PG-1 formulation is effective against bacteria but shows high toxicity to mammalian cells. How can I improve its therapeutic index?
A: The high cytotoxicity and hemolytic activity of this compound is its primary drawback for systemic applications.[7] The goal is to maintain antimicrobial efficacy while reducing toxicity to host cells.
Possible Causes & Solutions:
-
Direct Exposure of PG-1: Unencapsulated or surface-adsorbed PG-1 can freely interact with red blood cell and other mammalian cell membranes, causing lysis.
-
Solution 1: Improve Encapsulation. Ensure a high percentage of PG-1 is encapsulated. This can be verified by separating the formulation from the unencapsulated peptide using techniques like size exclusion chromatography before conducting toxicity assays.
-
Solution 2: Surface Modification (PEGylation). Grafting polyethylene glycol (PEG) to the surface of your liposomes or nanoparticles can create a hydrophilic shield. This "stealth" coating can reduce interactions with cell membranes and decrease hemolytic activity.
-
-
Peptide Structure: The inherent structure of PG-1 is responsible for its membrane-disrupting activity.
-
Solution: Use PG-1 Analogs. Research has shown that modifying the amino acid sequence of PG-1 can dramatically reduce hemolytic activity. For example, substituting specific hydrophobic residues with charged ones (e.g., V16R) can disrupt the peptide's ability to oligomerize in mammalian membranes while retaining antimicrobial potency, leading to a significantly improved therapeutic index.[8]
-
Data Summary: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 of PG-1 (µM)[3][6] |
| 661W | Retinal Neuron | ~195 |
| PMN | Neutrophil | ~275 |
| 3D4/2 | Alveolar Macrophage | ~820 |
| SH-SY5Y | Neuroblastoma | ~910 |
| HEK293T | Embryonic Kidney | ~1180 |
| NIH-3T3 | Embryonic Fibroblast | ~1365 |
Problem 3: Formulation Instability (Aggregation & Fusion)
Q: My PG-1-loaded nanoparticles are aggregating over time or showing signs of fusion. What is causing this instability and how can I prevent it?
A: Formulation instability is often due to suboptimal surface charge, particle size distribution, or storage conditions. The highly charged nature of PG-1 can also contribute to these issues.
Possible Causes & Solutions:
-
High Surface Charge: While some charge is necessary for stability (zeta potential > |30| mV is often cited as a benchmark for stability), highly charged particles can attract counter-ions, leading to a collapse of the electrical double layer and subsequent aggregation.
-
Solution 1: Surface Shielding. As mentioned for reducing cytotoxicity, PEGylation can provide steric hindrance that prevents particles from getting close enough to aggregate.
-
Solution 2: Optimize pH and Buffer. The pH of the formulation buffer can influence both the surface charge of the nanoparticles and the peptide. Ensure the pH is optimized for stability and is not near the isoelectric point of the peptide if it's surface-exposed.
-
-
Storage Conditions: Storing liquid formulations at room temperature can lead to lipid hydrolysis or oxidation and particle fusion, especially for lipids with low Tm.
-
Solution: Lyophilization. Freeze-drying can significantly improve the long-term stability of nanoparticle formulations.[9] It is crucial to include a cryoprotectant (e.g., trehalose, sucrose) in the formulation to prevent particle fusion and damage during the freezing and drying process.[10][11] Co-encapsulation of the lyoprotectant with the peptide has been shown to be effective.[10]
-
-
PG-1 Induced Aggregation: PG-1 itself has the ability to self-aggregate and form fibrils, which could potentially destabilize the formulation.
-
Solution: Monitor Aggregation. Use Dynamic Light Scattering (DLS) to monitor the particle size distribution over time. The appearance of a second, larger population of particles can indicate aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its antimicrobial effect primarily through membrane disruption. As a cationic peptide, it electrostatically binds to the negatively charged components of bacterial membranes.[12] Following binding, PG-1 monomers insert into the lipid bilayer and oligomerize to form transmembrane pores or channels.[1][13] This pore formation leads to the leakage of essential ions and metabolites, ultimately causing cell death.[2]
Mechanism of Action Pathway
Caption: this compound mechanism of action on bacterial membranes.
Q2: What are the key stability challenges for this compound itself?
A2: this compound is a structurally robust peptide due to its compact β-hairpin fold, which is stabilized by two disulfide bonds.[7] This structure provides high stability against proteases.[14] However, formulation challenges include:
-
Aggregation: PG-1 can self-associate and form amyloid-like fibrils in solution, which can affect its activity and formulation stability.
-
pH and Temperature: While generally stable, extreme pH or high temperatures can potentially lead to denaturation or degradation.
-
Instability in Physiological Fluids: Although resistant to many proteases, its stability in complex biological fluids like serum or simulated gastric fluid can be a concern for in vivo applications and should be experimentally verified.[15]
Q3: What analytical techniques are essential for characterizing PG-1 formulations?
A3: A combination of techniques is required for comprehensive characterization:
-
Size and Polydispersity: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of nanoparticles.
-
Surface Charge: Zeta Potential measurement is used to determine the surface charge of the particles, which is a key indicator of colloidal stability.
-
Encapsulation Efficiency & Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method for separating and quantifying the amount of PG-1 in a formulation to determine encapsulation efficiency.
-
Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM provides direct visualization of the nanoparticle shape and morphology.
-
Stability/Aggregation: DLS can be used to monitor changes in particle size over time as an indicator of aggregation.
Q4: How does lipid composition affect PG-1's interaction with membranes?
A4: Lipid composition is critical. PG-1 shows preferential interaction with and disruption of anionic lipid bilayers (containing lipids like PG) over zwitterionic bilayers (containing PC or PE).[1][2] This selectivity is a key reason for its higher potency against bacterial membranes, which are rich in anionic lipids, compared to mammalian cell membranes, which are predominantly zwitterionic. Molecular dynamics simulations show that PG-1 induces more significant local thinning in anionic membranes, which is a precursor to pore formation.[1][3]
Q5: Can hydrogels be used for PG-1 delivery? What are the expected release kinetics?
A5: Yes, hydrogels are a promising delivery system for sustained, localized delivery of PG-1, for example, in topical or wound healing applications. The release of a peptide from a hydrogel is typically governed by diffusion and/or hydrogel degradation.
-
Release Mechanism: For non-degradable hydrogels like Pluronic F-127, release is primarily diffusion-controlled.[16] For biodegradable hydrogels like chitosan or gelatin, release is a combination of diffusion and matrix erosion.[17][18]
-
Release Kinetics: The release often follows a biphasic pattern: an initial "burst release" of surface-associated peptide, followed by a slower, sustained release phase.[16] The release rate can be tuned by altering the polymer concentration (higher concentration generally leads to slower release) and the cross-linking density of the hydrogel.[19] The release kinetics can often be fitted to models like the Higuchi or Korsmeyer-Peppas models to understand the diffusion mechanism.
Experimental Protocols
Protocol 1: Preparation of PG-1 Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound into liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids (e.g., POPC, POPG, Cholesterol) dissolved in chloroform or a chloroform:methanol mixture.
-
This compound (PG-1) powder.
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Round-bottom flask.
-
Rotary evaporator.
-
Vacuum pump.
-
Water bath sonicator.
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).
Methodology:
-
Lipid Film Preparation: a. Dissolve the desired lipids (e.g., POPC:POPG at a 7:3 molar ratio) in chloroform in a round-bottom flask. b. Use a rotary evaporator to remove the organic solvent under reduced pressure at a temperature above the Tm of the lipids. A thin, uniform lipid film should form on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: a. Dissolve PG-1 powder in the hydration buffer to the desired concentration. b. Add the PG-1 solution to the dried lipid film. c. Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid Tm for 1 hour. This process forms multilamellar vesicles (MLVs).
-
Optional Freeze-Thaw Cycles (to improve EE%): a. Freeze the MLV suspension rapidly in liquid nitrogen. b. Thaw the suspension slowly in a warm water bath. c. Repeat this freeze-thaw cycle 3-5 times.
-
Sizing by Extrusion: a. Equilibrate the extruder to a temperature above the lipid Tm. b. Load the MLV suspension into one of the extruder syringes. c. Pass the suspension through the polycarbonate membrane (e.g., 100 nm) back and forth for an odd number of passes (e.g., 11-21 times). This process creates large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Purification: a. Remove unencapsulated PG-1 by size exclusion chromatography (SEC) using a Sephadex G-50 column or by dialysis. b. Collect the liposome-containing fractions.
-
Characterization: a. Determine particle size and PDI using DLS. b. Measure encapsulation efficiency using RP-HPLC (see Protocol 2).
Protocol 2: Quantification of PG-1 Encapsulation Efficiency by RP-HPLC
Objective: To determine the amount of PG-1 encapsulated within a nanoparticle formulation.
Materials:
-
PG-1 loaded nanoparticle suspension (post-purification to remove free peptide).
-
Unpurified PG-1 loaded nanoparticle suspension.
-
PG-1 standard solutions of known concentrations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Lysis buffer/solvent (e.g., 10% Triton X-100 or methanol).
-
RP-HPLC system with a C18 column and UV detector (detection at ~214 nm).
Methodology:
-
Prepare PG-1 Standard Curve: a. Prepare a series of PG-1 standard solutions in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Inject each standard into the HPLC system and record the peak area. c. Plot peak area versus concentration to generate a standard curve.
-
Measure Total PG-1 Content (CTotal): a. Take a known volume of the unpurified nanoparticle suspension. b. Add a lysis solvent (e.g., methanol or Triton X-100) to disrupt the nanoparticles and release the encapsulated PG-1. Vortex thoroughly. c. Centrifuge to pellet any lipid debris. d. Inject the supernatant into the HPLC. e. Determine the concentration of PG-1 using the standard curve. This is your CTotal.
-
Measure Free (Unencapsulated) PG-1 Content (CFree): a. Take a known volume of the unpurified nanoparticle suspension. b. Separate the nanoparticles from the aqueous phase containing the free peptide. This can be done using a centrifugal filter unit (e.g., Amicon Ultra) where the nanoparticles are retained by the filter and the filtrate contains the free peptide. c. Inject the filtrate into the HPLC. d. Determine the concentration of PG-1 in the filtrate. This is your CFree.
-
Calculate Encapsulation Efficiency (EE%): a. Use the following formula: EE% = [(CTotal - CFree) / CTotal] x 100
References
- 1. Interaction of this compound with Lipid Bilayers: Membrane Thinning Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Interaction of this compound with lipid bilayers: membrane thinning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Protein encapsulation in liposomes: efficiency depends on interactions between protein and phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-encapsulation of lyoprotectants improves the stability of protein-loaded PLGA nanoparticles upon lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization Of RNA-Loaded Lipid Nanoparticles By Lyophilization [advancingrna.com]
- 13. Conformational study of the this compound (PG-1) dimer interaction with lipid bilayers and its effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of a set of allergens and non-allergens in simulated gastric fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Liposomal encapsulation of Protegrin-1 to improve bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liposomal encapsulation of Protegrin-1 (PG-1) to improve its bioavailability.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation, characterization, and stability testing of liposomal this compound.
Formulation & Encapsulation
Q1: My encapsulation efficiency (EE%) for this compound is consistently low. What are the potential causes and solutions?
A1: Low encapsulation efficiency is a frequent challenge. Several factors related to the properties of both the liposome and the peptide can be the cause.[1] Consider the following troubleshooting steps:
-
Lipid Composition: this compound is a cationic peptide.[2][3] Using anionic (negatively charged) lipids like phosphatidylglycerol (e.g., DPPG, POPG) can significantly improve EE% through electrostatic interactions with the positively charged arginine residues of PG-1.[4][5]
-
Lipid-to-Peptide Ratio: The ratio of lipid to peptide is critical. It's recommended to start with a high lipid-to-peptide molar ratio (e.g., 20:1 to 50:1) and optimize from there.[6] A loading efficiency curve, varying the lipid concentration while keeping the peptide constant, can help identify the saturation point.[6]
-
Hydration Buffer: Ensure the pH of your hydration buffer facilitates favorable electrostatic interactions. The buffer's ionic strength is also a key factor; high salt concentrations can screen the electrostatic interactions necessary for encapsulation and may reduce the antimicrobial activity of some PG-1 analogues.[2]
-
Preparation Method: The thin-film hydration method is common, but its efficiency can be limited.[6][7] Incorporating freeze-thaw cycles after hydration can enhance encapsulation by disrupting and reforming the lipid bilayers, allowing for greater peptide entrapment.[7][8][9]
-
Sonication/Extrusion: Over-sonication can lead to liposome rupture and loss of encapsulated content. Use a probe sonicator with optimized cycles or, preferably, extrude the liposomes through polycarbonate membranes for a more uniform size distribution and better retention.[8][10]
Q2: My liposomes are aggregating and precipitating out of solution. How can I prevent this?
A2: Aggregation is often related to the surface charge of the liposomes, which is measured by the zeta potential.
-
Zeta Potential: Liposomes with a low zeta potential (close to neutral, i.e., < |20| mV) are prone to aggregation.[11] Aim for a zeta potential of at least ±30 mV, which indicates good electrostatic repulsion between particles and a stable, monodisperse formulation.[11]
-
Charge-Inducing Lipids: Incorporate charged lipids into your formulation. For encapsulating the cationic PG-1, using anionic lipids like DPPG or phosphatidylserine (PS) will impart a negative surface charge, preventing aggregation.[4][12]
-
PEGylation: Adding PEGylated lipids (e.g., DSPE-PEG2000) to the formulation creates a hydrophilic steric barrier on the liposome surface. This "stealth" coating prevents aggregation and also reduces clearance by the immune system in vivo.[13]
Characterization
Q3: The particle size of my liposomes is too large and the Polydispersity Index (PDI) is high (>0.3). What should I do?
A3: A large particle size and high PDI indicate a non-uniform and heterogeneous liposome population.
-
Extrusion: This is the most effective method for size homogenization. Passing the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) will produce unilamellar vesicles with a narrow size distribution.[8]
-
Sonication: While sonication can reduce particle size, it can be harsh. If using a probe sonicator, optimize the sonication time and power to avoid lipid degradation and ensure consistent results.[10] Bath sonicators are generally less effective for producing small, uniform vesicles.[10]
-
Lipid Film Hydration: Ensure the lipid film is thin and uniform before hydration. A thick or uneven film can lead to the formation of large, multilamellar vesicles that are difficult to downsize.[14]
Q4: How do I accurately separate unencapsulated this compound from the liposomes to measure EE%?
A4: Incomplete separation of free peptide from the liposomal fraction is a common source of error in EE% calculations.
-
Size Exclusion Chromatography (SEC): This is a reliable method that separates molecules based on size. Liposomes will elute in the void volume, while the smaller, free PG-1 molecules are retained and elute later.[6]
-
Centrifugation/Ultracentrifugation: While common, this method can be problematic. Lipids may remain in the supernatant, leading to inaccurate measurements.[6] If using this method, ensure the speed and time are sufficient to pellet the liposomes without disrupting them. Analyzing the supernatant for the presence of lipids can help validate the separation.
-
Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove free peptide. However, this method can be time-consuming.[6]
Stability & Bioavailability
Q5: How can I improve the in vivo stability and circulation time of my liposomal this compound?
A5: Enhancing stability is key to improving bioavailability. The lipid bilayer must protect the peptide from enzymatic degradation in the bloodstream.[13][15]
-
Cholesterol Incorporation: Adding cholesterol to the lipid bilayer increases its rigidity and packing density. This reduces the permeability of the membrane and minimizes premature leakage of the encapsulated peptide.[8][16]
-
PEGylation: As mentioned for aggregation, incorporating PEGylated lipids is crucial for in vivo applications. It creates a steric shield that helps the liposomes evade the immune system, thereby prolonging their circulation time and increasing the chances of reaching the target site.[13]
-
Lyophilization (Freeze-Drying): For long-term storage, liposomal formulations can be lyophilized in the presence of a cryoprotectant (e.g., sucrose, trehalose). This converts the aqueous suspension into a stable powder that can be reconstituted before use.[17][18]
Section 2: Data Presentation
Table 1: Example Liposomal Formulation Parameters for this compound Encapsulation
| Formulation ID | Lipid Composition (molar ratio) | Encapsulation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|---|
| L-PG1-01 | DPPC:Chol (8:2) | Thin-film hydration | 250 ± 45 | 0.45 | -5.3 ± 1.2 | ~15% |
| L-PG1-02 | DPPC:DPPG:Chol (6:2:2) | Thin-film + Extrusion | 135 ± 10 | 0.21 | -35.8 ± 2.5 | >40%[10] |
| L-PG1-03 | DPPC:DPPG:Chol:DSPE-PEG (6:2:1.5:0.5) | Thin-film + Freeze-Thaw + Extrusion | 140 ± 12 | 0.18 | -32.1 ± 2.1 | >50% |
Data are representative and compiled for illustrative purposes. Actual results will vary based on specific experimental conditions.
Table 2: Key Characterization Techniques and Expected Outcomes
| Parameter | Technique | Typical Values for Optimized Formulation | Significance |
|---|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 200 nm; PDI < 0.2 | Influences in vivo fate, circulation time, and cellular uptake.[10][16] |
| Zeta Potential | Laser Doppler Electrophoresis | < -30 mV | Indicates high colloidal stability and resistance to aggregation.[10][11] |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical, unilamellar vesicles | Visual confirmation of liposome formation and integrity.[16] |
| Encapsulation Efficiency | HPLC, SEC, UV-Vis Spectroscopy | > 50% | Determines the therapeutic payload and cost-effectiveness.[19] |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration & Extrusion
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DPPC, DPPG, Cholesterol) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.[14]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Prepare the hydration buffer (e.g., phosphate-buffered saline, PBS) containing this compound at the desired concentration.
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.[14]
-
Add the warm buffer to the lipid film and hydrate for 1 hour with gentle agitation (e.g., on the rotary evaporator without vacuum). This results in a suspension of multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
Assemble a mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membranes by applying pressure to the syringe plungers. Perform an odd number of passes (e.g., 11 to 21) to ensure the final product is collected from the opposite side of the initial loading.[8] This process creates large unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Separate the unencapsulated this compound from the liposomes using size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Determination of Encapsulation Efficiency (EE%)
-
Separation: Separate the free peptide from the liposomal formulation as described in Protocol 1, Step 4.
-
Quantification of Total Peptide: Before separation, disrupt a small aliquot of the liposome suspension using a suitable solvent (e.g., chloroform or a detergent like Triton X-100) to release the encapsulated peptide.[20] Measure the total amount of this compound (P_total) using a validated method like reverse-phase HPLC.
-
Quantification of Free Peptide: Measure the amount of this compound in the collected free peptide fraction (P_free) using the same quantification method.
-
Calculation: Calculate the EE% using the following formula:
EE% = [(P_total - P_free) / P_total] x 100
Section 4: Visualizations
Caption: Workflow for Liposomal this compound Preparation and Characterization.
Caption: Troubleshooting Logic for Low this compound Encapsulation Efficiency.
References
- 1. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of salt and conformation in the biological and physicochemical behavior of this compound and designed analogues: correlation of antimicrobial, hemolytic, and lipid bilayer-perturbing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial this compound Forms Amyloid-Like Fibrils with Rapid Kinetics Suggesting a Functional Link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020257260A1 - Formulation of peptide loaded liposomes and related applications - Google Patents [patents.google.com]
- 5. Interaction of this compound with lipid bilayers: membrane thinning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 15. Enhance Drug Bioavailability with Liposomes - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposome encapsulation for casein-derived peptides: Release behavior, in vitro digestibility, nutrient absorption, and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. scielo.br [scielo.br]
Enhancing Protegrin-1 efficacy against antibiotic-resistant strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the efficacy of Protegrin-1 (PG-1) against antibiotic-resistant strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against bacteria?
This compound (PG-1) is a cationic, cysteine-rich antimicrobial peptide originally isolated from porcine leukocytes.[1][2] Its structure is characterized by an 18-amino-acid beta-hairpin conformation stabilized by two disulfide bonds.[1][3] The primary mechanism of action of PG-1 is the disruption of bacterial cell membranes.[1][4] Due to its positive charge, PG-1 electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[1][3] This interaction leads to the insertion of PG-1 into the membrane, where it forms pores or channels, causing leakage of essential ions and molecules, ultimately leading to cell death.[2][4][5]
Q2: Why is enhancing this compound's efficacy a focus of research?
While this compound exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, fungi, and some viruses, its clinical application is limited by its high hemolytic activity and cytotoxicity towards mammalian cells.[6][7][8] Research is focused on developing PG-1 analogs and combination therapies that retain or enhance antimicrobial potency while reducing toxicity, making it a safer and more effective therapeutic agent against multidrug-resistant (MDR) pathogens.[6][7]
Q3: What are the main strategies to enhance the efficacy and safety of this compound?
The primary strategies to improve this compound's therapeutic potential include:
-
Analog Development: Synthesizing PG-1 analogs with modified amino acid sequences to reduce hydrophobicity and cytotoxicity while maintaining or improving antimicrobial activity.[6][7] For example, the substitution of certain amino acids has been shown to decrease hemolytic activity.[6]
-
Synergistic Combinations: Combining PG-1 or its analogs with conventional antibiotics or other antimicrobial peptides.[9][10][11] This approach can lower the required effective dose of each agent, potentially reducing toxicity and overcoming bacterial resistance mechanisms.[12]
-
Formulation and Delivery: Developing novel delivery systems to target the peptide to the site of infection, thereby increasing local concentration and efficacy while minimizing systemic exposure and toxicity.
Troubleshooting Guides
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) Results
Possible Causes:
-
Peptide Stability and Aggregation: this compound can be prone to aggregation, affecting its effective concentration.
-
Inconsistent Bacterial Inoculum: The density of the starting bacterial culture can significantly impact MIC values.
-
Media Composition: The presence of salts or serum components in the growth media can interfere with PG-1 activity.[13]
-
Plasticware Adsorption: Peptides can adsorb to the surface of standard laboratory plastics.
Solutions:
-
Peptide Handling: Prepare fresh stock solutions of PG-1 and store them appropriately. Briefly vortex or sonicate the stock solution before use to minimize aggregation.
-
Standardized Inoculum: Ensure a consistent and standardized bacterial inoculum for all experiments, typically by measuring the optical density (OD) at 600 nm.
-
Media Selection: Use cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing as recommended by CLSI guidelines. If testing in other media, be aware of potential interferences.
-
Low-Binding Materials: Utilize low-protein-binding microplates and pipette tips to minimize peptide loss due to adsorption.
Problem 2: this compound Analog Shows Reduced Antimicrobial Activity Compared to the Parent Peptide
Possible Causes:
-
Disrupted Secondary Structure: Amino acid substitutions may have disrupted the critical β-hairpin structure necessary for antimicrobial activity.[3]
-
Altered Cationicity: Changes in the net positive charge can affect the initial electrostatic interaction with the bacterial membrane.
-
Incorrect Disulfide Bond Formation: Improper folding and oxidation can lead to incorrectly formed disulfide bridges, rendering the peptide inactive.
Solutions:
-
Structural Analysis: Use techniques like circular dichroism (CD) spectroscopy to confirm that the analog maintains the desired secondary structure in a membrane-mimicking environment.
-
Charge Optimization: When designing analogs, carefully consider the impact of amino acid substitutions on the overall charge of the peptide.
-
Controlled Oxidation: Employ controlled oxidation methods during peptide synthesis and purification to ensure correct disulfide bond formation. Mass spectrometry can be used to verify the correct mass, indicative of proper bond formation.
Problem 3: No Synergistic Effect Observed in Combination with Antibiotics
Possible Causes:
-
Antagonistic Interaction: The antibiotic and PG-1 may have antagonistic mechanisms of action.
-
Inappropriate Concentration Range: The concentrations tested may not be in the range where synergy occurs.
-
Mechanism of Resistance: The bacterial strain's resistance mechanism may not be susceptible to the combined action of the two agents.
Solutions:
-
Checkerboard Assay: Perform a checkerboard titration with a wide range of concentrations for both PG-1 and the antibiotic to systematically screen for synergistic interactions.
-
Mechanism-Based Pairing: Select antibiotics with complementary mechanisms of action. For example, PG-1's membrane-permeabilizing effect can facilitate the entry of antibiotics that have intracellular targets.[11][12]
-
Time-Kill Assays: Conduct time-kill curve experiments to confirm synergy and observe the dynamics of bacterial killing over time.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Peptide Preparation: Prepare a 2-fold serial dilution of this compound or its analog in MHB in a 96-well low-binding microtiter plate.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of this compound (horizontally) and a second antimicrobial agent (vertically).
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Quantitative Data
Table 1: Antimicrobial Activity of this compound against Representative Antibiotic-Resistant Strains
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.12 - 2 | [14][15] |
| Pseudomonas aeruginosa | Multidrug-Resistant | 0.12 - 2 | [14][15] |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | 2.5 (in vivo dose mg/kg) | [14][15] |
| Acinetobacter baumannii | Multidrug-Resistant | 2 - 8 | [10] |
Table 2: Synergistic Activity of this compound with Other Antimicrobials
| This compound Combination | Target Organism | Observed Effect | Reference |
| + LL-37 | E. faecalis | Synergy | [9][11] |
| + Bactenecin | E. faecalis | Synergy | [9][11] |
| + Indolicidin | P. aeruginosa, E. coli | Synergy | [11] |
| + Colistin | A. baumannii | Synergy | [10] |
Visualizations
Caption: this compound mechanism of action against Gram-negative bacteria.
Caption: Experimental workflow for antimicrobial synergy screening.
References
- 1. Protegrin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of supported membrane disruption by antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Developing Antimicrobial Synergy With AMPs [frontiersin.org]
- 10. In vitro activity of this compound, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sgross.bio.uci.edu [sgross.bio.uci.edu]
- 12. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound enhances bacterial killing in thermally injured skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Protegrin-1 In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Protegrin-1 (PG-1) dosage in in vivo studies. Here, you will find troubleshooting guidance and frequently asked questions to navigate the challenges of preclinical research with this potent antimicrobial peptide.
Troubleshooting Guide: Addressing Common Experimental Issues
Researchers may encounter several challenges when working with this compound in vivo. This guide offers insights and potential solutions to common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or toxicity observed in the animal model, even at low doses. | This compound exhibits dose-dependent cytotoxicity and hemolytic activity.[1][2] The therapeutic window may be narrow for systemic applications. | - Re-evaluate Dosage: Start with the lowest effective doses reported in the literature and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. - Consider Localized Delivery: For infections in specific sites (e.g., skin, oral mucosa), topical or local administration can maximize efficacy while minimizing systemic toxicity.[3] - Investigate PG-1 Analogs: Several studies have focused on developing PG-1 analogs with improved selectivity for microbial membranes and reduced toxicity to mammalian cells.[1][4][5][6] |
| Lack of efficacy in reducing bacterial load or improving survival. | - Inadequate Dosage or Bioavailability: The administered dose may not be sufficient to reach the site of infection at a therapeutic concentration. - Route of Administration: The chosen route may not be optimal for the specific infection model. - Peptide Stability: PG-1 may be susceptible to degradation by proteases in vivo.[7] | - Optimize Administration Route: Compare different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to determine the most effective delivery method for your model.[8][9][10] - Pharmacokinetic Analysis: If resources permit, conduct pharmacokinetic studies to determine the half-life and distribution of PG-1 in your animal model. - Consider Formulation Strategies: Investigate formulation approaches, such as encapsulation in nanoparticles, to protect PG-1 from degradation and improve its pharmacokinetic profile. |
| Inconsistent or variable results between experiments. | - Animal Model Variability: Differences in animal age, weight, sex, or microbiome can influence the host response to both the infection and the treatment. - Peptide Handling and Storage: Improper storage or handling can lead to degradation of the peptide. | - Standardize Animal Cohorts: Ensure consistency in animal characteristics across all experimental groups. - Follow Proper Handling Protocols: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[8] Reconstitute the peptide in a sterile, appropriate solvent immediately before use. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in in vivo research.
1. What is the mechanism of action of this compound?
This compound is a cationic antimicrobial peptide that primarily acts by disrupting the cell membranes of microorganisms.[11][12] Its amphipathic β-hairpin structure allows it to preferentially interact with and insert into the negatively charged membranes of bacteria and fungi.[13] This insertion leads to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell death.[11][14] Recent studies also suggest that protegrins can bind to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, facilitating their entry.[11]
2. What is the antimicrobial spectrum of this compound?
This compound exhibits broad-spectrum activity against a wide range of pathogens, including:
-
Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[9][10][15]
-
Gram-negative bacteria: Such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[8][9][15]
-
Viruses: It has shown activity against the dengue virus.[8]
3. What are some reported effective in vivo dosages of this compound in mouse models?
The effective dosage of this compound is highly dependent on the infection model, the route of administration, and the target pathogen. Below is a summary of dosages used in various studies:
| Infection Model | Animal Model | Route of Administration | Dosage | Outcome | Reference |
| Pseudomonas aeruginosa or Staphylococcus aureus (peritoneal infection) | Immunocompetent Mice | Intraperitoneal (i.p.) | 0.5 mg/kg | Reduced mortality from 93-100% to 0-27% | [8][10] |
| Staphylococcus aureus (intravenous infection) | Immunocompetent Mice | Intravenous (i.v.) | 5 mg/kg | Reduced mortality from 73-93% to 7-33% | [8][9][10] |
| Vancomycin-resistant Enterococcus faecium (intravenous infection) | Leukopenic Mice | Intravenous (i.v.) | 2.5 mg/kg | Reduced mortality from 87% to 33% | [9][10] |
| Citrobacter rodentium (intestinal infection) | Mice | Oral (p.o.) | 10 mg/kg | Reduced histopathological changes in the colon and prevented body weight loss | [8] |
| Multidrug-resistant porcine ExPEC | Mice | Not specified | 32 µg/mL (MIC) | 87.5% survival rate within 24 hours | [16][17] |
4. What are the known signaling pathways modulated by this compound?
Beyond its direct antimicrobial activity, this compound has been shown to modulate host immune responses. It can activate signaling pathways such as ERK, COX2, and NF-κB.[8] Additionally, in porcine ovarian granulosa cells, this compound has been found to inhibit apoptosis induced by oxidative stress through the PERK/eIF2α/CHOP signaling pathway.[8]
Experimental Protocols
1. In Vivo Efficacy Study in a Murine Peritonitis Model
-
Objective: To evaluate the efficacy of this compound in reducing mortality in a murine model of bacterial peritonitis.
-
Animal Model: Immunocompetent BALB/c mice (8-10 weeks old).
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Bacterial Challenge: Mice are injected intraperitoneally with a lethal dose of Pseudomonas aeruginosa or Staphylococcus aureus (e.g., 1 x 10⁷ CFU).
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Treatment: Immediately following the bacterial challenge, mice are treated with a single intraperitoneal injection of this compound (e.g., 0.5 mg/kg) or a vehicle control (e.g., sterile saline).
-
Endpoint: Survival is monitored for a predetermined period (e.g., 7 days).
2. In Vivo Efficacy Study in a Murine Systemic Infection Model
-
Objective: To assess the efficacy of this compound in a murine model of systemic bacterial infection.
-
Animal Model: Immunocompetent or leukopenic mice.
-
Bacterial Challenge: Mice are inoculated intravenously with a lethal dose of bacteria (e.g., MRSA or VREF).
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Treatment: Within one hour of the bacterial challenge, mice receive a single intravenous injection of this compound (e.g., 2.5-5 mg/kg) or a vehicle control.
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Endpoint: Survival is monitored, and in some cases, bacterial load in organs (e.g., spleen, liver, kidneys) is quantified at specific time points.
Visualizing this compound Mechanisms and Workflows
To further aid in understanding, the following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of this compound antimicrobial action.
Caption: Workflow for in vivo dosage optimization of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between simulated physicochemical properties and hemolycity of protegrin-like antimicrobial peptides: Predicting experimental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances bacterial killing in thermally injured skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antimicrobial peptides based on this compound: In silico and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protegrin - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Protegrin-1 Resistance Development in Bacteria: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of bacterial resistance to Protegrin-1 (PG-1). This compound, a potent antimicrobial peptide (AMP), is known for its broad-spectrum activity and low propensity to induce resistance, which presents unique challenges in experimental settings.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cationic, β-sheet antimicrobial peptide that primarily acts by disrupting the bacterial cell membrane.[6][7] Its positively charged residues interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and the formation of pores, causing leakage of cellular contents and ultimately cell death.[1][8][9]
Q2: How readily do bacteria develop resistance to this compound?
A2: A significant body of research indicates that bacteria develop resistance to this compound at a very low frequency, if at all.[1][2][3][4] Studies involving serial passage of bacteria in the presence of sub-lethal concentrations of PG-1 have shown no significant increase in the minimum inhibitory concentration (MIC). For instance, one study reported no development of resistance in Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa after 18 and 11 subcultures, respectively.[2][4] Another study found no induced resistance in a multidrug-resistant strain of Escherichia coli.[1]
Q3: What are the known or hypothesized mechanisms of bacterial resistance to this compound and other cationic AMPs?
A3: While high-level resistance to this compound is rare, bacteria can employ several general mechanisms to resist cationic antimicrobial peptides. These include:
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Modification of the Cell Envelope: Altering the net surface charge to reduce the electrostatic attraction of the cationic peptide. In Gram-negative bacteria, this can involve modifications to the lipid A moiety of LPS, such as the addition of positively charged groups like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN).[8][10][11] In Gram-positive bacteria, D-alanylation of teichoic acids can reduce the negative charge of the cell wall.
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Increased Efflux Pump Expression: Upregulation of efflux pumps that can actively transport this compound out of the cell.[10][12]
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Proteolytic Degradation: Secretion of proteases that can degrade this compound.[12]
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Capsule Formation: The production of an extracellular polysaccharide capsule can act as a physical barrier, preventing the peptide from reaching the cell membrane.
Q4: I am unable to induce this compound resistance in my experiments. What could be the reason?
A4: The inability to induce resistance to this compound is a common and expected outcome. This is attributed to its rapid, membrane-disrupting mechanism of action, which makes it difficult for bacteria to develop specific, heritable resistance mechanisms without compromising their membrane integrity.[1][8] Before concluding that your experiment has failed, it is crucial to run a parallel control experiment with a conventional antibiotic, such as ciprofloxacin or gentamicin, for which resistance is known to develop under similar serial passage conditions.[2][4] If resistance develops to the control antibiotic, it validates your experimental setup and indicates that the lack of resistance to this compound is a genuine result.
Troubleshooting Guides
Problem 1: No observable increase in MIC after multiple serial passages.
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Possible Cause 1: Inherent low propensity for resistance. As stated in the FAQs, this compound has a very low potential to induce resistance. Your results may be accurately reflecting this characteristic.
-
Possible Cause 2: Sub-optimal experimental conditions. The concentration of this compound used for selection, the passage frequency, or the bacterial growth phase might not be optimal for selecting for resistant mutants.
-
Troubleshooting Step: Ensure that the starting concentration of this compound is at a sub-lethal level (e.g., 0.5x MIC) to allow for bacterial growth and the potential for mutation accumulation. The passage should be performed with cultures in the late logarithmic or early stationary phase.
-
-
Possible Cause 3: Instability of the peptide. this compound, like other peptides, can be susceptible to degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound regularly. Store the stock solution at -20°C or -80°C in a suitable solvent as recommended by the manufacturer.
-
Problem 2: Inconsistent MIC values between replicates.
-
Possible Cause 1: Inaccurate pipetting or dilution. Small variations in the concentration of this compound or the bacterial inoculum can lead to variability in MIC results.
-
Troubleshooting Step: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix of the bacterial inoculum to ensure that each replicate receives the same starting concentration of bacteria.
-
-
Possible Cause 2: Bacterial clumping. Aggregation of bacterial cells can lead to an uneven distribution of the inoculum and affect the accuracy of the MIC determination.
-
Troubleshooting Step: Gently vortex the bacterial suspension before inoculation to ensure a homogenous single-cell suspension.
-
Experimental Protocols
Protocol 1: Serial Passage for Induction of this compound Resistance
This protocol is designed to attempt the induction of resistance to this compound in a bacterial strain of interest.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
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This compound (lyophilized powder)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Incubator
-
Spectrophotometer
Procedure:
-
Determine the baseline MIC of this compound:
-
Perform a standard broth microdilution assay to determine the initial MIC of this compound against the wild-type bacterial strain.
-
-
Initiate Serial Passage:
-
In a 96-well plate, prepare a two-fold serial dilution of this compound in MHB, with concentrations ranging from below to above the baseline MIC.
-
Inoculate the wells with the bacterial strain at a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Subsequent Passages:
-
After incubation, identify the well with the highest concentration of this compound that shows visible bacterial growth (this is the sub-MIC).
-
Use the culture from this well as the inoculum for the next passage. Dilute this culture 1:1000 in fresh MHB.
-
Repeat the broth microdilution assay with a fresh serial dilution of this compound, using the diluted culture from the previous passage as the inoculum.
-
Repeat this process for a desired number of passages (e.g., 20-30 passages).
-
-
Monitor MIC:
-
At regular intervals (e.g., every 5 passages), determine the MIC of the passaged culture and compare it to the baseline MIC of the wild-type strain.
-
-
Stabilize the Resistant Strain:
-
If an increase in MIC is observed, streak the culture from the highest concentration of this compound with growth onto an agar plate.
-
Isolate a single colony and grow it in drug-free medium for several passages to ensure the resistance phenotype is stable.
-
Re-determine the MIC of the stabilized isolate.
-
Protocol 2: Characterization of Potential Resistance Mechanisms
If a stable increase in MIC is achieved, the following experiments can be performed to investigate the underlying resistance mechanisms.
-
Membrane Permeabilization Assay:
-
Use fluorescent dyes such as propidium iodide (PI) or SYTOX Green to assess membrane integrity. A decrease in dye uptake in the resistant strain compared to the wild-type strain in the presence of this compound would suggest alterations in the cell membrane that prevent permeabilization.
-
-
Gene Expression Analysis:
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes known to be involved in resistance to cationic AMPs. This includes genes responsible for LPS modification (e.g., arnT, eptA), teichoic acid modification (e.g., dlt operon), and efflux pumps (e.g., AcrAB-TolC in E. coli).
-
-
LPS Analysis (for Gram-negative bacteria):
-
Isolate LPS from both the wild-type and resistant strains.
-
Analyze the structure of the lipid A moiety using mass spectrometry to identify any modifications, such as the addition of L-Ara4N or pEtN.
-
Data Presentation
Table 1: Example of MIC Progression during Serial Passage
| Passage Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) - Control |
| 0 (Wild-type) | 2 | 0.015 |
| 5 | 2 | 0.06 |
| 10 | 2 | 0.25 |
| 15 | 4 | 1 |
| 20 | 4 | 4 |
| 25 | 4 | 16 |
| 30 | 4 | 32 |
Visualizations
This compound Mechanism of Action and Resistance Pathways
Caption: this compound mechanism of action and potential bacterial resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for the experimental investigation of this compound resistance.
References
- 1. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Resistance to Bacterial Infection in this compound Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial this compound Forms Amyloid-Like Fibrils with Rapid Kinetics Suggesting a Functional Link - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-mediated antimicrobial resistance: a phantom menace or a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Protegrin-1: A Potent Antimicrobial Peptide Outpacing Conventional Antibiotics
For Immediate Publication
A comprehensive analysis of Protegrin-1 (PG-1), a porcine-derived antimicrobial peptide, reveals its superior efficacy in key performance areas compared to conventional antibiotics. This guide synthesizes experimental data on its potent, rapid-acting antimicrobial activity, and a significantly lower propensity for inducing bacterial resistance, offering a promising alternative in an era of growing antibiotic resistance.
This publication presents a detailed comparison of this compound and conventional antibiotics, focusing on antimicrobial efficacy, speed of action, resistance development, and cytotoxicity. The data, compiled from multiple peer-reviewed studies, is intended for researchers, scientists, and drug development professionals.
Antimicrobial Efficacy: A Broad-Spectrum Advantage
This compound demonstrates potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant and multi-drug resistant (MDR) strains.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the MIC values of this compound against various bacterial strains in comparison to conventional antibiotics. Lower MIC values indicate higher antimicrobial potency.
| Microorganism | This compound (µg/mL) | Norfloxacin (µg/mL) | Gentamicin (µg/mL) | Colistin (µg/mL) |
| Escherichia coli | 0.12 - 2[1][2] | - | - | - |
| Pseudomonas aeruginosa | 0.5 - 8[1][3] | 0.25[4] | 0.5[4] | - |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 0.5[4] | 8[4] | 4[4] | - |
| Vancomycin-resistantEnterococcus faecium (VREF) | - | - | - | - |
| Acinetobacter baumannii(colistin-sensitive & resistant) | 2 - 8[3] | - | - | > MIC |
Speed of Action: Rapid Bactericidal Effects
A critical advantage of this compound is its rapid bactericidal activity. Experimental data from time-kill kinetics studies show that PG-1 can eliminate bacterial populations significantly faster than conventional antibiotics.
Table 2: Time-Kill Kinetics Comparison
This table highlights the time required for this compound and conventional antibiotics to achieve a significant reduction in bacterial viability.
| Microorganism | Compound | Concentration | Time to ≥3-log10 Reduction in CFU/mL |
| Methicillin-resistantStaphylococcus aureus (MRSA) | This compound | 5 µg/mL | < 15 minutes[1][2] |
| Gentamicin | 4 µg/mL | ~ 4 hours[4] | |
| Norfloxacin | 8 µg/mL | ~ 4 hours[4] | |
| Pseudomonas aeruginosa | This compound | 8 x MIC | < 15 minutes[1][2] |
Resistance Development: A Low Propensity for Resistance
One of the most significant drawbacks of conventional antibiotics is the rapid development of bacterial resistance. This compound exhibits a remarkably low tendency to induce resistance, even after repeated exposure.
Table 3: Resistance Development Comparison
The following data illustrates the change in MIC after serial passaging of bacteria in the presence of sub-lethal concentrations of this compound and conventional antibiotics.
| Microorganism | Compound | Number of Passages | Fold Increase in MIC |
| Pseudomonas aeruginosa | This compound | 11 | No increase[1][2] |
| Norfloxacin | 11 | 10[1][2] | |
| Gentamicin | 11 | 190[1][2] | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | This compound | 18 | No increase[1][2] |
| Norfloxacin | 18 | 85[1][2] |
Mechanism of Action: A Direct Assault on the Bacterial Membrane
This compound's primary mechanism of action involves the direct disruption of the bacterial cell membrane. Its cationic and amphipathic properties facilitate its interaction with the negatively charged bacterial membrane, leading to pore formation and subsequent cell death. This direct physical mechanism is believed to contribute to the low probability of resistance development.
Caption: this compound's mechanism of action involves a multi-step process leading to bacterial cell death.
Synergistic Potential
This compound has demonstrated synergistic effects when used in combination with conventional antibiotics, particularly colistin, against multi-drug resistant strains of Acinetobacter baumannii. This synergy can lower the required effective dose of both agents, potentially reducing toxicity and combating resistance. Studies have reported a Fractional Inhibitory Concentration (FIC) of less than 0.5 for the combination of PG-1 and colistin, indicating strong synergy.[3]
Cytotoxicity Profile
While this compound shows potent antimicrobial activity, its potential for cytotoxicity against mammalian cells is a critical consideration for therapeutic development.
Table 4: Cytotoxicity of this compound against Mammalian Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) of this compound against various mammalian cell lines. Higher IC50 values indicate lower cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) |
| 661W | Retinal Cells | ~200 - 400[5][6] |
| HEK293T | Human Embryonic Kidney Cells | ~900[5][6] |
| NIH-3T3 | Mouse Embryonic Fibroblasts | ~1300[5][6] |
| SH-SY5Y | Human Neuroblastoma Cells | ~900[5][6] |
| PMN | Porcine Neutrophils | < 200[5][6] |
It is important to note that analogues of this compound are being developed to improve its therapeutic index by reducing cytotoxicity while maintaining high antimicrobial efficacy.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
A standardized broth microdilution method is employed to determine the MIC of this compound and conventional antibiotics.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
Caption: The experimental workflow for conducting a time-kill kinetics assay.
Conclusion
The compiled evidence strongly suggests that this compound offers significant advantages over conventional antibiotics, including potent, broad-spectrum activity, rapid bactericidal action, and a low propensity for inducing resistance. While its cytotoxic profile requires careful consideration and the development of safer analogues, this compound and similar antimicrobial peptides represent a highly promising avenue for the development of next-generation therapeutics to combat the growing threat of antibiotic-resistant infections. Further research and clinical trials are warranted to fully explore the therapeutic potential of this remarkable antimicrobial peptide.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Protegrin-1 and Other Key Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
In the face of rising antimicrobial resistance, the scientific community is actively exploring alternative therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. This guide provides a detailed comparative analysis of Protegrin-1 (PG-1), a potent porcine cathelicidin, against three other well-characterized AMPs: LL-37, Defensins, and Magainins. This objective comparison, supported by experimental data, aims to assist researchers and drug development professionals in evaluating the potential of these peptides as next-generation antimicrobial agents.
Overview of this compound and Comparator Peptides
This compound is a small, 18-amino acid cationic peptide characterized by a rigid β-hairpin structure stabilized by two disulfide bonds.[1][2] This structural feature is crucial for its potent antimicrobial activity.[3] In contrast, LL-37, the only human cathelicidin, is a larger, 37-amino acid peptide that adopts an α-helical conformation upon interacting with microbial membranes. Defensins are a broad family of cysteine-rich cationic peptides with a characteristic β-sheet structure stabilized by three disulfide bonds. Magainins, originally isolated from the skin of the African clawed frog, are α-helical peptides. These structural differences fundamentally influence their mechanisms of action and biological activities.
Comparative Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound, LL-37, Defensins, and Magainins against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Peptides against Gram-Positive Bacteria
| Organism | This compound (µg/mL) | LL-37 (µg/mL) | Defensins (µg/mL) | Magainin 2 (µg/mL) |
| Staphylococcus aureus | 0.12 - 2[3] | <10 - 19.3[4][5] | 1 - 8[6] | 80 - 160[7] |
| Enterococcus faecium | ~10-20 µM (MBC)[8] | <10[4] | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Peptides against Gram-Negative Bacteria
| Organism | This compound (µg/mL) | LL-37 (µg/mL) | Defensins (µg/mL) | Magainin 2 (µg/mL) |
| Escherichia coli | 0.12 - 2[3] | <10[4] | 4 - 32[6] | 80 - 160[7] |
| Pseudomonas aeruginosa | 0.12 - 2[3] | <10[4] | >250[9] | 80 - 160[7] |
| Acinetobacter baumannii | - | - | - | 2-4 µM[10] |
| Klebsiella pneumoniae | ~10-20 µM (MBC)[8] | - | - | 40 - 160[7] |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Peptides against Fungi
| Organism | This compound (µg/mL) | LL-37 (µg/mL) | Defensins (µg/mL) | Magainin 2 (µg/mL) |
| Candida albicans | Moderate activity[3] | >250[5] | 0.5 - 4.0 µM (IC50)[11] | - |
Note: MIC values can vary depending on the specific assay conditions, bacterial/fungal strain, and the specific defensin tested.
Mechanisms of Action
The primary mechanism of action for most of these peptides involves the disruption of microbial cell membranes. However, the specific mode of disruption differs based on their structure.
This compound: PG-1 exerts its antimicrobial effect by forming pores in the microbial membrane.[2] Its rigid β-hairpin structure allows it to insert into the lipid bilayer and oligomerize, creating stable transmembrane channels that lead to leakage of intracellular contents and cell death.
References
- 1. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Salt-Tolerant Antifungal and Antibacterial Activities of the Corn Defensin ZmD32 [frontiersin.org]
Protegrin-1 vs. Defensins: A Comparative Analysis of Antimicrobial Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antimicrobial peptides (AMPs) is crucial for the development of novel therapeutics. This guide provides a detailed comparison of two prominent AMP families: Protegrin-1 and Defensins, with a focus on their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
This compound (PG-1), a member of the cathelicidin family of host defense peptides isolated from porcine leukocytes, and defensins, a major family of host defense peptides found across a wide range of species including humans, are both crucial components of the innate immune system.[1][2] While both exhibit broad-spectrum antimicrobial activity, their structural nuances lead to distinct mechanisms of action and immunomodulatory effects. PG-1 is a cysteine-rich β-sheet antimicrobial peptide, a structural classification it shares with certain defensins.[3]
Comparative Analysis of Antimicrobial Mechanisms
The primary antimicrobial action of both this compound and defensins involves the disruption of microbial cell membranes.[2][4] However, the specific models of membrane interaction and subsequent cellular effects show notable differences.
This compound is understood to exert its antimicrobial activity primarily through a pore formation mechanism in the microbial membrane.[2] This process involves the peptide adsorbing to the membrane surface, inserting into the hydrophobic core, and forming dimers which then oligomerize to create water-filled transmembrane pores.[2] This leads to an unrestricted flow of ions, subsequent cell rupture, and death.[2] The interaction of PG-1 with membranes is highly dependent on the lipid composition, showing a preference for anionic lipids commonly found in bacterial membranes over the zwitterionic lipids of eukaryotic cells.[5][6]
Defensins, on the other hand, employ a variety of mechanisms to kill microbes. These include direct membrane disruption, inhibition of bacterial cell wall synthesis, and interference with normal metabolism.[1][4][7] For membrane disruption, two primary models have been proposed: the "carpet model," where peptides accumulate on the membrane surface and cause disruption, and the "toroidal pore model," where peptides oligomerize to form pores.[7] The specific mechanism can vary between different types of defensins (e.g., alpha- and beta-defensins) and the target microbe.[1] Some defensins can also translocate across the membrane to interact with intracellular targets.[8]
Immunomodulatory Functions
Beyond their direct antimicrobial effects, both this compound and defensins play significant roles in modulating the host immune response.
This compound has been shown to neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, thereby reducing the inflammatory response.[9][10] It can also influence macrophage functionality, inhibiting phagocytosis of bacteria and reducing the survival of intracellular pathogens.[9][11]
Defensins are known to have multifaceted immunomodulatory functions, acting as signaling molecules between the innate and adaptive immune systems.[4][12] They can act as chemokines to recruit immune cells to the site of infection, induce the production of inflammatory mediators, and enhance antigen-specific immune responses.[12][13] However, the immunomodulatory effects of defensins can be complex, with some studies indicating they can also have anti-inflammatory properties.[13][14]
Data Presentation
Table 1: Comparative Properties of this compound and Defensins
| Feature | This compound | Defensins |
| Family | Cathelicidin[2] | Defensin[1] |
| Structure | β-hairpin with two disulfide bonds[3][15] | Cysteine-rich with a β-sheet core stabilized by three or four disulfide bonds[4] |
| Primary Antimicrobial Mechanism | Formation of β-barrel transmembrane pores[2] | Membrane disruption (carpet and toroidal pore models), inhibition of cell wall synthesis, metabolic disruption[1][4][7] |
| Lipid Selectivity | Preferentially interacts with anionic lipids (e.g., phosphatidylglycerol, lipid A)[5][6] | Interacts with negatively charged microbial cell membranes[7][16] |
| Immunomodulatory Functions | LPS neutralization, modulation of macrophage activity, stimulation of interleukin-1 beta secretion[2][9][10] | Chemotactic activity, induction of cytokines, modulation of adaptive immunity, anti-inflammatory effects[12][13][14] |
| Antimicrobial Spectrum | Broad-spectrum against Gram-positive and Gram-negative bacteria, and fungi[2] | Broad-spectrum against bacteria, fungi, and enveloped and non-enveloped viruses[4] |
Experimental Protocols
Membrane Permeabilization Assay (Outer Membrane)
This protocol assesses the ability of this compound or defensins to permeabilize the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Mid-logarithmic phase Gram-negative bacteria (e.g., E. coli)
-
N-phenyl-1-naphthylamine (NPN) solution (e.g., 100 µM in acetone)
-
HEPES buffer (5 mM, pH 7.4)
-
This compound or defensin solutions of varying concentrations
-
Fluorometer
Procedure:
-
Wash and resuspend the bacterial cells in HEPES buffer to a final optical density (OD600) of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.
-
Transfer 200 µL of the bacterial suspension to a 96-well black plate.
-
Add varying concentrations of the antimicrobial peptide to the wells.
-
Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Record the fluorescence at different time points to monitor the kinetics of membrane permeabilization. An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.
Lipid Bilayer Interaction Studies using Surface Plasmon Resonance (SPR)
This protocol provides a method to quantitatively analyze the interaction between antimicrobial peptides and lipid bilayers, offering insights into binding affinity and kinetics.
Materials:
-
SPR instrument with a sensor chip (e.g., L1 chip)
-
Liposomes (e.g., composed of POPC and POPG to mimic bacterial membranes)
-
Running buffer (e.g., PBS)
-
This compound or defensin solutions of varying concentrations
-
Regeneration solution (e.g., NaOH)
Procedure:
-
Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by extrusion.
-
Immobilize the liposomes onto the sensor chip surface to form a stable lipid bilayer.
-
Inject a series of concentrations of the antimicrobial peptide over the chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the peptide to the lipid bilayer.
-
After each injection, regenerate the sensor surface using the regeneration solution to remove the bound peptide.
-
Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the peptide-lipid interaction.
Mandatory Visualizations
Caption: Comparative mechanisms of action for this compound and Defensins.
Caption: Workflow for key experimental protocols.
References
- 1. Frontiers | Defensins: A Double-Edged Sword in Host Immunity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Protegrin - Wikipedia [en.wikipedia.org]
- 4. Defensin - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Interaction of this compound with Lipid Bilayers: Membrane Thinning Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant defensins: types, mechanism of action and prospects of genetic engineering for enhanced disease resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of α-defensin bactericidal action: COMPARATIVE MEMBRANE DISRUPTION BY CRYPTDIN-4 AND ITS DISULFIDE-NULL ANALOG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and immunomodulatory activities of porcine cathelicidin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Immunomodulatory Properties of Defensins and Cathelicidins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defensins as anti-inflammatory compounds and mucosal adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Interaction of this compound with lipid bilayers: membrane thinning effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defensin–lipid interactions in membrane targeting: mechanisms of action and opportunities for the development of antimicrobial and anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power of Protegrin-1: A New Frontier in Combating Antibiotic Resistance
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel therapeutic strategies is paramount. Protegrin-1 (PG-1), a potent antimicrobial peptide, has demonstrated remarkable synergistic effects when combined with traditional antibiotics, offering a promising avenue for the treatment of multidrug-resistant bacterial infections. This guide provides a comprehensive comparison of this compound's synergistic activity with various conventional antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound: A Potent Partner for Conventional Antibiotics
This compound, a cysteine-rich, 18-residue peptide isolated from porcine leukocytes, exhibits broad-spectrum antimicrobial activity.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes through the formation of pores, leading to increased permeability and cell death.[2][3][4][5] This membrane-permeabilizing property is the cornerstone of its synergistic relationship with traditional antibiotics. By creating entry points in the bacterial membrane, this compound facilitates the influx of other antimicrobial agents, allowing them to reach their intracellular targets more effectively and at lower concentrations.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and conventional antibiotics has been quantified using standard in vitro methods, primarily the checkerboard assay and the time-kill assay. The Fractional Inhibitory Concentration (FIC) index, derived from the checkerboard assay, is a key metric used to define the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 indicates synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 signifies antagonism.[6][7]
Checkerboard Assay Results
A pivotal study investigating the synergistic potential of this compound against multidrug-resistant Acinetobacter baumannii revealed significant synergy when combined with colistin. The findings are summarized in the table below.
| Antibiotic Combination | Bacterial Strain(s) | FIC Index | Interpretation | Reference |
| This compound + Colistin | Acinetobacter baumannii (including colistin-resistant strains) | < 0.5 | Synergy | [8][9] |
| This compound + Fosfomycin | Acinetobacter baumannii | Not specified (No significant synergistic effect) | Additive/Indifference | [8] |
| This compound + Levofloxacin | Acinetobacter baumannii | Not specified (No significant synergistic effect) | Additive/Indifference | [8] |
| This compound + Meropenem | Acinetobacter baumannii | Not specified (No significant synergistic effect) | Additive/Indifference | [8] |
| This compound + Tigecycline | Acinetobacter baumannii | Not specified (No significant synergistic effect) | Additive/Indifference | [8] |
| This compound + Rifampicin | Acinetobacter baumannii | Not specified (No significant synergistic effect) | Additive/Indifference | [8] |
Notably, no antagonism was observed in any of the tested combinations.[8][9]
Time-Kill Assay Findings
Time-kill assays provide dynamic information about the bactericidal activity of antimicrobial combinations over time. Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point.[10]
Studies have confirmed the synergistic efficacy of the this compound and colistin combination against A. baumannii using time-kill assays.[8][9] While specific log-reduction values from these studies are not detailed in the available literature, one study on this compound alone demonstrated its rapid bactericidal activity, reducing viable CFU of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa by more than three log units in less than 15 minutes.[1] This rapid killing action likely contributes significantly to the observed synergy in combination therapies.
Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for the key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.
-
Preparation of Antibiotics: Stock solutions of this compound and the conventional antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), and the other agent is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[6]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Reading Results: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the formula: FIC Index = FIC of Agent A + FIC of Agent B, where FIC = MIC of the agent in combination / MIC of the agent alone.[6][7]
Time-Kill Assay Protocol
The time-kill assay evaluates the rate and extent of bacterial killing by antimicrobial agents over time.
-
Preparation of Cultures: A standardized bacterial inoculum (e.g., ~10^6 CFU/mL) is prepared in a suitable broth medium.[10]
-
Exposure to Antimicrobials: The bacterial culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., based on their MICs). A growth control (no antibiotic) is also included.
-
Sampling over Time: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar plates.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is determined by comparing the reduction in bacterial count for the combination with that of the individual agents.[10]
Visualizing the Synergistic Mechanism
The proposed mechanism of synergy between this compound and a traditional antibiotic, such as a beta-lactam, is illustrated below. This compound first permeabilizes the outer membrane of the Gram-negative bacterium, allowing the beta-lactam antibiotic to bypass this primary barrier and access the periplasmic space where it can inhibit cell wall synthesis.
Caption: Synergistic mechanism of this compound and a traditional antibiotic.
Experimental Workflow for Synergy Testing
The logical flow for assessing the synergistic effects of this compound with traditional antibiotics involves a screening phase followed by a confirmation and dynamic analysis phase.
Caption: Workflow for evaluating antimicrobial synergy.
Conclusion
The synergistic combination of this compound with traditional antibiotics, particularly colistin, presents a compelling strategy to overcome multidrug resistance in clinically significant pathogens like Acinetobacter baumannii. The ability of this compound to permeabilize bacterial membranes enhances the efficacy of conventional drugs, potentially revitalizing their use against resistant strains. Further research into the synergistic effects of this compound with a broader range of antibiotics and against diverse bacterial species is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the critical fight against antimicrobial resistance.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial this compound Forms Ion Channels: Molecular Dynamic Simulation, Atomic Force Microscopy, and Electrical Conductance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of supported membrane disruption by antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Protegrin-1: Validating Rapid In Vivo Bactericidal Efficacy for Next-Generation Antimicrobials
A Comparative Guide for Researchers and Drug Development Professionals
Protegrin-1 (PG-1), a cysteine-rich β-hairpin antimicrobial peptide (AMP) isolated from porcine leukocytes, has demonstrated potent, broad-spectrum bactericidal activity in vitro. Its primary mechanism of action involves the rapid disruption of bacterial cell membranes, leading to cell death within minutes.[1] This guide provides a comprehensive overview of the in vivo validation of this compound's rapid bactericidal activity, offering a comparative analysis against other antimicrobials and detailing the experimental frameworks used to substantiate its efficacy.
In Vivo Bactericidal Activity: A Quantitative Comparison
This compound has been rigorously evaluated in various murine models of infection, consistently demonstrating a rapid and significant reduction in bacterial burden and a marked improvement in survival rates. The following tables summarize key quantitative data from these in vivo studies, comparing the performance of this compound and its analogs with conventional antibiotics.
| Systemic Infection Model | Organism | Treatment | Dose | Time Point | Mean Log Reduction in CFU/g (vs. Control) | Survival Rate (%) |
| Murine Sepsis Model | Multidrug-Resistant Escherichia coli (ExPEC) | This compound | 3.2 mg/kg | 12 h | Blood: ~2.0, Brain: ~2.5, Spleen: ~3.0, Lungs: ~2.5 | 75% |
| Tetracycline | 30 mg/kg | 12 h | Blood: ~1.0, Brain: ~1.5, Spleen: ~2.0, Lungs: ~1.5 | 25% | ||
| Murine Septicemia Model | Escherichia coli ATCC 25922 | This compound Analog ([V16R]) | 5 mg/kg (two doses) | 7 days | Not Reported | 80% |
| Ciprofloxacin | 10 mg/kg (two doses) | 7 days | Not Reported | 100% | ||
| Saline (Control) | - | 7 days | - | 20%[2] |
| Localized Infection Model | Organism | Treatment Model | Time Point | Mean Log Reduction in CFU/g (vs. Control) | Survival Rate (%) |
| Murine Respiratory Infection | Actinobacillus suis | Transgenic Mice Expressing PG-1 | 6 days | Lungs: ~2.0 | 87% |
| Wild-Type Mice (Control) | 6 days | - | 31%[3] | ||
| Murine Burn Wound Infection | Silvadene-Resistant Pseudomonas aeruginosa | Topical this compound | Not Specified | Significant decrease vs. control | Not Reported[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.
Murine Sepsis Model for Multidrug-Resistant E. coli
This protocol is adapted from a study evaluating the in vivo efficacy of this compound against a multidrug-resistant porcine extraintestinal pathogenic E. coli (ExPEC) strain.[5]
1. Animal Model:
-
Four-week-old female BALB/c mice are used.
2. Bacterial Challenge:
-
The multidrug-resistant ExPEC strain is grown to the logarithmic phase.
-
Mice are challenged via intraperitoneal (i.p.) injection with 1 x 10⁷ colony-forming units (CFU) of the bacterial suspension.
3. Treatment Administration:
-
Immediately following the bacterial challenge, mice are treated with a single i.p. injection of this compound (3.2 mg/kg), tetracycline (30 mg/kg), or a phosphate-buffered saline (PBS) vehicle control.
4. Evaluation of Bactericidal Activity:
-
At 12 hours post-infection, a cohort of mice from each group is euthanized.
-
Blood, brain, spleen, and lung tissues are aseptically harvested.
-
Organs are homogenized in sterile PBS.
-
Serial dilutions of the blood and tissue homogenates are plated on Luria-Bertani (LB) agar.
-
Plates are incubated overnight at 37°C, and bacterial colonies are counted to determine the CFU per gram of tissue or milliliter of blood.
5. Survival Study:
-
A separate cohort of mice is monitored for survival over 72 hours, with observations recorded every 6 hours.
Murine Model of Actinobacillus suis Respiratory Infection in PG-1 Transgenic Mice
This protocol describes the evaluation of infection resistance in transgenic mice constitutively expressing this compound.[1][2]
1. Animal Model:
-
Transgenic mice expressing the this compound gene and their wild-type (WT) littermates (6-7 weeks old) are used.
2. Bacterial Inoculum Preparation:
-
Actinobacillus suis is grown on sheep blood agar plates.
-
A bacterial suspension is prepared in sterile PBS and adjusted to a concentration of approximately 5 x 10⁸ CFU/ml.
3. Infection Procedure:
-
Mice are anesthetized, and 30 µl of the bacterial suspension is administered intranasally.
4. Post-Infection Monitoring and Sample Collection:
-
Mice are monitored for clinical signs of infection for 6 days.
-
At day 6 post-inoculation, surviving mice are euthanized.
-
Lung tissue is aseptically removed, weighed, and homogenized.
5. Quantification of Bacterial Load:
-
Serial dilutions of the lung homogenates are plated on appropriate agar plates.
-
The number of A. suis CFU recovered from the lungs is determined after incubation.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental processes and the proposed mechanisms of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: In vivo validation workflow for this compound.
References
- 1. Enhanced Resistance to Bacterial Infection in this compound Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances bacterial killing in thermally injured skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Protegrin-1: A Comparative Analysis of Cross-Resistance with Other Antimicrobial Peptides
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical factor in the evaluation of new antimicrobial agents. This guide provides a comparative analysis of Protegrin-1 (PG-1) and other antimicrobial peptides (AMPs), with a focus on cross-resistance studies and the experimental data supporting these findings.
This compound, a cysteine-rich, 18-residue beta-sheet peptide isolated from porcine leukocytes, has demonstrated potent and rapid microbicidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria[1]. A significant characteristic of this compound is its low propensity for inducing resistance, a crucial advantage in the face of mounting antibiotic resistance.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. Notably, studies attempting to induce resistance to this compound through serial passaging have been largely unsuccessful, highlighting its robust nature.
| Bacterial Strain | This compound MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.12 - 2 | [1] |
| Pseudomonas aeruginosa | 0.12 - 2 | [1] |
| Acinetobacter baumannii (colistin-sensitive and resistant) | 2 - 8 | [2] |
| Escherichia coli | 32 | [3] |
| Porcine ExPEC PCN033 | 32 | [3] |
In a key study, attempts to generate resistance in P. aeruginosa and MRSA by repeated subculturing in the presence of sub-inhibitory concentrations of this compound did not result in any increase in its MIC[1][4][5]. In stark contrast, under the same experimental conditions, the MIC of norfloxacin against P. aeruginosa increased 10-fold, and gentamicin's MIC increased 190-fold. Similarly, the MIC of norfloxacin against MRSA saw an 85-fold increase[1][4]. This resistance stability of this compound is a significant differentiator when compared to conventional antibiotics.
While specific cross-resistance data for this compound against other AMPs is limited due to the difficulty in generating this compound resistant strains, the lack of resistance development itself is a critical point of comparison. For other AMPs, such as pexiganan (a magainin analogue), cross-resistance has been a subject of investigation, raising concerns about the potential for bacteria resistant to one AMP to exhibit resistance to others with similar mechanisms of action.
Experimental Protocols
The methodologies employed in studying antimicrobial resistance and cross-resistance are crucial for the accurate interpretation of data. Below are detailed protocols for key experiments.
Protocol for Inducing Antimicrobial Resistance
This protocol is adapted from studies aimed at inducing resistance through serial passaging.
-
Bacterial Strain Preparation: A logarithmic phase bacterial suspension (approximately 1 x 10^8 CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Passaging: The bacterial culture is serially passaged in the presence of escalating concentrations of the antimicrobial agent. A typical regimen involves:
-
Generations 1-10: 1/4 x MIC
-
Generations 11-20: 1/2 x MIC
-
Generations 21-30: 1 x MIC
-
-
Incubation: Cultures are incubated under standard conditions (e.g., 37°C with shaking at 120 rpm) for 24 hours per passage.
-
MIC Determination: The MIC is determined at regular intervals (e.g., every 5-10 generations) to monitor for any changes in susceptibility.
-
Withdrawal Period: To assess the stability of any acquired resistance, the resistant strain is subsequently passaged for an additional number of generations (e.g., 10) in an antimicrobial-free medium before re-testing the MIC.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: The antimicrobial agent is serially diluted two-fold in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the same broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading the Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a cross-resistance study, the following diagrams are provided.
Caption: Experimental workflow for a cross-resistance study.
Caption: Proposed mechanism of action for this compound.
Conclusion
The available evidence strongly suggests that this compound has a low potential for the development of resistance. This intrinsic characteristic makes the likelihood of cross-resistance to other AMPs a lesser concern compared to other antimicrobial agents that more readily select for resistant mutants. For drug development professionals, this compound's resistance profile represents a significant advantage, positioning it as a promising candidate for further investigation and development as a novel therapeutic agent. Future research should continue to explore the molecular basis for this low resistance potential.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Protegrin-1: A Comparative Benchmark of its Therapeutic Window Against LL-37 and Magainin-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of the antimicrobial peptide (AMP) Protegrin-1 against two other well-characterized AMPs: LL-37 and Magainin-2. The following sections present quantitative data on their antimicrobial efficacy and cytotoxicity, detail the experimental protocols for these assessments, and visualize their known signaling pathways and experimental workflows.
Executive Summary
This compound (PG-1) is a potent, broad-spectrum antimicrobial peptide with a distinct β-hairpin structure.[1][2] Its clinical development has been hampered by concerns regarding its cytotoxicity. This guide benchmarks PG-1's therapeutic window against the human cathelicidin LL-37, known for its immunomodulatory functions, and Magainin-2, a classic α-helical peptide. The therapeutic index (TI), a ratio of toxicity to efficacy, is a critical parameter for evaluating the clinical potential of AMPs. A higher TI indicates a wider and safer therapeutic window.
Data Presentation: Efficacy and Toxicity
The therapeutic window of an antimicrobial peptide is determined by comparing its efficacy against pathogens with its toxicity to host cells. The most common metrics for this are the Minimum Inhibitory Concentration (MIC) and the 50% Hemolytic Concentration (HC50).
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data below is a compilation from various studies and may reflect slight variations due to different experimental conditions.
| Peptide | Escherichia coli (μM) | Pseudomonas aeruginosa (μM) | Staphylococcus aureus (μM) |
| This compound | 0.125 - 0.5[2] | 0.25 - 1[2] | 0.5 - 1[2] |
| LL-37 | ~2[3] | <10 | ~2[3] |
| Magainin-2 | ~50[4] | >50 | ~50[4] |
Cytotoxicity: 50% Hemolytic Concentration (HC50)
The HC50 is the concentration of a peptide that causes 50% lysis of human red blood cells. This is a common in vitro measure of toxicity to mammalian cells.
| Peptide | HC50 (μM) |
| This compound | High hemolytic activity[2] |
| LL-37 | Low hemolytic activity at bactericidal concentrations |
| Magainin-2 | Low hemolytic activity[4][5] |
Therapeutic Index (TI)
The therapeutic index is calculated as the ratio of HC50 to MIC (TI = HC50 / MIC). A higher TI is desirable, indicating greater selectivity for microbial cells over host cells. Due to the variability in reported HC50 and MIC values, a precise, directly comparable TI is challenging to establish without head-to-head studies. However, based on the available data, Magainin-2 generally exhibits a more favorable therapeutic index than this compound, which is known for its significant hemolytic activity.[2][4][5] LL-37's TI is influenced by its concentration-dependent effects and interactions with host cells.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of antimicrobial peptides. Below are detailed methodologies for determining MIC and HC50.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[6][7][8][9][10]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial suspension of the test organism (e.g., E. coli, S. aureus) adjusted to a concentration of approximately 5 x 10^5 CFU/mL
-
Stock solutions of the antimicrobial peptides (this compound, LL-37, Magainin-2)
-
Positive control (bacterial suspension without peptide)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of each peptide in the appropriate broth directly in the 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (wells with bacteria and broth but no peptide) and a negative control (wells with broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay measures the lytic activity of peptides against red blood cells.[11][12][13]
Materials:
-
Freshly drawn human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Stock solutions of the antimicrobial peptides
-
Positive control (e.g., 1% Triton X-100 for 100% hemolysis)
-
Negative control (PBS for 0% hemolysis)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs with PBS by centrifugation until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of the peptides in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 is the concentration that results in 50% hemolysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by the peptides and the workflows for the experimental protocols.
Caption: this compound's known signaling interactions.[1][14][15]
Caption: LL-37's diverse immunomodulatory signaling pathways.[16][17][18][19][20]
Caption: The membrane-centric mechanism of Magainin-2.[21][22][23][24][25]
Caption: Experimental workflow for the MIC assay.
Caption: Experimental workflow for the hemolysis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Broth microdilution susceptibility testing. [bio-protocol.org]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patrinum.ch [patrinum.ch]
- 16. Cathelicidin LL-37: A new important molecule in the pathophysiology of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptidesciences.com [peptidesciences.com]
- 19. invivogen.com [invivogen.com]
- 20. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Magainin 2 in action: distinct modes of membrane permeabilization in living bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Structural and mechanistic divergence in LL-37, HNP-1, and Magainin-2: An integrated computational and biophysical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Magainin II - SB PEPTIDE [sb-peptide.com]
Protegrin-1: A Comparative Guide to its Efficacy Against Multi-Drug Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Protegrin-1 (PG-1), a potent antimicrobial peptide (AMP) derived from porcine leukocytes, has emerged as a promising candidate. This guide provides an objective comparison of PG-1's performance against MDR pathogens, supported by experimental data and detailed methodologies.
Introduction to this compound (PG-1)
This compound is an 18-amino acid, cysteine-rich cationic peptide belonging to the cathelicidin family.[1][2] Its structure is characterized by a β-hairpin sheet stabilized by two disulfide bridges, a feature crucial for its antimicrobial activity.[2][3] PG-1 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.[4][5][6] Its multifaceted mechanism of action, which includes direct bacterial membrane disruption and immunomodulation, makes it a subject of intensive research for new anti-infective therapies.[1][7]
Mechanism of Action: A Dual Approach
This compound's efficacy stems from a dual-action mechanism that combines direct bactericidal effects with modulation of the host immune response.
-
Direct Membranolytic Activity: The primary antimicrobial action of PG-1 involves the permeabilization of bacterial cell membranes. Due to its positive charge, PG-1 is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] Following this initial binding, the peptide inserts into the lipid bilayer, aggregates into dimers, and forms stable transmembrane pores.[4][8] This process, often described by the toroidal pore model, leads to an uncontrolled flux of ions, collapse of the membrane potential, and ultimately, rapid cell death.[1][9] This direct physical disruption of the membrane is a key reason why the development of bacterial resistance to PG-1 is significantly slower compared to traditional antibiotics.[6][10]
-
Immunomodulatory Effects: Beyond its direct killing ability, PG-1 can modulate the host's immune response. It can bind to and neutralize bacterial endotoxins like LPS, thereby suppressing excessive innate immune activation and tempering hyperinflammatory responses.[1][2] Studies have shown that PG-1 can downregulate key inflammatory signaling pathways, including NF-κB, MAPK, and TNF, mitigating uncontrolled inflammation without compromising host defense.[1][7] This dual capability of eliminating pathogens while restoring immune homeostasis represents a significant therapeutic advantage.[7]
References
- 1. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Dependent Immune Modulatory Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review [mdpi.com]
- 5. Design of this compound Analogs with Improved Antibacterial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Protegrin-1 vs. LL-37: A Comparative Guide to Their Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Protegrin-1 (PG-1) and LL-37 are two well-characterized antimicrobial peptides (AMPs) that play crucial roles in the innate immune system. Beyond their direct microbicidal activities, both peptides exhibit a remarkable array of immunomodulatory functions, positioning them as potential therapeutic agents for a variety of inflammatory and infectious diseases. This guide provides an objective comparison of the immunomodulatory effects of this compound and LL-37, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development.
At a Glance: Key Immunomodulatory Differences
| Feature | This compound (PG-1) | LL-37 |
| Primary Immunomodulatory Mechanism | Primarily anti-inflammatory through potent LPS neutralization. Also activates the IGF-1R pathway. | Dual pro- and anti-inflammatory activities. Modulates TLR signaling, acts as a chemoattractant, and influences immune cell differentiation. |
| Interaction with TLRs | Indirectly inhibits TLR4 signaling by sequestering LPS. | Directly modulates TLR signaling: suppresses TLR2 and TLR4 activation by binding their ligands (LTA and LPS) but enhances TLR3, TLR7/8, and TLR9 signaling by complexing with nucleic acids. |
| Key Signaling Pathways | Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway, leading to ERK activation. | Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK), NF-κB pathway. |
| Chemotactic Activity | Primarily for neutrophils, monocytes, and T-cells. | Potent chemoattractant for a wide range of immune cells including neutrophils, monocytes, mast cells, and T-cells via FPRL1. |
| Cytokine Modulation | Generally suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by neutralizing PAMPs. | Context-dependent; can induce both pro-inflammatory (e.g., IL-6, IL-8, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines. |
| Cellular Processes | Stimulates intestinal cell migration. | Promotes wound healing, angiogenesis, and apoptosis of certain cells. |
Quantitative Data Comparison
The following tables summarize quantitative data on the biological activities of this compound and LL-37. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (PG-1) MIC (µg/mL) | LL-37 MIC (µg/mL) |
| Escherichia coli | 0.12 - 2 | <10 |
| Pseudomonas aeruginosa | 0.12 - 2 | <10 |
| Staphylococcus aureus | 0.12 - 2 | <10 |
| Methicillin-resistant S. aureus (MRSA) | 0.12 - 2 | >100 (in high salt) |
| Vancomycin-resistant Enterococcus faecium | - | <10 |
| Candida albicans | - | >100 (in high salt) |
Data compiled from multiple sources, including[1][2].
Table 2: Lipopolysaccharide (LPS) Neutralization
| Peptide | Assay | IC50 |
| LL-37 | LAL assay | 0.29 µM[3] |
| LL-37 | Inhibition of FITC-LPS binding to RAW 264.7 cells | 0.070 µM[4] |
| This compound | Inhibition of TNF-α release from human THP-1 cells | Effective at low µg/mL concentrations |
Experimental Protocols
Macrophage Stimulation and Cytokine Analysis
Objective: To assess the effect of PG-1 and LL-37 on cytokine production by macrophages in response to an inflammatory stimulus (e.g., LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and LL-37 peptides (synthetic, high purity)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-10
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare solutions of PG-1 and LL-37 in sterile PBS at various concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
Prepare a solution of LPS in DMEM at 20 ng/mL.
-
Remove the culture medium from the cells and replace it with fresh medium.
-
Add the desired concentrations of PG-1 or LL-37 to the wells. For control wells, add PBS.
-
Immediately after adding the peptides, add the LPS solution to the appropriate wells. Include wells with peptides alone and LPS alone as controls.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Collect the supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using the respective ELISA kits, following the manufacturer's instructions.
Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the chemotactic effect of PG-1 and LL-37 on immune cells (e.g., neutrophils or monocytes).
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size for monocytes)
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 0.5% BSA
-
This compound and LL-37 peptides
-
Chemoattractant control (e.g., fMLP)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare solutions of PG-1 and LL-37 in RPMI-1640 with 0.5% BSA at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Add the peptide solutions or the fMLP control to the lower wells of the Boyden chamber. Use medium alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the labeled cell suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 90 minutes.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.
IGF-1R Phosphorylation Assay (Western Blot)
Objective: To determine if this compound induces the phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF-1R).
Materials:
-
Intestinal epithelial cell line (e.g., IPEC-J2)
-
DMEM/F12 medium
-
This compound peptide
-
IGF-1 (positive control)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture IPEC-J2 cells to near confluency and then serum-starve for 4 hours.
-
Treat the cells with this compound (e.g., 5 µg/mL) or IGF-1 (e.g., 100 ng/mL) for 15 minutes. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-IGF-1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-IGF-1R antibody to confirm equal protein loading.
Signaling Pathways and Mechanisms of Action
This compound Signaling
This compound's immunomodulatory effects are significantly attributed to its ability to directly bind and neutralize lipopolysaccharide (LPS), thereby preventing the activation of the TLR4 signaling cascade. More recent evidence also points to a direct signaling role through the Insulin-like Growth Factor 1 Receptor (IGF-1R).
This compound signaling pathways.
LL-37 Signaling
LL-37 exhibits more complex immunomodulatory actions by interacting with a variety of cell surface and intracellular receptors. Its effects are highly context-dependent, leading to either pro- or anti-inflammatory outcomes.
LL-37 signaling pathways.
Conclusion
This compound and LL-37, while both members of the cathelicidin family of antimicrobial peptides, exhibit distinct immunomodulatory profiles. This compound's effects are predominantly anti-inflammatory, largely driven by its potent ability to neutralize bacterial endotoxins and its recently discovered interaction with the IGF-1R pathway. In contrast, LL-37 demonstrates a more complex, dual-faceted role, capable of both promoting and suppressing inflammation through its interactions with a wider array of cellular receptors and signaling pathways. This context-dependent activity of LL-37 makes its therapeutic application potentially more nuanced.
For researchers and drug developers, the choice between targeting pathways modulated by this compound or LL-37 will depend on the specific therapeutic goal. The strong anti-endotoxin and pro-migratory effects of this compound may be advantageous in treating sepsis and promoting tissue repair. The multifaceted immunomodulatory and potent chemotactic activities of LL-37 could be harnessed for applications in wound healing and vaccine adjuvant development, although its pro-inflammatory potential requires careful consideration. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two promising immunomodulatory peptides.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of LL-37, a cathelin-associated antimicrobial peptide of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Augmentation of the Lipopolysaccharide-Neutralizing Activities of Human Cathelicidin CAP18/LL-37-Derived Antimicrobial Peptides by Replacement with Hydrophobic and Cationic Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]
Protegrin-1: A Comparative Guide to In Vitro and In Vivo Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Protegrin-1 (PG-1), a cysteine-rich antimicrobial peptide isolated from porcine leukocytes, has demonstrated potent, broad-spectrum microbicidal activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[1][2][3] Its rapid, membrane-disrupting mechanism of action makes it a promising candidate for the development of novel anti-infective therapies, particularly in an era of rising antibiotic resistance.[4][5] This guide provides a comprehensive comparison of the in vitro and in vivo activity of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro minimum inhibitory concentrations (MICs) and in vivo efficacy of this compound against various clinically relevant pathogens.
Table 1: In Vitro Activity of this compound Against Various Pathogens
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 2 | [1][2] |
| Pseudomonas aeruginosa | - | 0.12 - 8 | [1][2][6] |
| Escherichia coli | ATCC 25922 | 2 | [6] |
| Escherichia coli | (ExPEC) PCN033 | 32 | [7][8] |
| Enterococcus faecium | Vancomycin-Resistant | - | [1][2] |
| Acinetobacter baumannii | Clinical Isolates | 2 - 8 | [9] |
| Klebsiella pneumoniae | BAA1705, K6 | 0.4 | [10] |
| Salmonella pullorum | - | 4 | [6] |
| Mycobacterium tuberculosis | Drug-Susceptible & MDR | - | [11] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Infection
| Animal Model | Pathogen | PG-1 Dose & Route | Key Findings | Reference |
| Immunocompetent Mice | P. aeruginosa or S. aureus | 0.5 mg/kg, single i.p. | Reduced mortality from 93-100% to 0-27% | [1][2] |
| Immunocompetent Mice | S. aureus | 5 mg/kg, single i.v. | Reduced mortality from 73-93% to 7-33% | [1][12] |
| Leukopenic Mice | E. faecium (VRE) | 2.5 mg/kg, single i.v. | Reduced mortality from 87% to 33% | [1][2] |
| BALB/c Mice | E. coli (ExPEC) PCN033 | 3.2 mg/kg, i.p. | 87.5% survival rate vs. 0% in control | [7] |
| BALB/c Mice | E. coli ATCC 25922 | - | 60% survival with a PG-1 analog | [13] |
| Mice | Citrobacter rodentium | 10 mg/kg, p.o. | Reduced intestinal histopathologic changes | [12] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of this compound is determined using the broth microdilution method as previously described.[7][14]
-
Preparation of Peptide and Bacteria: this compound is dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial strains are cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: An equal volume of the bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
In Vivo Efficacy Study: Murine Peritonitis/Sepsis Model
The in vivo antimicrobial activity of this compound is commonly evaluated in a murine model of systemic infection.[1][7][13]
-
Animal Model: BALB/c mice or other suitable immunocompetent or leukopenic strains are used.
-
Infection Challenge: Mice are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with a lethal dose of a bacterial pathogen (e.g., S. aureus, P. aeruginosa, E. coli).
-
Peptide Administration: this compound or a vehicle control (e.g., phosphate-buffered saline) is administered to the mice, typically via the same route as the infection, at a specified time point relative to the bacterial challenge (e.g., 1 hour post-infection).
-
Monitoring and Endpoints: The survival of the mice is monitored over a period of several days. Other endpoints may include determining the bacterial load in various organs (e.g., spleen, liver, lungs) and histopathological analysis of tissues to assess inflammation and tissue damage.[7]
Mechanism of Action and Signaling Pathways
This compound exerts its potent antimicrobial effects through a primary mechanism of direct membrane disruption.[5] This process involves the electrostatic attraction of the cationic peptide to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[3] Upon binding, PG-1 inserts into the lipid bilayer, forming transmembrane pores that lead to the uncontrolled passage of ions and small molecules, dissipation of the membrane potential, and ultimately, rapid cell death.[4][5]
In addition to its direct bactericidal activity, this compound has been shown to possess immunomodulatory functions.[7][8] Transcriptomic analyses have revealed that PG-1 can temper infection-induced hyperinflammatory responses by modulating key signaling pathways, including NF-κB, MAPK, and TNF signaling.[7][8] Furthermore, studies suggest that PG-1 can activate the insulin-like growth factor 1 receptor (IGF1R) pathway, which may contribute to its role in enhancing innate cellular defense and promoting cell migration.[15]
Caption: this compound dual mechanism of action.
Experimental and Logical Workflow
The evaluation of this compound's therapeutic potential follows a logical progression from in vitro characterization to in vivo validation.
Caption: Workflow for this compound evaluation.
References
- 1. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protegrin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Analogues Against Acinetobacter baumannii: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of this compound, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered cyclotides with potent broad in vitro and in vivo antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of this compound and beta-defensin-1, alone and in combination with isoniazid, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Novel antimicrobial peptides based on this compound: In silico and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Protegrin 1 Enhances Innate Cellular Defense via the Insulin-Like Growth Factor 1 Receptor Pathway [frontiersin.org]
A Comparative Structural Analysis of Protegrin-1 and Tachyplesin: Two Potent Antimicrobial Peptides
For Immediate Release
This guide provides a detailed comparative analysis of the structural differences between two potent, cysteine-rich antimicrobial peptides: Protegrin-1 (PG-1) and Tachyplesin-1 (TP-1). Both peptides are of significant interest to researchers in the fields of microbiology, immunology, and drug development due to their broad-spectrum antimicrobial activities. This document outlines their key structural parameters, detailed experimental protocols for their characterization, and a visual representation of their structural organization.
Quantitative Structural Comparison
This compound, isolated from porcine leukocytes, and Tachyplesin-1, from the hemocytes of the horseshoe crab, share a conserved β-hairpin architecture, a hallmark of this class of antimicrobial peptides. Despite this similarity, they exhibit distinct differences in their primary sequence, length, and the specific arrangement of their stabilizing disulfide bridges. These subtle variations can have a profound impact on their biological activity and selectivity. The table below summarizes the key quantitative structural differences between this compound and Tachyplesin-1.
| Structural Feature | This compound (PG-1) | Tachyplesin-1 (TP-1) |
| PDB ID | 1PG1[1][2] | 1MA2, 1WO0, 2RTV[3] |
| Amino Acid Sequence | RGGRLCYCRRRFCVCVGR[4] | KWCFRVCYRGICYRRCR-NH₂ |
| Number of Residues | 18[4] | 17[3] |
| Molecular Weight | 2164.68 Da[2] | ~2263 Da |
| Disulfide Bridges | Cys6-Cys15, Cys8-Cys13 | Cys3-Cys16, Cys7-Cys12[3] |
| Secondary Structure | Antiparallel β-sheet[1] | Antiparallel β-sheet[3] |
| Source Organism | Sus scrofa (Pig)[1][2] | Tachypleus tridentatus (Horseshoe Crab)[3] |
Experimental Protocols
The structural elucidation of this compound and Tachyplesin-1 has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry for disulfide bond mapping, and Circular Dichroism (CD) spectroscopy to confirm secondary structure. Below are detailed methodologies for these key experiments.
NMR Spectroscopy for 3D Structure Determination
Two-dimensional homonuclear NMR spectroscopy is the principal technique used to determine the three-dimensional structure of these peptides in solution.[1][5]
Protocol:
-
Sample Preparation:
-
Synthesize and purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the lyophilized peptide in a 90% H₂O/10% D₂O solution to a final concentration of 1-2 mM.
-
Adjust the pH of the sample to a range of 4.0-5.0 using dilute HCl or NaOH to minimize amide proton exchange with water.
-
For studies in a membrane-mimicking environment, the peptide can be dissolved in a solution containing detergent micelles (e.g., dodecylphosphocholine, DPC) or bicelles.[5]
-
-
NMR Data Acquisition:
-
Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems. Typical mixing times are 60-80 ms.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space proximities between protons (< 5 Å). Mixing times of 150-300 ms are commonly used.[5]
-
Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY): To obtain scalar coupling constants (³Jннα) for dihedral angle restraints.
-
-
Structure Calculation and Refinement:
-
Process the NMR spectra using appropriate software (e.g., NMRPipe).
-
Assign the proton chemical shifts using the TOCSY and NOESY spectra.
-
Generate distance restraints from the NOESY cross-peak volumes and dihedral angle restraints from the coupling constants.
-
Use a molecular dynamics and simulated annealing protocol (e.g., using software like XPLOR-NIH or CYANA) to calculate a family of structures consistent with the experimental restraints.
-
The final ensemble of structures is then validated for stereochemical quality using programs like PROCHECK.
-
Mass Spectrometry for Disulfide Bond Mapping
Mass spectrometry is employed to unambiguously determine the connectivity of the cysteine residues forming the disulfide bridges.
Protocol:
-
Sample Preparation (Non-reducing conditions):
-
Dissolve the native peptide in a suitable buffer (e.g., ammonium bicarbonate, pH 8.0).
-
To prevent disulfide scrambling, block any free thiol groups by alkylation with an agent like N-ethylmaleimide (NEM).
-
Digest the peptide with a specific protease (e.g., trypsin or chymotrypsin) that will generate peptide fragments containing the disulfide bonds. The digestion is performed under non-reducing conditions.
-
-
LC-MS/MS Analysis:
-
Separate the peptide fragments using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire MS1 spectra to identify the masses of the disulfide-linked peptide fragments.
-
Perform tandem mass spectrometry (MS/MS) on the disulfide-linked precursor ions. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will fragment the peptide backbones, while the disulfide bond remains intact. Electron transfer dissociation (ETD) can be used to induce cleavage of the disulfide bond.[6][7][8]
-
-
Data Analysis:
-
Analyze the MS/MS spectra to identify the amino acid sequences of the two peptides linked by the disulfide bond.
-
Specialized software can aid in the identification of disulfide-linked peptides by searching for pairs of peptides whose combined mass corresponds to a precursor ion mass.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive method to confirm the secondary structure of the peptides in different environments.[9][10]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in water or a low-salt buffer (e.g., 10 mM sodium phosphate).
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.
-
For analysis, dilute the peptide to a final concentration of 20-100 µM in the desired buffer. To mimic a hydrophobic environment, solvents like trifluoroethanol (TFE) or membrane-mimicking entities like SDS micelles can be added.
-
-
CD Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
A characteristic spectrum with a minimum around 215-220 nm is indicative of a β-sheet structure.[11]
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil).
-
Visualizing Structural Differences
The following diagrams, generated using Graphviz, illustrate the key structural differences in the disulfide bond connectivity and the resulting β-hairpin fold of this compound and Tachyplesin-1.
Figure 1: this compound disulfide connectivity.
Figure 2: Tachyplesin-1 disulfide connectivity.
References
- 1. rcsb.org [rcsb.org]
- 2. 1pg1 - PROTEGRIN 1 (PG1) FROM PORCINE LEUKOCYTES, NMR, 20 STRUCTURES - Summary - Protein Data Bank Japan [pdbj.org]
- 3. rcsb.org [rcsb.org]
- 4. Structure of the Antimicrobial β-hairpin Peptide this compound in a DLPC Lipid Bilayer Investigated by Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Protegrin-1 Induced Membrane Disruption
A Guide for Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Among them, Protegrin-1 (PG-1), a porcine leukocyte-derived peptide, has garnered significant attention for its potent, broad-spectrum antimicrobial activity. The primary mechanism of action for PG-1 is the disruption of microbial cell membranes. This guide provides a comparative analysis of PG-1's membrane disruption capabilities against other well-characterized AMPs, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action: A Comparative Overview
The efficacy of AMPs is intrinsically linked to their mode of interaction with and disruption of the lipid bilayer. Several models have been proposed to describe these mechanisms, with the most prominent being the toroidal pore, barrel-stave, and carpet models.
This compound (PG-1): This 18-amino acid, cysteine-rich peptide adopts a rigid β-hairpin structure stabilized by two disulfide bonds. It is widely accepted that PG-1 induces membrane permeabilization by forming pores, with substantial evidence pointing towards the toroidal pore model .[1] In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups. The action of PG-1 is concentration-dependent, starting with membrane destabilization at low concentrations and progressing to the formation of nanoporous structures at higher concentrations.[2][3]
Magainin 2: Isolated from the skin of the African clawed frog, Magainin 2 is another AMP that is believed to form toroidal pores .[4] Its mechanism is similar to PG-1, involving the insertion of the peptide into the lipid bilayer and inducing membrane curvature.[4][5]
Alamethicin: This fungal peptide is a classic example of the barrel-stave model . In this mechanism, the peptides first bind to the membrane surface and then insert into the lipid bilayer, aggregating to form a transmembrane channel resembling a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous pore.
Melittin: The principal component of bee venom, melittin's mechanism is more complex and can be concentration-dependent. It is often described as forming toroidal pores , but can also exhibit detergent-like effects at higher concentrations, leading to the complete disintegration of the membrane.[1][6]
Quantitative Performance Comparison
To provide a clear comparison of the antimicrobial efficacy and membrane-disrupting potential of these peptides, the following table summarizes their Minimum Inhibitory Concentrations (MICs) against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as their efficiency in inducing leakage from model lipid vesicles.
| Peptide | Target Organism | MIC (µg/mL) | Leakage Assay (EC50 in µM) | Mechanism of Action |
| This compound | Staphylococcus aureus | 4[7] | Not available | Toroidal Pore |
| Escherichia coli | 6[7] | Not available | ||
| Magainin 2 | Staphylococcus aureus | Not available | Not available | Toroidal Pore |
| Escherichia coli | Not available | Not available | ||
| Alamethicin | Staphylococcus aureus | Not available | Not available | Barrel-Stave Pore |
| Escherichia coli | Not available | Not available | ||
| Melittin | Staphylococcus aureus | 6.4[8] | Not available | Toroidal Pore/Detergent-like |
| Escherichia coli | 6.4[8] | Not available |
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of AMPs.[9][10][11]
Materials:
-
Test antimicrobial peptide(s)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.
-
-
Assay Plate Preparation:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells. Include a growth control (bacteria only) and a sterility control (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Calcein Leakage Assay
This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.[12][13]
Materials:
-
Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC/POPG)
-
Calcein
-
Sephadex G-50 column for gel filtration
-
HEPES buffer (or other suitable buffer)
-
Triton X-100 (for 100% leakage control)
-
Fluorometer
Procedure:
-
Preparation of Calcein-Loaded LUVs:
-
Prepare LUVs by extrusion using a lipid film of the desired composition.
-
Hydrate the lipid film with a solution of 50-80 mM calcein in HEPES buffer.
-
The resulting multilamellar vesicles are then extruded through polycarbonate membranes (e.g., 100 nm pore size) to form LUVs.
-
Separate the calcein-loaded LUVs from free calcein by passing the suspension through a Sephadex G-50 column equilibrated with HEPES buffer.
-
-
Leakage Measurement:
-
Dilute the vesicle suspension in the cuvette of a fluorometer to a final lipid concentration of 25-50 µM.
-
Set the excitation and emission wavelengths for calcein (typically ~490 nm and ~520 nm, respectively).
-
Record the baseline fluorescence (F0).
-
Add the antimicrobial peptide to the desired final concentration and monitor the increase in fluorescence (Ft) over time as calcein is released and its self-quenching is relieved.
-
After the reaction reaches a plateau or at a designated endpoint, add Triton X-100 (to a final concentration of 0.1%) to lyse all vesicles and obtain the maximum fluorescence (Fmax).
-
-
Data Analysis:
-
Calculate the percentage of leakage at time 't' using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100
-
Visualizing Membrane Disruption Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of membrane disruption for this compound and Alamethicin.
Caption: Proposed toroidal pore formation mechanism of this compound.
Caption: Proposed barrel-stave pore formation mechanism of Alamethicin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a broad-spectrum, rapidly microbicidal peptide with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 5. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of vesicle leakage induced by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Broth Microdilution Assay [bio-protocol.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 13. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Protegrin-1
For Immediate Implementation by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of Protegrin-1 (PG-1), a potent, cysteine-rich antimicrobial peptide. Adherence to these procedures is vital for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. All waste generated from the handling of this compound should be regarded as potentially bioactive and hazardous chemical waste.
I. Immediate Safety and Handling
Before commencing any procedure involving this compound, a thorough risk assessment must be conducted. All personnel must be trained in handling potent biological materials and be familiar with the institution's specific safety protocols.
A. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Primary barrier against skin contact. |
| Eye Protection | Safety glasses or goggles | Protects against splashes of solutions. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or use of a fume hood | Essential when handling powdered (lyophilized) this compound to prevent inhalation. |
B. Spill Response: In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: For liquid spills, absorb with inert material such as sand or vermiculite. For powder spills, gently cover with absorbent paper to avoid aerosolization, then wet the paper before cleaning.
-
Decontamination: Clean the spill area with a suitable disinfectant (see Section III. Chemical Inactivation/Decontamination).
-
Disposal: Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.
II. Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is a critical step in its safe disposal. All waste containers must be clearly labeled with "Hazardous Chemical Waste" and "this compound Waste."
| Waste Stream | Description | Collection Container |
| Solid Waste | Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper. | Dedicated, clearly labeled, leak-proof container (e.g., high-density polyethylene). |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers, and cell culture media. | Dedicated, clearly labeled, leak-proof, and chemically resistant container. |
| Sharps Waste | Needles, syringes, and any other contaminated items that can puncture the skin. | Designated, puncture-resistant, and leak-proof sharps container. |
III. Chemical Inactivation/Decontamination Protocol
A. Recommended Inactivation Agents: The following table outlines general recommendations for the chemical inactivation of peptide waste. A conservative approach is advised due to the lack of specific data for this compound.
| Inactivation Reagent | Concentration | Recommended Ratio (Waste:Reagent) | Minimum Contact Time |
| Sodium Hypochlorite | 10% solution (approx. 0.5-1.0% available chlorine) | 1:10 | 30 minutes |
| Hydrochloric Acid (HCl) | 1 M | 1:10 | > 1 hour (to ensure hydrolysis) |
| Sodium Hydroxide (NaOH) | 1 M | 1:10 | > 1 hour (to ensure hydrolysis) |
B. Experimental Protocol for Liquid Waste Inactivation:
-
Preparation: In a designated chemical fume hood, prepare the chosen inactivation solution (e.g., 10% bleach, 1 M HCl, or 1 M NaOH).
-
Addition of Waste: Slowly and carefully add the liquid this compound waste to the inactivation solution in the recommended ratio to ensure a sufficient excess of the inactivating agent.
-
Contact Time: Allow the mixture to stand for the recommended minimum contact time to ensure complete inactivation.
-
Neutralization: After the contact time, the solution must be neutralized to a pH between 6.0 and 8.0 before final disposal.
-
For acidic solutions (HCl), slowly add a base like sodium bicarbonate or sodium hydroxide.
-
For basic solutions (NaOH or bleach), add a weak acid.
-
Continuously monitor the pH during neutralization.
-
-
Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," "Inactivated this compound," and any other components of the mixture.
IV. Final Disposal
The ultimate disposal of all this compound waste must be conducted in strict accordance with institutional, local, state, and federal regulations.
-
Never dispose of untreated this compound waste down the drain or in the regular trash.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of all this compound waste streams.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
Personal protective equipment for handling Protegrin-1
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Toxicity
Protegrin-1 is a cationic antimicrobial peptide with broad-spectrum activity against bacteria and some viruses. While effective as an antimicrobial, it also exhibits significant cytotoxicity to mammalian cells. This is a critical consideration for handling and requires stringent safety measures to prevent exposure.
Known Hazards:
-
Cytotoxicity: this compound has been shown to be cytotoxic to a variety of mammalian cell lines, including embryonic fibroblasts, retinal cells, kidney cells, and neutrophils. The mechanism often involves disruption of the cell membrane.
-
Toxicity in Animal Models: In vivo studies in mice have demonstrated mortality at various doses. For instance, a single intraperitoneal injection of 0.5 mg/kg resulted in 0% to 27% mortality, while a 5 mg/kg intravenous dose led to 7% to 33% mortality in certain models.
-
Irritation: Although not specifically documented for this compound, similar chemicals can cause skin and serious eye irritation. Inhalation of powdered forms may lead to respiratory irritation.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following table outlines recommended PPE based on general guidance for handling hazardous peptides.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves (double gloving recommended) | Silver Shield gloves under disposable nitrile gloves for enhanced protection |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87") | Full- |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
